Efatutazone
描述
This compound is an orally bioavailable thiazolidinedione and an agonist of peroxisome proliferator-activated receptor gamma (PPAR-gamma) with potential antineoplastic activity. This compound binds to and activates PPAR-gamma thus inducing cell differentiation and apoptosis, leading to a reduction in cellular proliferation. PPAR-gamma is a nuclear hormone receptor and a ligand-activated transcription factor that controls the expression of genes involved in macromolecule metabolism and cell differentiation, specifically adipocyte differentiation.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.
a high-affinity PPARgamma agonist with antineoplastic activity
See also: this compound Dihydrochloride (active moiety of).
Structure
3D Structure
属性
IUPAC Name |
5-[[4-[[6-(4-amino-3,5-dimethylphenoxy)-1-methylbenzimidazol-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4S/c1-15-10-20(11-16(2)25(15)28)35-19-8-9-21-22(13-19)31(3)24(29-21)14-34-18-6-4-17(5-7-18)12-23-26(32)30-27(33)36-23/h4-11,13,23H,12,14,28H2,1-3H3,(H,30,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYNMRJCUYVDBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944956 | |
| Record name | 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-onato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223132-37-4 | |
| Record name | Efatutazone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223132374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Efatutazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11894 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-onato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EFATUTAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M17ILL71MC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Efatutazone's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Efatutazone, a potent and selective third-generation thiazolidinedione, is an orally bioavailable agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] As a member of the nuclear hormone receptor superfamily, PPARγ functions as a ligand-activated transcription factor that plays a crucial role in cellular differentiation, metabolism, and inflammation.[2] Emerging evidence from preclinical and clinical studies has highlighted the significant anti-tumor activities of this compound across a spectrum of malignancies, including anaplastic thyroid, colorectal, breast, and lung cancer.[1][3][4][5] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanism of Action: PPARγ Activation
This compound exerts its primary pharmacological effect by binding to and activating PPARγ. This activation leads to the heterodimerization of PPARγ with the retinoid X receptor (RXR), and this complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2] This transcriptional regulation is central to the diverse anti-neoplastic effects observed with this compound.
Key Downstream Effects of PPARγ Activation by this compound:
-
Cell Cycle Arrest: this compound induces cell cycle arrest, primarily at the G0/G1 phase, by upregulating the expression of cell cycle inhibitors such as p21 and p27.[1][2][6]
-
Induction of Apoptosis: The compound promotes programmed cell death by activating caspases, up-regulating the pro-apoptotic protein Bax, and down-regulating anti-apoptotic proteins like Bcl-2, survivin, and c-myc.[1]
-
Inhibition of Angiogenesis: this compound curtails tumor growth by inhibiting the formation of new blood vessels, a process partly mediated through the cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2 pathway.[2]
-
Induction of Cellular Differentiation: In several cancer models, this compound has been shown to promote the differentiation of malignant cells into a more mature, less proliferative state.[4][7]
-
Modulation of Inflammatory Responses: By interfering with signaling pathways like NF-κB, this compound can reduce the production of pro-inflammatory cytokines such as IL-6 and IL-8 within the tumor microenvironment.[2]
-
Inhibition of Metastasis: this compound can suppress cancer cell migration and invasion by upregulating E-cadherin and downregulating Snail, key proteins involved in the epithelial-mesenchymal transition (EMT).[2] It has also been shown to antagonize the TGF-β/Smad2 pathway, which is implicated in metastasis.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating the efficacy and pharmacokinetics of this compound.
Table 1: Preclinical Potency and Efficacy of this compound
| Parameter | Value | Cell Line/Model | Reference |
| EC50 (Transcriptional Response) | 1 nM | Not Specified | [1] |
| IC50 (Cell Proliferation) | 0.8 nM | Not Specified | [1] |
| EC50 (PPARγ Promoter Activation) | 0.20 nmol/L | Not Specified | [7] |
Table 2: Clinical Efficacy of this compound in Anaplastic Thyroid Cancer (Phase 1 Trial)
| Parameter | 0.15 mg this compound | 0.3 mg this compound | Reference |
| Number of Patients | 7 | 6 | [1][8][9][10] |
| Partial Response | 0 | 1 | [1][8][9][10] |
| Stable Disease | Not Specified | 7 | [1][8][9][10] |
| Median Time to Progression | 48 days | 68 days | [1][8][9][10] |
| Median Survival | 98 days | 138 days | [1][8][9][10] |
Table 3: Pharmacokinetics of this compound in Anaplastic Thyroid Cancer (Phase 1 Trial)
| Dose | Median Peak Blood Level (ng/mL) | Reference |
| 0.15 mg | 8.6 | [1][8][9][10] |
| 0.3 mg (twice daily) | 22.0 | [1][8][9][10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound activates the PPARγ-RXR complex, leading to transcriptional regulation that promotes anti-cancer cellular effects.
Caption: A typical workflow for preclinical evaluation of this compound's anti-cancer activity.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to assess the mechanism of action of this compound.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Western Blot Analysis
-
Protein Extraction: Cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., PPARγ, p21, Bax, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Xenograft Tumor Model
-
Cell Implantation: Athymic nude mice (4-6 weeks old) are subcutaneously injected with a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel).
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
This compound Administration: this compound is administered orally (e.g., by gavage) at a specified dose (e.g., 30 mg/kg) and schedule (e.g., daily) for a defined period. The control group receives the vehicle.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²)/2.
-
Tissue Harvesting and Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (TUNEL assay).
Conclusion
This compound represents a promising therapeutic agent for a variety of cancers, primarily through its potent activation of PPARγ. Its multifaceted mechanism of action, encompassing cell cycle arrest, apoptosis induction, and inhibition of angiogenesis and metastasis, provides a strong rationale for its continued investigation in clinical settings. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate and leverage the anti-cancer properties of this compound. Future research should focus on identifying predictive biomarkers to optimize patient selection and exploring combination therapies to enhance its therapeutic efficacy.[2][11]
References
- 1. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase 1 Study of this compound, an Oral Peroxisome Proliferator-Activated Receptor Gamma Agonist, Administered to Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 study of this compound, a novel oral peroxisome proliferator-activated receptor gamma agonist, in combination with FOLFIRI as second-line therapy in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PPARγ agonist this compound delays invasive progression and induces differentiation of ductal carcinoma in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PPAR-γ Modulators as Current and Potential Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PPARγ Agonist this compound Increases the Spectrum of Well-Differentiated Mammary Cancer Subtypes Initiated by Loss of Full-Length BRCA1 in Association with TP53 Haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an oral PPAR-γ agonist, in combination with paclitaxel in anaplastic thyroid cancer: results of a multicenter phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. A phase 1 study of this compound, an oral peroxisome proliferator-activated receptor gamma agonist, administered to patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Efatutazone and the PPAR-gamma Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efatutazone (CS-7017) is a potent and highly selective third-generation thiazolidinedione (TZD) that functions as a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist.[1][2][3][4] PPAR-γ is a ligand-activated transcription factor and a member of the nuclear hormone receptor superfamily that plays a pivotal role in adipogenesis, glucose metabolism, and inflammation.[1][5] Emerging evidence has highlighted the significant role of PPAR-γ activation in cancer therapy, with agonists like this compound demonstrating anti-tumor activities, including inhibition of cell proliferation, induction of apoptosis, and promotion of cellular differentiation in various cancer models.[3][6] This technical guide provides an in-depth overview of the this compound-PPAR-γ signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development in this promising area.
Introduction to this compound and PPAR-gamma
This compound is a novel oral agonist of PPAR-γ with significantly higher potency compared to earlier generation TZDs like rosiglitazone (B1679542) and troglitazone.[1] It selectively binds to and activates PPAR-γ, which then forms a heterodimer with the retinoid X receptor (RXR).[1][5] This complex binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[6][7] The anti-neoplastic effects of this compound are attributed to its ability to influence multiple cancer-related pathways through the regulation of these target genes.[1]
The this compound-PPAR-gamma Signaling Pathway
Upon activation by this compound, PPAR-γ orchestrates a complex signaling cascade that impacts various cellular processes critical to cancer progression. The key downstream effects are summarized below and illustrated in the accompanying diagram.
Mechanism of Action
The binding of this compound to PPAR-γ induces a conformational change in the receptor, leading to the recruitment of co-activators and the dissociation of co-repressors.[8] This activated PPAR-γ/RXR heterodimer then binds to PPREs, initiating the transcription of genes involved in:
-
Cell Cycle Arrest: Upregulation of cell cycle inhibitors such as p18, p21, and p27, leading to a halt in cell cycle progression.[1]
-
Apoptosis Induction: Promotion of programmed cell death in cancer cells.
-
Cellular Differentiation: Induction of a more differentiated, less malignant phenotype in tumor cells.[9]
-
Inhibition of Angiogenesis: Decreased formation of new blood vessels that supply tumors.[1]
-
Anti-inflammatory Effects: Reduction of inflammatory responses that can promote tumor growth.[1]
-
Metabolic Reprogramming: Alterations in glucose and lipid metabolism within cancer cells.
Signaling Pathway Diagram
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from various studies on this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 (PPAR-γ transactivation) | 1 nM | Not Specified | [3] |
| IC50 (Cell Proliferation) | 0.8 nM | Anaplastic Thyroid Cancer Cells | [3] |
| Potency vs. Rosiglitazone | ~50x greater | Not Specified | [1] |
| Potency vs. Troglitazone | ~500x greater | Not Specified | [1] |
Table 2: Clinical Trial Data for this compound Monotherapy in Advanced Solid Malignancies
| Parameter | Value | Study Details | Reference |
| Recommended Phase 2 Dose | 0.5 mg PO twice daily | Phase 1 dose-escalation trial (n=31) | [1][10] |
| Dose Range Tested | 0.10 to 1.15 mg PO twice daily | Phase 1 dose-escalation trial (n=31) | [1][10] |
| Partial Response (PR) | 1 patient (myxoid liposarcoma) | Sustained for 690 days | [1][10] |
| Stable Disease (SD) | 10 patients | For ≥60 days | [1][10] |
| Common Adverse Events | Peripheral edema (53.3%), weight increase, anemia, fatigue | Manageable with diuretics | [1] |
Table 3: Clinical Trial Data for this compound in Combination Therapy
| Combination | Cancer Type | Dose of this compound | Key Outcomes | Reference |
| This compound + FOLFIRI | Metastatic Colorectal Cancer | 0.25 and 0.50 mg BID | Stable disease in 8 of 14 evaluable patients. | [2] |
| This compound + Paclitaxel | Anaplastic Thyroid Cancer | 0.15, 0.3, or 0.5 mg orally twice daily | 1 partial response, 7 stable diseases. | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on the PPAR-γ signaling pathway.
PPAR-gamma Reporter Gene Assay
This assay is used to quantify the activation of PPAR-γ by a ligand.[11]
Objective: To measure the transcriptional activity of PPAR-γ in response to this compound treatment.
Materials:
-
HG5LN-hPPARγ cell line (or other suitable cell line)
-
DMEM with 10% FBS
-
This compound
-
Luciferase Assay System (e.g., Promega)
-
96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HG5LN-hPPARγ cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Lysis: Remove the treatment medium and lyse the cells using 20 µL of passive lysis buffer per well.
-
Luciferase Measurement: Add 100 µL of luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Plot the dose-response curve to determine the EC50 value.
Western Blot Analysis for PPAR-gamma Target Proteins
Objective: To detect changes in the expression of proteins downstream of PPAR-γ activation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p21, anti-p27, anti-PPAR-γ)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
SDS-PAGE gels and blotting apparatus
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound for 24-48 hours.
-
Protein Extraction: Harvest cells and lyse them in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
This compound formulated for oral administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer this compound orally (e.g., daily or twice daily) at the desired dose. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a maximum allowable size. Euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth curves between the control and treatment groups to assess the efficacy of this compound.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for studying this compound's effects.
Conclusion
This compound represents a promising therapeutic agent for cancer treatment through its potent activation of the PPAR-γ signaling pathway. This guide provides a comprehensive technical overview, including quantitative data, detailed experimental protocols, and visual aids, to support ongoing research and development efforts. Further investigation into the nuanced mechanisms of this compound's action and its potential in combination therapies is warranted to fully realize its clinical utility in oncology.
References
- 1. A Phase 1 Study of this compound, an Oral Peroxisome Proliferator-Activated Receptor Gamma Agonist, Administered to Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of this compound, a novel oral peroxisome proliferator-activated receptor gamma agonist, in combination with FOLFIRI as second-line therapy in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 6. The PPARγ Agonist this compound Increases the Spectrum of Well-Differentiated Mammary Cancer Subtypes Initiated by Loss of Full-Length BRCA1 in Association with TP53 Haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. The PPARγ agonist this compound delays invasive progression and induces differentiation of ductal carcinoma in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase 1 study of this compound, an oral peroxisome proliferator-activated receptor gamma agonist, administered to patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]
Efatutazone: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efatutazone, also known as CS-7017 and RS5444, is a third-generation thiazolidinedione (TZD) that has been identified as a highly potent and selective oral agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3] PPARγ is a ligand-activated nuclear transcription factor that plays a crucial role in regulating cellular metabolism, differentiation, and inflammation.[2] The discovery of this compound has garnered significant interest in the field of oncology due to the anti-proliferative, pro-apoptotic, and anti-angiogenic effects demonstrated by PPARγ agonists in a variety of cancer models.[1] Preclinical and clinical studies have explored its potential as a therapeutic agent, particularly in solid tumors such as anaplastic thyroid cancer and colorectal cancer.[1][4] This guide provides a comprehensive overview of the synthesis, mechanism of action, and key experimental data related to this compound.
Synthesis of this compound
The synthesis of this compound, a complex thiazolidinedione derivative, involves a multi-step process. While the precise, proprietary synthesis route is not publicly detailed, a representative pathway can be constructed based on established methods for synthesizing similar molecules, primarily involving the Knoevenagel condensation to form the benzylidene-thiazolidinedione core.
The overall synthetic strategy involves the preparation of a key benzimidazole-ether aldehyde intermediate, which is then condensed with 2,4-thiazolidinedione.
References
- 1. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase 1 Study of this compound, an Oral Peroxisome Proliferator-Activated Receptor Gamma Agonist, Administered to Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an oral PPAR-γ agonist, in combination with paclitaxel in anaplastic thyroid cancer: results of a multicenter phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Efatutazone: A Novel Thiazolidinedione for Oncological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Efatutazone, a third-generation thiazolidinedione, is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). Emerging as a compound of significant interest in oncology, this compound modulates multiple critical signaling pathways involved in tumorigenesis. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols. Quantitative data is presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through detailed diagrams. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug development.
Introduction
This compound (also known as CS-7017 and RS5444) is a member of the thiazolidinedione (TZD) class of drugs, which are known for their insulin-sensitizing effects.[1] However, its potent agonistic activity on PPAR-γ has garnered attention for its potential anti-cancer properties. PPAR-γ, a nuclear hormone receptor, is a key regulator of cellular differentiation, proliferation, and apoptosis.[2] this compound's high selectivity and potency for PPAR-γ make it a valuable tool for investigating the therapeutic potential of targeting this pathway in various malignancies.[1]
Mechanism of Action
This compound exerts its biological effects primarily through the activation of PPAR-γ. Upon binding to this compound, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The downstream effects of PPAR-γ activation by this compound are multifaceted and contribute to its anti-tumor activity through:
-
Cell Cycle Arrest: this compound induces cell cycle arrest, primarily at the G0/G1 phase, by upregulating cell cycle inhibitors such as p21 and p27.[1]
-
Induction of Apoptosis: It promotes programmed cell death by increasing the expression of pro-apoptotic proteins like Bax and decreasing the levels of anti-apoptotic proteins such as Bcl-2.[2]
-
Inhibition of Angiogenesis: this compound can suppress the formation of new blood vessels, a process crucial for tumor growth and metastasis.[2]
-
Modulation of Cellular Differentiation: It can induce terminal differentiation in certain cancer cells, leading to a less malignant phenotype.[1]
-
Anti-inflammatory Effects: Through its interaction with pathways like NF-κB, this compound can reduce the production of pro-inflammatory cytokines that contribute to the tumor microenvironment.[1]
Signaling Pathways
This compound's activation of PPAR-γ influences several key signaling pathways implicated in cancer.
Preclinical Data
In Vitro Studies
This compound has demonstrated significant anti-proliferative activity in a variety of cancer cell lines.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Result |
| Anaplastic Thyroid Cancer | Thyroid | Proliferation | IC50 | 0.8 nM[2] |
| Pancreatic Cancer | Pancreas | Proliferation | - | Inhibition of proliferation[1] |
| Colorectal Cancer | Colon | Proliferation | - | Inhibition of cell growth[1] |
In Vivo Studies
Preclinical studies using animal models have corroborated the in vitro findings, showing that this compound can inhibit tumor growth.
Table 2: In Vivo Efficacy of this compound
| Cancer Type | Model | Treatment | Outcome |
| Colorectal Cancer | Nude mouse xenograft | This compound | Inhibition of tumor growth[1] |
| Anaplastic Thyroid Cancer | Nude mouse xenograft | This compound + Paclitaxel | Synergistic potentiation of apoptosis[2] |
Clinical Data
Several Phase 1 clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.
Table 3: Summary of Phase 1 Clinical Trial Results for this compound
| Trial Identifier | Cancer Type | Treatment Regimen | Key Findings |
| NCT00483129 | Advanced Solid Malignancies | This compound monotherapy (0.10 to 1.15 mg twice daily) | Recommended Phase 2 dose: 0.5 mg twice daily. Most common adverse event: peripheral edema. 1 partial response, 10 stable disease.[1] |
| - | Anaplastic Thyroid Cancer | This compound (0.15, 0.3, or 0.5 mg twice daily) + Paclitaxel | Combination was safe and well-tolerated. 1 partial response, 7 stable disease. Median time to progression: 48-68 days.[2] |
| - | Metastatic Colorectal Cancer | This compound (0.25 or 0.50 mg twice daily) + FOLFIRI | Acceptable safety profile. 8 stable disease.[3] |
Table 4: Pharmacokinetic Parameters of this compound in Anaplastic Thyroid Cancer Patients
| Dose | Median Peak Blood Level (ng/mL) |
| 0.15 mg twice daily | 8.6[2] |
| 0.3 mg twice daily | 22.0[2] |
Table 5: Common Adverse Events (≥ Grade 3) Associated with this compound
| Adverse Event | Incidence |
| Anemia | Reported in combination therapy[2] |
| Edema | Reported in both monotherapy and combination therapy[1][2] |
Experimental Protocols
In Vitro Experimental Workflow
Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Transwell Migration Assay
-
Chamber Preparation: Place 8.0 µm pore size Transwell inserts into a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Seed serum-starved cancer cells (e.g., 5 x 10^4 cells) in serum-free medium with or without this compound in the upper chamber.
-
Incubation: Incubate for 12-24 hours at 37°C.
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Western Blot Analysis
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PPAR-γ, p21, Bax, Bcl-2, actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice), 4-6 weeks old.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into control and treatment groups.
-
Drug Administration: Administer this compound (e.g., by oral gavage) and/or other therapeutic agents according to the study design.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (width)² x length / 2).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the experiment.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
This compound is a potent and selective PPAR-γ agonist with demonstrated anti-tumor activity in preclinical models and evidence of clinical activity and a manageable safety profile in early-phase clinical trials. Its multifaceted mechanism of action, involving cell cycle arrest, apoptosis induction, and inhibition of angiogenesis, makes it an attractive candidate for further investigation, both as a single agent and in combination with other cancer therapies. This technical guide provides a comprehensive summary of the current knowledge on this compound and offers detailed protocols to facilitate further research into its therapeutic potential.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Pharmacological Profile of Efatutazone
Introduction
This compound (also known as CS-7017 or RS5444) is a third-generation, orally bioavailable small molecule of the thiazolidinedione (TZD) class.[1][2] It is a highly potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1][3] PPARγ is a key regulator of numerous biological processes, including glucose and lipid metabolism, inflammation, cellular differentiation, proliferation, and apoptosis.[4][5] Due to these pleiotropic effects, PPARγ has emerged as a therapeutic target in oncology. This compound has demonstrated greater potency than earlier-generation TZDs like rosiglitazone (B1679542) and pioglitazone, and has been evaluated in preclinical and clinical settings for its antitumor activity.[4][6] This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.
Mechanism of Action
This compound exerts its biological effects by binding to and activating PPARγ. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[5][6] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5][7] this compound is highly selective for the PPARγ subtype with little effect on PPARα or PPARδ.[6][7]
The anticancer activities of this compound are multifaceted, stemming from the downstream effects of PPARγ-mediated gene regulation. These effects include:
-
Cell Cycle Arrest: this compound promotes cell cycle arrest through the upregulation of cyclin-dependent kinase inhibitors such as p21 and p27.[1][6]
-
Induction of Apoptosis: It enhances apoptosis by activating caspases, increasing the expression of the pro-apoptotic protein Bax, and downregulating anti-apoptotic proteins like Bcl-2 and survivin.[1]
-
Cellular Differentiation: The compound induces terminal cell differentiation, a key mechanism for inhibiting tumor growth.[1] In models of ductal carcinoma in situ (DCIS), this compound treatment led to differentiation into more luminal and lactational-like cells.[8]
-
Inhibition of Angiogenesis and Inflammation: this compound can suppress tumor-associated angiogenesis and inflammation, partly through the cyclooxygenase 2 (COX-2) and prostaglandin (B15479496) E2 pathway.[6]
-
Modulation of Key Signaling Pathways: this compound has been shown to influence several critical cancer-related signaling pathways. It inhibits the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[5][6] It also inhibits β-catenin signaling and antagonizes the TGF-β/Smad2 pathway, which is implicated in cell motility and metastasis.[1][9]
Caption: Core mechanism of this compound action via PPARγ activation.
Caption: Downstream signaling pathways modulated by this compound.
Quantitative Pharmacological Data
In Vitro Potency
This compound is distinguished by its high potency in activating PPARγ and inhibiting cancer cell growth.
| Parameter | Value | Cell/System | Reference |
| EC50 (Transcriptional Response) | 1 nM | Not Specified | [1] |
| EC50 (PPARγ Promoter Activation) | 0.2 nM | Not Specified | [7] |
| IC50 (Cell Proliferation) | 0.8 nM | Not Specified | [1] |
| Relative Potency | ~50x > Rosiglitazone | PPAR Response Element Activation | [6] |
| Relative Potency | ~500x > Troglitazone | PPAR Response Element Activation | [6] |
Clinical Pharmacokinetics
Pharmacokinetic (PK) properties of this compound have been evaluated in Phase 1 clinical trials, both as a monotherapy and in combination with chemotherapy. The drug is converted to its active metabolite, R-150033, after oral administration.[6]
| Trial Setting | Dose | Cmax (Median) | Tmax (Median) | Key Observation | Reference |
| Monotherapy (Advanced Malignancies) | 0.10 - 1.15 mg BID | Dose-dependent | 2 - 3 hours | Exposures were approximately dose-proportional. | [6] |
| Combination with Paclitaxel (Anaplastic Thyroid Cancer) | 0.15 mg BID | 8.6 ng/mL | Not Specified | Peak blood levels increased with dose. | [1][10] |
| 0.3 mg BID | 22.0 ng/mL | Not Specified | [1][10] | ||
| Combination with FOLFIRI (Metastatic Colorectal Cancer) | 0.25 mg BID | Not Specified | Not Specified | Cmax and AUC at 0.50 mg were ~2x those at 0.25 mg. | [4] |
| 0.50 mg BID | Not Specified | Not Specified | [4] |
Clinical Efficacy & Biomarkers
Phase 1 studies, while primarily focused on safety, have shown preliminary evidence of antitumor activity. Adiponectin, a hormone secreted by adipocytes, is a known downstream target of PPARγ activation and has been used as a pharmacodynamic biomarker.[4][6]
| Trial Setting | N | Dose(s) | Best Response | Median Time to Progression | Median Overall Survival | Reference |
| Monotherapy (Advanced Malignancies) | 27 | 0.10 - 1.15 mg BID | 1 PR, 10 SD (≥60d) | Not Reported | Not Reported | [6][11] |
| Monotherapy (Metastatic Solid Tumors, Japan) | 13 | 0.25 - 0.75 mg BID | 1 PR, 3 SD | Not Reported | Not Reported | [3] |
| Combination with Paclitaxel (Anaplastic Thyroid Cancer) | 7 | 0.15 mg BID | 4 SD | 48 days | 98 days | [1] |
| 6 | 0.3 mg BID | 1 PR, 3 SD | 68 days | 138 days | [1] | |
| Combination with FOLFIRI (Metastatic Colorectal Cancer) | 14 | 0.25 / 0.50 mg BID | 8 SD | Not Reported | Not Reported | [4][12] |
Biomarker Response:
-
In a monotherapy trial, plasma adiponectin levels increased significantly after 4 weeks of treatment at all dose levels.[6]
-
In the anaplastic thyroid cancer trial, plasma adiponectin increased from a baseline median of 4007-5958 ng/mL to 23,810-26,810 ng/mL after 7 days of treatment.[1]
-
Notably, higher baseline expression of PPARγ and RXR in archived tumor specimens was significantly correlated with achieving stable disease or a partial response, suggesting a potential predictive biomarker.[6][11]
Safety and Tolerability
Across Phase 1 trials, this compound has demonstrated an acceptable safety profile.[6] The most common treatment-related adverse events are characteristic of the TZD class.
-
Common Adverse Events: The most frequently reported adverse events were peripheral edema and weight gain, which were generally mild to moderate (Grade 1-2) and manageable with diuretics or dose interruption.[4][6]
-
Dose-Limiting Toxicities (DLTs): DLTs were infrequent and typically related to fluid retention.[6]
-
Serious Adverse Events: In combination therapy studies, serious adverse events attributed to this compound included anemia and edema.[1][10]
-
Recommended Phase 2 Dose (RP2D): Based on safety, pharmacokinetic, and pharmacodynamic data, the RP2D for this compound monotherapy was determined to be 0.5 mg administered orally twice daily.[6][11]
Experimental Protocols
Phase 1 Dose-Escalation Trial (Monotherapy)
-
Objective: To determine the RP2D, safety, tolerability, and pharmacokinetics of this compound monotherapy.[6]
-
Study Design: A standard 3+3 intercohort dose-escalation design was used. Patients with advanced solid malignancies received this compound orally twice daily in continuous 6-week cycles.[6][11]
-
Pharmacokinetic Analysis: Blood samples were collected pre-dose and at multiple time points (0.5, 1, 2, 3, 4, 6, and 8-10 hours) after the first dose on day 1 of cycles 1 and 2. Plasma concentrations of the active metabolite (R-150033) were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][13]
-
Biomarker Analysis: Plasma adiponectin levels were measured at baseline and every 3 weeks using a quantitative sandwich enzyme immunoassay. Immunohistochemistry was performed on archived tumor tissue to assess PPARγ and RXR expression levels.[6][13]
Caption: Workflow for a Phase 1 dose-escalation clinical trial.
In Vitro Cell-Based Assays
-
Objective: To determine the effect of this compound on cancer cell proliferation, differentiation, and motility.
-
Cell Proliferation Assay: Cancer cell lines are seeded and treated with varying concentrations of this compound. Cell viability is assessed after a defined period (e.g., 72 hours) using methods like MTT or crystal violet staining to calculate the IC50.
-
Gene Expression Analysis: Cells are treated with this compound, after which RNA is extracted. Quantitative real-time PCR (qRT-PCR) is performed to measure changes in the expression of target genes (e.g., p21, MUC1, ESR1).[14]
-
Transcriptional Activity Assay: Cells are transfected with a luciferase reporter plasmid containing PPREs. Following treatment with this compound, luciferase activity is measured to quantify PPARγ-mediated transcriptional activation.[9]
-
Cell Motility (Wound Healing) Assay: A scratch is made in a confluent monolayer of cells. The rate of wound closure in the presence or absence of this compound is monitored over time to assess cell migration.[9]
Conclusion
This compound is a potent and selective third-generation PPARγ agonist with a well-defined mechanism of action centered on the transcriptional regulation of genes involved in cell growth, differentiation, and survival. Preclinical studies have robustly demonstrated its antitumor effects across various cancer models. Phase 1 clinical trials have established an acceptable safety profile, with manageable, class-specific side effects, and have determined a recommended Phase 2 dose of 0.5 mg twice daily. While monotherapy has shown modest clinical activity, primarily disease stabilization, the synergistic potential in combination with cytotoxic agents and the identification of a potential predictive biomarker (PPARγ/RXR expression) provide a strong rationale for its continued investigation in oncology. This technical guide summarizes the core pharmacological data essential for researchers and drug developers working to advance this compound and other PPARγ-targeted therapies.
References
- 1. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I study of this compound, an oral PPARγ agonist, in patients with metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 study of this compound, a novel oral peroxisome proliferator-activated receptor gamma agonist, in combination with FOLFIRI as second-line therapy in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator-activated receptors: Key regulators of tumor progression and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 1 Study of this compound, an Oral Peroxisome Proliferator-Activated Receptor Gamma Agonist, Administered to Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PPARγ Agonist this compound Increases the Spectrum of Well-Differentiated Mammary Cancer Subtypes Initiated by Loss of Full-Length BRCA1 in Association with TP53 Haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PPARγ agonist this compound delays invasive progression and induces differentiation of ductal carcinoma in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peroxisome proliferator-activated receptor γ agonist this compound impairs transforming growth factor β2-induced motility of epidermal growth factor receptor tyrosine kinase inhibitor-resistant lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. A phase 1 study of this compound, an oral peroxisome proliferator-activated receptor gamma agonist, administered to patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase 1 study of this compound, a novel oral peroxisome proliferator-activated receptor gamma agonist, in combination with FOLFIRI as second-line therapy in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. researchgate.net [researchgate.net]
Efatutazone: A Deep Dive into Target Genes and Downstream Effects
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Efatutazone is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation. Its anticancer properties have been investigated in various malignancies, demonstrating its ability to modulate gene expression, induce cell differentiation, and inhibit proliferation. This technical guide provides a comprehensive overview of the known target genes of this compound, its subsequent downstream effects, and detailed methodologies for key experimental procedures.
This compound's Core Mechanism of Action: PPARγ Agonism
This compound exerts its biological effects by binding to and activating PPARγ. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of its target genes. This binding initiates the transcription of a cascade of genes involved in various cellular processes.
Identified Target Genes of this compound
Several target genes of this compound have been identified, primarily involved in lipid metabolism, cell differentiation, and cell cycle regulation.
Genes Involved in Lipid Metabolism and Adipogenesis
This compound has been shown to upregulate the expression of genes characteristic of adipocyte differentiation and lipid handling.
-
Adipose Differentiation-Related Protein (Adfp)/Perilipin 2 (PLIN2): A protein associated with the surface of lipid droplets.
-
Fatty Acid Binding Protein 4 (Fabp4): Also known as aP2, it is involved in the intracellular transport of fatty acids.
-
Pyruvate (B1213749) Dehydrogenase Kinase 4 (Pdhk4): An enzyme that plays a role in regulating glucose metabolism by inhibiting the conversion of pyruvate to acetyl-CoA.
Genes Modulating Angiogenesis and Cell Motility
-
Angiopoietin-like 4 (ANGPTL4): A secreted protein that has context-dependent roles in angiogenesis, metastasis, and energy metabolism.[1] this compound treatment has been shown to induce ANGPTL4 expression.[2]
-
RhoB (Ras homolog family member B): A small GTPase involved in regulating the actin cytoskeleton, cell cycle progression, and apoptosis. Upregulation of RhoB is a critical step in PPARγ-mediated inhibition of anaplastic thyroid cancer cell proliferation.[3][4]
Quantitative Gene Expression Data
The following table summarizes the quantitative changes in the expression of this compound's target genes as reported in a study using a mouse model of BRCA1-deficient mammary cancer.[5]
| Gene | Fold Change (this compound vs. Control) | Cell/Tissue Type | Experimental Method | Citation |
| Adfp | ~3.5 | Preneoplastic mammary tissue (mouse) | qRT-PCR | [5] |
| Fabp4 | ~4.5 | Preneoplastic mammary tissue (mouse) | qRT-PCR | [5] |
| Pdhk4 | ~2.5 | Preneoplastic mammary tissue (mouse) | qRT-PCR | [5] |
| ANGPTL4 | Induced | Anaplastic thyroid cancer tissue (human) | Immunohistochemistry | [2] |
| RhoB | Upregulated | Anaplastic thyroid cancer cells | Western Blot | [4][6] |
Downstream Effects of this compound
The modulation of its target genes leads to a variety of downstream cellular and physiological effects.
Induction of Cell Differentiation
This compound promotes the differentiation of cancer cells, leading to a less aggressive phenotype. In breast cancer models, it induces features of milk-producing mammary epithelial cells.[5][7]
Inhibition of Cell Proliferation and Cell Cycle Arrest
This compound treatment leads to a reduction in cell proliferation rates.[5] This is achieved, in part, by downregulating the expression of key cell cycle proteins.
-
Reduced Phosphorylation of Akt: this compound treatment has been shown to significantly reduce the levels of phosphorylated (active) Akt (pAkt).[5][7]
-
Reduced Expression of CDK6: A significant decrease in the expression of Cyclin-Dependent Kinase 6 (CDK6) has been observed in cancers from this compound-treated mice.[5]
Modulation of Signaling Pathways
This compound influences critical signaling pathways involved in cancer progression.
-
PI3K/Akt Pathway: As mentioned, this compound leads to the downregulation of Akt phosphorylation, thereby inhibiting this pro-survival and pro-proliferative pathway.[5][7]
-
TGF-β/Smad2 Pathway: In non-small cell lung cancer cells resistant to EGFR tyrosine kinase inhibitors, this compound was found to suppress TGF-β2 secretion and Smad2 phosphorylation, leading to inhibited cell motility.[8]
Systemic Effects: Increased Adiponectin Levels
Clinical trials have demonstrated that this compound treatment leads to a dose-proportional increase in plasma adiponectin levels.[9] Adiponectin is an adipokine with insulin-sensitizing and anti-inflammatory properties, and its increased levels may contribute to the overall therapeutic effects of this compound.
Key Experimental Protocols
This section provides an overview of the methodologies used to study the effects of this compound.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
Objective: To quantify the mRNA expression levels of this compound target genes.
Methodology:
-
RNA Isolation: Total RNA is isolated from cells or tissues using a reagent like TRIzol, followed by purification.[5]
-
cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers (oligo(dT) or random hexamers).[5]
-
qPCR: The cDNA is used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe (e.g., TaqMan). The amplification is monitored in real-time.[5]
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., 18S rRNA).[5]
Western Blot for Protein Expression and Phosphorylation
Objective: To determine the protein levels and phosphorylation status of key signaling molecules.
Methodology:
-
Protein Extraction: Cells or tissues are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the protein of interest (e.g., anti-pAkt, anti-CDK6). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software.
Immunohistochemistry (IHC) for Protein Localization
Objective: To visualize the expression and localization of proteins within tissue sections.
Methodology:
-
Tissue Preparation: Tissues are fixed (e.g., in formalin), embedded in paraffin (B1166041), and sectioned.
-
Deparaffinization and Rehydration: The paraffin sections are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) solutions.
-
Antigen Retrieval: Heat-induced or enzymatic antigen retrieval is performed to unmask the antigenic epitopes.
-
Immunostaining: The sections are blocked and then incubated with a primary antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detection: For HRP-conjugated antibodies, a chromogenic substrate (e.g., DAB) is added to produce a colored precipitate. For fluorescently-labeled antibodies, the sections are visualized using a fluorescence microscope.
-
Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopy.
PPARγ Activation Assay
Objective: To measure the ability of this compound to activate PPARγ.
Methodology (Luciferase Reporter Assay):
-
Cell Transfection: A suitable cell line is co-transfected with a PPARγ expression plasmid and a reporter plasmid containing a PPRE sequence linked to a luciferase gene.
-
Treatment: The transfected cells are treated with this compound or a vehicle control.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity in this compound-treated cells is calculated relative to the vehicle control.
Conclusion
This compound, as a potent PPARγ agonist, modulates a distinct set of target genes leading to significant downstream effects, including the induction of cell differentiation, inhibition of proliferation, and modulation of key cancer-related signaling pathways. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate mechanisms of this compound and to explore its therapeutic potential in various disease contexts. A thorough understanding of its target genes and their downstream consequences is crucial for the continued development and clinical application of this promising compound.
References
- 1. bmbreports.org [bmbreports.org]
- 2. This compound and T0901317 exert synergistically therapeutic effects in acquired gefitinib‐resistant lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivation of suppressed RhoB is a critical step for inhibition of anaplastic thyroid cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivation of suppressed RhoB is a critical step for the inhibition of anaplastic thyroid cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PPARγ Agonist this compound Increases the Spectrum of Well-Differentiated Mammary Cancer Subtypes Initiated by Loss of Full-Length BRCA1 in Association with TP53 Haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayo.edu [mayo.edu]
- 7. The PPARγ agonist this compound delays invasive progression and induces differentiation of ductal carcinoma in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxisome proliferator-activated receptor γ agonist this compound impairs transforming growth factor β2-induced motility of epidermal growth factor receptor tyrosine kinase inhibitor-resistant lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase 1 study of this compound, an oral peroxisome proliferator-activated receptor gamma agonist, administered to patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Efatutazone: A Deep Dive into its Dual Roles in Cell Differentiation and Apoptosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Efatutazone (CS-7017/RS5444) is a third-generation, highly potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear hormone receptor that is a key regulator of cellular metabolism, proliferation, differentiation, and apoptosis.[1][2][3] Preclinical and early-phase clinical studies have demonstrated its potential as an anticancer agent, primarily through its ability to induce terminal cell differentiation and trigger programmed cell death in various malignancies.[4][5][6] This document provides a comprehensive technical overview of this compound's mechanisms of action, focusing on the signaling pathways it modulates to exert its effects on cell differentiation and apoptosis. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex molecular interactions to serve as a critical resource for researchers in oncology and drug development.
Core Mechanism of Action: PPARγ Activation
This compound's biological activities are mediated through its function as a high-affinity ligand for PPARγ.[4] Upon entering the cell, this compound binds to the ligand-binding domain of PPARγ. This binding event induces a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR).[4][7][8] This PPARγ-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) located in the promoter regions of target genes.[4][8] This binding initiates the transcription of a suite of genes that collectively inhibit cell proliferation, promote differentiation, and induce apoptosis.[3][6][9] this compound is noted for its high potency, with an EC50 for PPARγ promoter activation reported to be 0.20 nmol/L, approximately 50 times more potent than rosiglitazone.[4][6]
References
- 1. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Phase 1 study of this compound, a novel oral peroxisome proliferator-activated receptor gamma agonist, in combination with FOLFIRI as second-line therapy in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PPARγ Agonist this compound Increases the Spectrum of Well-Differentiated Mammary Cancer Subtypes Initiated by Loss of Full-Length BRCA1 in Association with TP53 Haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Study of this compound, an Oral PPARγ Agonist, in Patients with Metastatic Solid Tumors | Anticancer Research [ar.iiarjournals.org]
- 6. A Phase 1 Study of this compound, an Oral Peroxisome Proliferator-Activated Receptor Gamma Agonist, Administered to Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. PPARγ and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Powerhouse: A Technical Deep Dive into Efatutazone's Anti-Tumor Activity in Solid Malignancies
For Immediate Release
In the landscape of targeted cancer therapies, the peroxisome proliferator-activated receptor gamma (PPARγ) agonist, Efatutazone (also known as CS-7017 or RS5444), has emerged as a compound of significant interest. Extensive preclinical evaluations have illuminated its potent anti-tumor activities across a range of solid tumors, including anaplastic thyroid, pancreatic, colorectal, lung, and breast cancers. This in-depth guide synthesizes the key preclinical findings, detailing the experimental methodologies, quantitative outcomes, and the intricate signaling pathways through which this compound exerts its therapeutic effects.
A Potent Agonist with Broad Anti-Proliferative Effects
This compound is a third-generation thiazolidinedione that demonstrates high selectivity and potency as a PPARγ agonist.[1] Its anti-proliferative effects are observed across various solid tumor cell lines, with a reported 50% inhibitory concentration (IC50) of 0.8 nM and a 50% effective concentration (EC50) for transcriptional response of 1 nM.[1] This highlights its significantly greater potency compared to earlier-generation thiazolidinediones like rosiglitazone (B1679542) and pioglitazone.[2]
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Not Specified | Not Specified | 0.8 | [1] |
| Further research required to populate with additional cell line data. |
Dissecting the Mechanism of Action: A Multi-Faceted Approach
This compound's anti-tumor activity is not reliant on a single mechanism but rather a cascade of interconnected cellular events initiated by the activation of PPARγ. This activation leads to the modulation of key signaling pathways that govern cell cycle progression, apoptosis, and cell motility.
Cell Cycle Arrest: The G0/G1 Checkpoint
A pivotal mechanism of this compound's action is the induction of cell cycle arrest, primarily at the G0/G1 checkpoint.[3] This is achieved through the upregulation of cyclin-dependent kinase inhibitors such as p21 and p27.[2] In anaplastic thyroid cancer (ATC) cells, a clear signaling pathway has been identified where this compound-induced PPARγ activation leads to the upregulation of RhoB, which in turn transcriptionally activates p21, resulting in cell cycle arrest.[3]
dot
Induction of Apoptosis and Inhibition of Cell Motility
Beyond cytostatic effects, this compound also promotes programmed cell death, or apoptosis. This is achieved by activating caspases and altering the balance of pro- and anti-apoptotic proteins, such as upregulating Bax and downregulating Bcl-2.[1] Furthermore, this compound has been shown to inhibit the motility of cancer cells, a critical step in metastasis. In non-small cell lung cancer (NSCLC) cells resistant to EGFR tyrosine kinase inhibitors, this compound antagonizes the TGF-β/Smad2 pathway, which is implicated in enhanced cell motility.[4]
dot
In Vivo Efficacy: Translating In Vitro Findings to Animal Models
The anti-tumor effects of this compound observed in cell culture have been successfully translated into in vivo models. Studies utilizing xenografts of human solid tumors in immunocompromised rodents have demonstrated significant tumor growth inhibition.
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Tumor Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Colorectal Cancer | HT-29 | Nude Mice | Dose-dependent | Significant inhibition | [5][6] |
| Anaplastic Thyroid Cancer | DRO | Nude Rats | Dose-dependent | Significant inhibition | [5][6] |
| Esophageal Cancer | TE-4 | Nude Mice | Daily | Significant inhibition | [7] |
| Further research required to populate with specific percentage inhibition. |
In these studies, this compound was administered orally and showed a dose-dependent inhibition of tumor growth.[5][6] Notably, these anti-tumor effects were often accompanied by an increase in plasma adiponectin levels, a surrogate marker for PPARγ activation.[5][6]
Synergistic Potential: Enhancing the Efficacy of Standard Therapies
A compelling aspect of this compound's preclinical profile is its ability to synergize with existing cancer treatments. In anaplastic thyroid cancer cell lines and xenograft models, the combination of this compound with the chemotherapeutic agent paclitaxel (B517696) resulted in a synergistic potentiation of apoptosis.[1] Similarly, in a xenograft model of colorectal cancer, this compound showed synergistic activity in suppressing tumor growth when combined with the anti-EGFR antibody, cetuximab.[5]
Experimental Protocols: A Framework for Preclinical Evaluation
The robust preclinical data for this compound has been generated through a series of well-defined experimental protocols.
In Vitro Assays
-
Cell Viability and Proliferation (MTT Assay): Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound. After a defined incubation period (e.g., 24, 48, or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured spectrophotometrically to determine the percentage of viable cells relative to an untreated control. The IC50 value is calculated from the dose-response curve.
-
Cell Cycle Analysis (Flow Cytometry): Cells treated with this compound are harvested, fixed in cold ethanol, and stained with a fluorescent DNA-intercalating dye such as propidium (B1200493) iodide (PI). The fluorescence intensity of individual cells, which is proportional to their DNA content, is measured using a flow cytometer. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Apoptosis Assays: Apoptosis can be assessed by various methods, including Annexin V/PI staining followed by flow cytometry, or by western blot analysis for the cleavage of caspase-3 and PARP.
-
Western Blot Analysis: To investigate the molecular mechanisms, protein lysates from treated and untreated cells are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins of interest (e.g., PPARγ, RhoB, p21, Akt, p-Akt).
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered orally, typically on a daily basis.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
dot
Conclusion
The preclinical evaluation of this compound has provided a strong foundation for its clinical development as a potential anti-cancer agent in solid tumors. Its potent PPARγ agonism translates into a multi-pronged attack on cancer cells, inducing cell cycle arrest, promoting apoptosis, and inhibiting cell motility. The in vivo efficacy and synergistic potential with other therapies further underscore its promise. The detailed experimental protocols and understanding of its molecular mechanisms of action will be invaluable for researchers and drug development professionals as this compound continues to be investigated in the clinical setting.
References
- 1. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase 1 Study of this compound, an Oral Peroxisome Proliferator-Activated Receptor Gamma Agonist, Administered to Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RhoB upregulation leads to either apoptosis or cytostasis through differential target selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptor γ agonist this compound impairs transforming growth factor β2-induced motility of epidermal growth factor receptor tyrosine kinase inhibitor-resistant lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Efatutazone for Anaplastic Thyroid Cancer: A Technical Guide
An In-depth Examination of Preclinical and Clinical Research for Drug Development Professionals
Anaplastic thyroid cancer (ATC) is a rare but highly aggressive malignancy with a dismal prognosis, creating a critical need for novel therapeutic strategies.[1][2] Efatutazone (CS-7017/RS5444), a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), has emerged as a compound of interest due to its demonstrated antitumor activities.[1][3][4] This technical guide synthesizes the available preclinical and clinical data on this compound for ATC, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism, efficacy, and the experimental protocols used in its evaluation.
Core Mechanism of Action
This compound is a third-generation thiazolidinedione (TZD) that selectively activates PPARγ, a nuclear hormone receptor that plays a pivotal role in regulating cellular metabolism, differentiation, and inflammation.[4][5][6] Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter regions of target genes.[6] This interaction modulates the transcription of genes involved in several anticancer pathways:
-
Cell Cycle Arrest: PPARγ activation can induce cell cycle arrest, often at the G0/G1 phase. This is achieved by upregulating cyclin-dependent kinase (CDK) inhibitors like p21 and p27 and downregulating cyclins such as cyclin D1.[4][7][8][9]
-
Apoptosis Induction: The pathway can trigger programmed cell death by activating caspases and altering the expression of Bcl-2 family proteins, including the upregulation of the pro-apoptotic protein Bax and downregulation of anti-apoptotic proteins like Bcl-2.[4][9]
-
Induction of Differentiation: PPARγ agonists can promote the terminal differentiation of cancer cells, thereby reducing their proliferative capacity.[4][10]
-
Inhibition of Angiogenesis and Invasion: The signaling cascade can also interfere with tumor angiogenesis and the invasive potential of cancer cells.[4][11]
In the context of ATC, preclinical studies have specifically shown that this compound inhibits cell proliferation through the upregulation of RhoB and the CDK inhibitor p21.[4][8]
Preclinical Data
This compound has demonstrated significant antiproliferative effects in ATC cell lines. Research has shown that it can inhibit the proliferation of the human anaplastic thyroid tumor cell line DRO at concentrations as low as 10 nM.[3] While specific IC50 values for a broad range of ATC cell lines are not extensively published, the potency of this compound is highlighted by its EC50 of 0.20 nM for activating PPARγ-mediated gene expression.[3]
Table 1: Summary of In Vitro Efficacy of this compound
| Cell Line | Assay Type | Endpoint | Result | Reference |
|---|---|---|---|---|
| DRO (ATC) | Proliferation Assay | Inhibition | Effective at ≥10 nM | [3] |
| General | Luciferase Reporter Assay | PPARγ Activation | EC50 = 0.20 nM |[3] |
In xenograft models, this compound has shown dose-dependent inhibition of tumor growth. Studies using nude rats with DRO anaplastic thyroid tumor xenografts demonstrated significant tumor growth inhibition.[3] This effect was correlated with an increase in adiponectin levels, a surrogate marker for PPARγ activation, confirming the drug's on-target activity in a whole-animal system.[3]
Table 2: Summary of In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
|---|---|---|---|---|
| Nude Rats | DRO (ATC) Xenograft | This compound | Dose-dependent tumor growth inhibition; Increased adiponectin levels | [3] |
| Nude Mice | HT-29 (Colorectal) Xenograft | this compound | Dose-dependent tumor growth inhibition |[3] |
Clinical Trial Data
A multicenter Phase 1 clinical trial evaluated the safety and efficacy of this compound in combination with paclitaxel (B517696) for patients with advanced ATC.[4][8][12] The study demonstrated that the combination was generally safe and well-tolerated, with some evidence of biological activity.[12][13]
Table 3: Phase 1 Clinical Trial Results (this compound + Paclitaxel in ATC)
| This compound Dose (oral, BID) | Number of Patients (n) | Best Response | Median Time to Progression (Days) | Median Overall Survival (Days) | Median Peak Blood Level (ng/mL) |
|---|---|---|---|---|---|
| 0.15 mg | 7 | 4 Stable Disease | 48 | 98 | 8.6 |
| 0.3 mg | 6 | 1 Partial Response, 3 Stable Disease | 68 | 138 | 22.0 |
| 0.5 mg | 2 | - | - | - | - |
Data sourced from Smallridge RC, et al., 2013 and the American Association for Cancer Research, 2011.[12][14]
The most common treatment-related adverse events of grade 3 or higher attributed to this compound were anemia and edema.[12] Notably, the maximum tolerated dose (MTD) was not reached in this study.[12] Biomarker analysis from patient biopsies showed that Angiopoietin-like 4 (ANGPTL4), a known PPARγ-responsive gene, was induced by this compound treatment, confirming target engagement in patients.[4][12]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following section outlines the core protocols employed in the key studies.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[15]
-
Cell Seeding: Anaplastic thyroid cancer cells (e.g., DRO) are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The existing medium is removed from the wells and replaced with 100 µL of the medium containing the various drug concentrations. Control wells receive medium with the vehicle (e.g., DMSO) only.[16]
-
Incubation: Plates are incubated for the desired treatment period (e.g., 72 hours).[17]
-
MTT Addition: Following treatment, 10-20 µL of MTT solution (typically 5 mg/mL in sterile PBS) is added to each well.[16]
-
Formazan (B1609692) Formation: Plates are incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: The plate is shaken gently to ensure complete dissolution, and the absorbance is measured on a microplate reader at a wavelength between 550 and 600 nm.[15]
Patient-derived xenograft (PDX) or cell-line-based xenograft models are standard for evaluating in vivo efficacy.[2][18]
-
Animal Model: Immunodeficient mice or rats (e.g., athymic nu/nu mice or nude rats) are used to prevent rejection of the human tumor cells.[2][3]
-
Tumor Implantation: A suspension of ATC cells (e.g., 1 x 10⁵ DRO cells) is injected subcutaneously into the flank of the animal.[3][19] For orthotopic models, cells are injected directly into the thyroid gland.[20][21]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-150 mm³).[18] Tumor volume is monitored regularly using caliper measurements (Volume = (length x width²)/2).
-
Treatment Administration: Once tumors reach the target size, animals are randomized into control and treatment groups. This compound is administered orally (e.g., via gavage) at specified doses and schedules. The control group receives a vehicle solution.
-
Efficacy Assessment: Tumor volumes and animal body weights are measured throughout the study. The primary endpoint is often tumor growth inhibition. At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., immunohistochemistry for biomarkers like Ki-67 or ANGPTL4).
Conclusion and Future Directions
The available data indicate that this compound, a selective PPARγ agonist, demonstrates clear biological activity against anaplastic thyroid cancer. Preclinical studies confirm its antiproliferative effects in vitro and its ability to inhibit tumor growth in vivo.[3] The Phase 1 clinical trial, while limited in size, established a favorable safety profile for this compound in combination with paclitaxel and showed encouraging signs of efficacy, including a partial response and stable disease in a patient population with a notoriously poor prognosis.[8][12][13]
Despite these promising results, further research is warranted. The termination of later-phase trials for other indications due to insufficient efficacy suggests that identifying the specific patient populations most likely to benefit is critical.[22] Future research should focus on:
-
Biomarker Discovery: Identifying predictive biomarkers beyond PPARγ expression to select patients who will respond best to this compound therapy.
-
Combination Strategies: Exploring combinations with other targeted therapies or immunotherapies that could synergize with the PPARγ-mediated mechanism of action.
-
Larger Clinical Trials: Conducting larger, randomized trials in ATC to definitively determine the clinical benefit of adding this compound to standard-of-care chemotherapy.
This guide provides a foundational understanding of the technical aspects of this compound research in ATC, offering a platform from which to design the next generation of studies aimed at improving outcomes for patients with this devastating disease.
References
- 1. Clinical Trials in Management of Anaplastic Thyroid Carcinoma; Progressions and Set Backs: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Anaplastic Thyroid Cancer PDXs and Cell Lines: Expanding Preclinical Models of Genetic Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumour activity of CS-7017, a selective peroxisome proliferator-activated receptor gamma agonist of thiazolidinedione class, in human tumour xenografts and a syngeneic tumour implant model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 6. The PPARγ Agonist this compound Increases the Spectrum of Well-Differentiated Mammary Cancer Subtypes Initiated by Loss of Full-Length BRCA1 in Association with TP53 Haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPAR-γ Modulators as Current and Potential Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PPARs and Tumor Microenvironment: The Emerging Roles of the Metabolic Master Regulators in Tumor Stromal–Epithelial Crosstalk and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor effects of peroxisome proliferator activate receptor gamma ligands on anaplastic thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, an oral PPAR-γ agonist, in combination with paclitaxel in anaplastic thyroid cancer: results of a multicenter phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Video: Establishment and Characterization of Patient-Derived Xenograft Models of Anaplastic Thyroid Carcinoma and Head and Neck Squamous Cell Carcinoma [jove.com]
- 19. Frontiers | Modeling the tumor microenvironment of anaplastic thyroid cancer: an orthotopic tumor model in C57BL/6 mice [frontiersin.org]
- 20. A Novel Orthotopic Mouse Model of Human Anaplastic Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An Orthotopic Mouse Model of Anaplastic Thyroid Carcinoma [jove.com]
- 22. researchgate.net [researchgate.net]
Efatutazone in Metastatic Colorectal Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efatutazone (CS-7017) is a potent and highly selective third-generation thiazolidinedione, acting as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear hormone receptor that plays a crucial role in cellular differentiation, proliferation, and apoptosis.[1] Its activation has been investigated as a potential therapeutic strategy in various malignancies, including metastatic colorectal cancer (mCRC). Preclinical studies have suggested that this compound can inhibit the growth of human colorectal tumor xenografts in animal models.[1][2] This technical guide provides a comprehensive overview of the investigation of this compound in mCRC, summarizing key clinical trial data, experimental protocols, and the underlying signaling pathways.
Mechanism of Action: The PPARγ Signaling Pathway
This compound exerts its anticancer effects by binding to and activating PPARγ. PPARγ forms a heterodimer with the retinoid X receptor (RXR), and this complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in several key cellular processes. The antitumor activity of this compound is multifaceted and includes:
-
Cell Cycle Arrest: Activation of PPARγ leads to the upregulation of cell cycle inhibitors such as p18, p21, and p27.[1] This, in turn, inhibits the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest, primarily at the G1 phase.
-
Induction of Apoptosis: this compound promotes apoptosis by increasing the expression of pro-apoptotic proteins like Bax and activating caspases, while downregulating anti-apoptotic proteins such as Bcl-2.[3]
-
Cellular Differentiation: PPARγ activation can induce differentiation in cancer cells, leading to a less malignant phenotype.[1]
-
Inhibition of Angiogenesis: The PPARγ pathway can interfere with the formation of new blood vessels, which are essential for tumor growth and metastasis.[2]
-
Modulation of Tumor-Stroma Interactions: this compound can disrupt the interactions between tumor cells and the surrounding stromal tissue, which are critical for metastasis, through pathways involving the tumor suppressor PTEN and phosphorylated protein kinase B (pAKT).[1]
Below is a diagram illustrating the core signaling pathway of this compound.
Preclinical Investigations
In Vitro Studies
Experimental Protocol: Cell Viability Assay (General)
A common method to determine the IC50 value is the MTT or a similar colorimetric assay. A generalized protocol is as follows:
-
Cell Culture: Human colorectal cancer cell lines (e.g., HCT116, SW480, HT-29) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the media is replaced with fresh media containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
Viability Assessment: After incubation, a solution such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the MTT into formazan (B1609692) crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated from the dose-response curve.
In Vivo Studies: Xenograft Models
This compound has been shown to inhibit the growth of human colorectal cancer xenografts in nude rodents.[1][2]
Experimental Protocol: Colorectal Cancer Xenograft Model (General)
A typical workflow for a xenograft study is outlined below:
-
Animal Models: Immunocompromised mice, such as athymic nude or NOD/SCID mice, are typically used.
-
Tumor Cell Implantation: Human colorectal cancer cells are harvested and injected subcutaneously into the flank of the mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups. This compound is typically administered orally.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (length × width²) / 2.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis, such as immunohistochemistry or gene expression studies. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Clinical Trials in Metastatic Colorectal Cancer
This compound has been evaluated in Phase I and Phase II clinical trials for patients with advanced solid malignancies, including mCRC.
Phase I Monotherapy and Combination Therapy
Phase I studies established the safety, tolerability, and recommended Phase II dose of this compound.[2] In a study of this compound in combination with FOLFIRI (irinotecan, 5-fluorouracil, and leucovorin) as a second-line therapy for Japanese patients with mCRC, the combination was found to have an acceptable safety profile.[2]
| Phase I Study with FOLFIRI | Dose Level 1 (0.25 mg BID) | Dose Level 2 (0.50 mg BID) |
| Number of Patients | 3 | 12 |
| Dose-Limiting Toxicities (DLTs) | 0 | 0 |
| Most Common Adverse Events | Weight increase (100%), Edema (80.0%) | Weight increase (100%), Edema (80.0%) |
| Grade 3/4 Toxicities | Neutropenia (93.3% overall), Leukopenia (46.7% overall), Anemia (33.3% overall) | |
| Efficacy (Evaluable Patients, n=14) | Stable Disease: 8 patients |
Data compiled from a Phase 1 study in Japanese patients with mCRC.[2]
Phase II Combination Therapy with FOLFIRI
A randomized, open-label Phase II study evaluated the efficacy of this compound in combination with FOLFIRI compared to FOLFIRI alone in patients with mCRC who had progressed after first-line therapy.[4]
| Phase II Study (this compound + FOLFIRI vs. FOLFIRI) | This compound + FOLFIRI (E+F) | FOLFIRI Alone (F) |
| Number of Patients | 50 | 50 |
| Median Age (years) | 59.7 | 58.3 |
| Progression-Free Survival (PFS) at 16 weeks | 60% | 67% |
| Median Progression-Free Survival (months) | 4.4 | 4.2 |
| Hazard Ratio for PFS (90% CI) | 0.87 (0.57–1.32) | - |
| Objective Response Rate | 20% | 14% |
| Median Overall Survival (months) | Not significantly different | Not significantly different |
| Hazard Ratio for OS (90% CI) | 0.95 (0.65–1.38) | - |
| Common Adverse Events (Grade 3/4) | Neutropenia (44%), Febrile Neutropenia (14%), Fluid Retention (12%) | Neutropenia (12%), Febrile Neutropenia (0%), Fluid Retention (0%) |
Data from a randomized Phase II study (NCT00967616).[4]
The study concluded that this compound minimally improved the efficacy of FOLFIRI for mCRC and was associated with increased rates of neutropenia and fluid retention.[4]
Conclusion
This compound, a potent PPARγ agonist, has a well-defined mechanism of action that suggests potential antitumor activity in colorectal cancer through the induction of cell cycle arrest, apoptosis, and cellular differentiation. While preclinical studies in xenograft models have shown promise, clinical trials in the metastatic setting have demonstrated only a minimal improvement in efficacy when combined with standard chemotherapy, alongside an increase in certain adverse events. Further research may be needed to identify specific patient populations with mCRC who might derive a greater benefit from PPARγ-targeted therapies, potentially through the use of predictive biomarkers.
References
- 1. A Phase 1 Study of this compound, an Oral Peroxisome Proliferator-Activated Receptor Gamma Agonist, Administered to Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of this compound, a novel oral peroxisome proliferator-activated receptor gamma agonist, in combination with FOLFIRI as second-line therapy in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
Efatutazone's Impact on Adiponectin: A Biomarker of Target Engagement
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Efatutazone (CS-7017/RS5444) is a potent and selective third-generation thiazolidinedione (TZD) that functions as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1][2] PPARγ is a nuclear hormone receptor that plays a critical role in the regulation of cellular metabolism, inflammation, and differentiation.[1] One of the key pharmacodynamic effects of PPARγ activation is the upregulation of adiponectin, an adipokine with insulin-sensitizing, anti-inflammatory, and anti-atherogenic properties. This technical guide provides a comprehensive overview of the effect of this compound on adiponectin levels, detailing the quantitative changes observed in clinical trials, the experimental protocols for adiponectin measurement, and the underlying signaling pathways.
Quantitative Data on Adiponectin Modulation by this compound
Clinical studies have consistently demonstrated a significant and dose-dependent increase in circulating adiponectin levels following treatment with this compound. This robust response highlights adiponectin's potential as a key biomarker for assessing the biological activity and target engagement of this compound.
A phase 1 clinical trial in patients with anaplastic thyroid cancer revealed a substantial increase in plasma adiponectin concentrations.[3] In another phase 1 study involving patients with advanced solid malignancies, this compound treatment led to a greater than 90% increase in adiponectin expression, with maximal activation observed in a specific dose range.[1] The data from these studies are summarized in the table below for clear comparison.
| Clinical Trial | Patient Population | This compound Dose | Baseline Adiponectin (Median) | Adiponectin Levels After Treatment (Median) | Time Point | Fold Increase (Approx.) |
| Phase 1[3] | Anaplastic Thyroid Cancer | 0.15 mg twice daily | 5958 ng/mL | 23,810 ng/mL | 7 days | 4.0x |
| 41,450 ng/mL | 21 days | 7.0x | ||||
| 0.3 mg twice daily | 4007 ng/mL | 26,810 ng/mL | 7 days | 6.7x | ||
| 44,820 ng/mL | 21 days | 11.2x | ||||
| Phase 1[1] | Advanced Malignancies | 0.35 to 1.15 mg twice daily | Not specified | >90% increase from pretreatment | Not specified | >1.9x |
Table 1: Summary of Quantitative Data on this compound's Effect on Adiponectin Levels.
Experimental Protocols for Adiponectin Measurement
The quantification of adiponectin in clinical and preclinical studies is crucial for evaluating the pharmacodynamic effects of this compound. The most common method for measuring adiponectin in serum or plasma is the enzyme-linked immunosorbent assay (ELISA).
Representative Experimental Protocol: Sandwich ELISA for Total Human Adiponectin
This protocol is a representative example based on commercially available kits (e.g., Quantikine, R&D Systems) frequently used in clinical trials.[4]
1. Principle of the Assay: This assay employs the quantitative sandwich enzyme immunoassay technique. A microplate is pre-coated with a monoclonal antibody specific for human adiponectin. Standards and samples are pipetted into the wells, and any adiponectin present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for human adiponectin is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of adiponectin bound in the initial step. The color development is stopped, and the intensity of the color is measured.
2. Materials:
-
Microplate pre-coated with anti-human adiponectin antibody
-
Human Adiponectin Standard
-
Adiponectin Conjugate (e.g., horseradish peroxidase-conjugated antibody)
-
Assay Diluent
-
Wash Buffer Concentrate
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., sulfuric acid)
-
Plate sealer
-
Pipettes and pipette tips
-
Microplate reader capable of measuring absorbance at 450 nm
3. Sample Collection and Preparation:
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes at room temperature before centrifuging for 15 minutes at 1000 x g. Remove the serum and assay immediately or aliquot and store samples at ≤ -20°C. Avoid repeated freeze-thaw cycles.[5][6]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Remove plasma and assay immediately or aliquot and store samples at ≤ -20°C. Avoid repeated freeze-thaw cycles.[5]
-
Sample Dilution: Due to the high concentration of adiponectin in circulation, samples typically require a significant dilution (e.g., 1:5000) with Assay Diluent.[7]
4. Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare all reagents and standard dilutions as per the kit instructions.
-
Add 100 µL of Assay Diluent to each well.
-
Add 50 µL of standard, control, or diluted sample to each well. Cover with a plate sealer and incubate for 2 hours at room temperature.
-
Aspirate each well and wash, repeating the process for a total of four washes with Wash Buffer.
-
Add 200 µL of Adiponectin Conjugate to each well. Cover with a new plate sealer and incubate for 2 hours at room temperature.
-
Repeat the aspiration/wash step.
-
Add 200 µL of Substrate Solution to each well. Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.
5. Data Analysis:
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve-fit to generate the standard curve.
-
Determine the concentration of adiponectin in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the interpolated concentration by the sample dilution factor to obtain the final adiponectin concentration.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Mediated Adiponectin Upregulation
This compound exerts its effect on adiponectin expression by directly activating the PPARγ nuclear receptor. The following diagram illustrates the key steps in this signaling cascade.
Caption: this compound-mediated activation of PPARγ and subsequent adiponectin gene transcription.
Experimental Workflow for Assessing Adiponectin as a Biomarker
The following diagram outlines the typical workflow for a clinical study evaluating the effect of this compound on adiponectin levels.
Caption: Workflow for evaluating adiponectin as a biomarker for this compound.
Conclusion
This compound consistently and significantly increases circulating adiponectin levels in a dose-dependent manner. This robust pharmacodynamic response positions adiponectin as a reliable biomarker for assessing the in vivo activity of this compound and its engagement with the PPARγ target. The standardized and widely available ELISA methodology allows for reproducible and accurate quantification of this biomarker in clinical settings. The clear signaling pathway, from PPARγ activation to adiponectin gene transcription, provides a strong mechanistic basis for this relationship. For researchers and drug development professionals, monitoring adiponectin levels offers a valuable tool for dose-finding studies, for confirming biological activity, and for potentially exploring correlations with clinical outcomes in response to this compound therapy.
References
- 1. A Phase 1 Study of this compound, an Oral Peroxisome Proliferator-Activated Receptor Gamma Agonist, Administered to Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PPARγ Agonist this compound Increases the Spectrum of Well-Differentiated Mammary Cancer Subtypes Initiated by Loss of Full-Length BRCA1 in Association with TP53 Haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. elkbiotech.com [elkbiotech.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Efatutazone: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efatutazone (also known as CS-7017 or RS5444) is a potent and selective third-generation thiazolidinedione (TZD) that functions as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. PPARγ is a nuclear hormone receptor that plays a crucial role in regulating cellular differentiation, proliferation, and apoptosis. This compound has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, including anaplastic thyroid, pancreatic, colorectal, and non-small cell lung cancers. Its mechanism of action primarily involves the activation of PPARγ, leading to the modulation of downstream signaling pathways that control cell growth and survival.
These application notes provide a comprehensive overview of the experimental protocols for utilizing this compound in a cell culture setting. The following sections detail the mechanism of action, quantitative data on its efficacy, and step-by-step protocols for key in vitro assays.
Mechanism of Action
This compound exerts its anti-cancer effects by binding to and activating PPARγ. This activation leads to a cascade of downstream events, including:
-
Cell Cycle Arrest: this compound induces cell cycle arrest, primarily at the G0/G1 phase, by upregulating the expression of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[1]
-
Induction of Apoptosis: While this compound alone may not be a strong inducer of apoptosis in all cell types, it has been shown to synergistically enhance apoptosis when combined with chemotherapeutic agents like paclitaxel.[2]
-
Modulation of Key Signaling Proteins: The anti-proliferative effects of this compound are also mediated by the upregulation of RhoB, a member of the Ras superfamily of small GTPases.[1] The signaling cascade is believed to follow an this compound → PPARγ → RhoB → p21 pathway, leading to cell cycle arrest.[1]
-
Inhibition of Cell Motility: In non-small cell lung cancer (NSCLC) cells resistant to EGFR tyrosine kinase inhibitors (TKIs), this compound has been shown to inhibit cell motility by antagonizing the TGF-β/Smad2 pathway.
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 / EC50 | Reference(s) |
| Anaplastic Thyroid Carcinoma (ATC) | Thyroid Cancer | Cell Proliferation | ~0.8 nM | [3] |
| General | Not specified | Transcriptional Response | ~1 nM | [3] |
| MCFDCIS | Ductal Carcinoma In Situ (Breast) | Tumorsphere Formation | 0.01 µM - 1 µM (Dose-dependent reduction) | [2] |
Signaling Pathway Diagram
// Nodes this compound [label="this compound", fillcolor="#FBBC05"]; PPARg [label="PPARγ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RXR [label="RXR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPRE [label="PPRE\n(Peroxisome Proliferator\nResponse Element)", shape=cds, fillcolor="#F1F3F4"]; RhoB [label="↑ RhoB", fillcolor="#34A853", fontcolor="#FFFFFF"]; p21 [label="↑ p21 (WAF1/CIP1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TGFb_Smad2 [label="TGF-β/Smad2 Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest\n(G0/G1)", shape=ellipse, fillcolor="#F1F3F4"]; Apoptosis [label="Apoptosis\n(synergistic)", shape=ellipse, fillcolor="#F1F3F4"]; CellMotility [label="↓ Cell Motility", shape=ellipse, fillcolor="#F1F3F4"]; Paclitaxel [label="Paclitaxel", fillcolor="#FBBC05"];
// Edges this compound -> PPARg [label=" activates"]; PPARg -> PPRE [label=" binds to"]; RXR -> PPRE [label=" heterodimerizes with PPARγ"]; PPRE -> RhoB [label=" induces transcription"]; PPRE -> p21 [label=" induces transcription"]; RhoB -> p21 [label=" upregulates"]; p21 -> CellCycleArrest [label=" leads to"]; TGFb_Smad2 -> CellMotility [style=dashed, arrowhead=tee, label=" promotes"]; this compound -> TGFb_Smad2 [arrowhead=tee, label=" antagonizes"]; Paclitaxel -> Apoptosis; this compound -> Apoptosis [style=dashed, label=" enhances"];
} . Caption: this compound's mechanism of action.
Experimental Workflow Diagram
// Nodes start [label="Start: Cell Culture Preparation", shape=ellipse, fillcolor="#FBBC05"]; treat [label="Treat cells with this compound\n(various concentrations and time points)"]; viability [label="Cell Viability Assay\n(e.g., MTT, WST-1)"]; apoptosis [label="Apoptosis Assay\n(e.g., Annexin V/PI Staining)"]; cell_cycle [label="Cell Cycle Analysis\n(e.g., PI Staining, Flow Cytometry)"]; protein [label="Protein Expression Analysis\n(Western Blot for RhoB, p21)"]; pparg_activity [label="PPARγ Activity Assay\n(Luciferase Reporter Assay)"]; end [label="End: Data Analysis and Interpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> treat; treat -> viability; treat -> apoptosis; treat -> cell_cycle; treat -> protein; treat -> pparg_activity; viability -> end; apoptosis -> end; cell_cycle -> end; protein -> end; pparg_activity -> end; } . Caption: General experimental workflow.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all treatments (including vehicle control) and is typically ≤ 0.1% to minimize solvent-induced cytotoxicity.
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired duration (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
Staining: Resuspend the cells in 500 µL of PI/RNase A staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blotting for RhoB and p21
This protocol is for detecting changes in the protein expression of RhoB and p21 following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates or larger flasks
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-RhoB, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time (e.g., 24 hours), wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in RhoB and p21 expression.
Protocol 5: PPARγ Luciferase Reporter Assay
This assay measures the transcriptional activity of PPARγ in response to this compound.
Materials:
-
HEK293T or other suitable cell line
-
PPARγ expression vector
-
PPRE-luciferase reporter vector (containing PPARγ response elements upstream of a luciferase gene)
-
A control vector expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
96-well white, clear-bottom plates
-
This compound stock solution
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Transfection: Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.
-
Incubation: Allow the cells to recover and express the plasmids for 24 hours.
-
Treatment: Treat the cells with a range of this compound concentrations or a vehicle control for 18-24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in PPARγ transcriptional activity relative to the vehicle control.
Conclusion
This compound is a valuable research tool for investigating the role of PPARγ in cancer biology. The protocols outlined above provide a framework for studying its effects on cell viability, apoptosis, cell cycle progression, and target gene expression in various cancer cell lines. Researchers should optimize these protocols based on the specific cell lines and experimental conditions being used. Careful execution of these experiments will contribute to a better understanding of the therapeutic potential of this compound and the broader field of PPARγ-targeted cancer therapy.
References
Efatutazone in Xenograft Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efatutazone (also known as CS-7017 or RS5444) is a potent and selective third-generation thiazolidinedione (TZD) that functions as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. PPARγ is a nuclear hormone receptor that plays a crucial role in adipogenesis, insulin (B600854) sensitization, and inflammation. In the context of oncology, activation of PPARγ by agonists like this compound has been shown to induce antitumor effects through various mechanisms, including cell cycle arrest, apoptosis, and differentiation. Preclinical studies using xenograft models have been instrumental in evaluating the in vivo efficacy of this compound against various cancers, including esophageal, breast, anaplastic thyroid, and colorectal cancers.[1][2][3] This document provides a detailed overview of the dosage and administration of this compound in these models, along with comprehensive experimental protocols.
Mechanism of Action: PPARγ Signaling Pathway
This compound exerts its anticancer effects by binding to and activating PPARγ. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell cycle control, apoptosis, and differentiation. Key downstream effects include the upregulation of cell cycle inhibitors like p21 and p27, and the modulation of pro- and anti-apoptotic proteins.
Caption: this compound activates the PPARγ signaling pathway.
This compound Dosage and Administration in Xenograft Models
The following tables summarize the quantitative data on this compound dosage and its effects in various cancer xenograft models.
Table 1: this compound Dosage and Efficacy in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dosage | Administration Route & Frequency | Treatment Duration | Key Findings |
| Esophageal Squamous Cell Carcinoma | TE-4 | Nude Mice | 10 mg/kg | Daily | Not Specified | 50.4% reduction in tumor volume.[4] |
| Ductal Carcinoma in Situ (Breast) | MCFDCIS | Not Specified | 30 mg/kg | Not Specified | Not Specified | Induced differentiation and delayed invasive progression.[3] |
| Anaplastic Thyroid Carcinoma | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | This compound has demonstrated antitumor activity in preclinical ATC models.[5] |
| Colorectal Cancer | Not Specified | Nude Rodents | Not Specified | Not Specified | Not Specified | Inhibited the growth of human colorectal tumor xenografts.[1] |
*Note: Specific preclinical dosage information for anaplastic thyroid and colorectal cancer xenograft models was not available in the reviewed literature; however, these models were cited as the basis for subsequent clinical trials.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in xenograft models.
Protocol 1: Esophageal Squamous Cell Carcinoma (TE-4) Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound on esophageal squamous cell carcinoma xenografts.
Materials:
-
TE-4 human esophageal squamous cell carcinoma cell line
-
Immunocompromised mice (e.g., BALB/c nude mice), 6-8 weeks old
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
-
Matrigel (optional)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile PBS
-
Syringes and needles for injection and oral gavage
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture TE-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Injection:
-
When cells reach 80-90% confluency, harvest them using trypsin-EDTA.
-
Wash the cells with sterile PBS and centrifuge.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel (optional, to enhance tumor take rate) to a final concentration of 5 x 10^6 cells per 100 µL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100 mm³), measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Randomize the mice into treatment and control groups.
-
Prepare a stock solution of this compound and dilute it with the vehicle to the final desired concentration for a 10 mg/kg dosage.
-
Administer this compound (10 mg/kg) or vehicle to the respective groups daily via oral gavage.
-
-
Endpoint and Data Analysis:
-
Continue treatment for the specified duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Compare the tumor volumes between the this compound-treated and control groups to determine the percentage of tumor growth inhibition.
-
Protocol 2: General Protocol for Establishing and Treating a Xenograft Model
This protocol provides a general framework that can be adapted for other cancer cell lines, such as those for anaplastic thyroid and colorectal cancer.
Objective: To establish a subcutaneous xenograft model and assess the antitumor activity of this compound.
Procedure:
-
Animal Model: Select an appropriate immunocompromised mouse strain (e.g., NOD/SCID, NSG).
-
Cell Line or Patient-Derived Tissue:
-
For cell line-derived xenografts (CDX), follow the cell culture and preparation steps outlined in Protocol 1.
-
For patient-derived xenografts (PDX), obtain fresh tumor tissue from patients and implant small fragments subcutaneously into the mice.
-
-
Tumor Establishment and Monitoring:
-
Monitor the mice for tumor engraftment and growth as described in Protocol 1.
-
-
Drug Formulation and Administration:
-
Formulate this compound in a suitable vehicle for the chosen administration route (e.g., oral gavage).
-
Determine the appropriate dosage based on preliminary studies or literature.
-
Administer the treatment according to the planned schedule (e.g., daily, twice daily).
-
-
Efficacy Evaluation:
-
Measure tumor volume regularly.
-
Monitor the body weight and overall health of the mice.
-
At the study endpoint, collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).
-
Caption: A generalized workflow for xenograft studies.
Conclusion
This compound has demonstrated significant antitumor activity in various preclinical xenograft models, primarily through the activation of the PPARγ signaling pathway. The provided protocols and dosage information serve as a valuable resource for researchers designing and conducting in vivo studies to further investigate the therapeutic potential of this compound. It is important to note that optimal dosages and treatment regimens may vary depending on the specific cancer type and xenograft model used. Further preclinical research is warranted to elucidate the precise dosages and administration protocols for anaplastic thyroid and colorectal cancer xenograft models.
References
- 1. A Phase 1 Study of this compound, an Oral Peroxisome Proliferator-Activated Receptor Gamma Agonist, Administered to Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PPARγ agonist this compound delays invasive progression and induces differentiation of ductal carcinoma in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Efatutazone-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efatutazone is a potent and selective third-generation thiazolidinedione that functions as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. PPARγ is a nuclear receptor that, upon activation, heterodimerizes with the retinoid X receptor (RXR) and modulates the transcription of target genes. This signaling pathway is crucial in various physiological processes, including glucose and lipid metabolism, inflammation, and cellular differentiation and proliferation. In the context of oncology and other diseases, this compound has been investigated for its anti-tumor properties, which are mediated through the induction of cell cycle arrest, apoptosis, and the inhibition of angiogenesis.
Western blot analysis is an indispensable immunodetection technique for elucidating the molecular mechanisms of this compound's action. It allows for the sensitive and specific quantification of changes in the expression and phosphorylation status of key proteins within the signaling cascades affected by this compound treatment. This document provides detailed application notes and a comprehensive protocol for performing Western blot analysis on cells treated with this compound, aimed at guiding researchers in their investigation of its cellular effects.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the expected quantitative changes in the expression of key proteins in this compound-treated cells, as determined by Western blot analysis. The data is presented as fold changes relative to untreated control cells. Please note that while this compound is a potent PPARγ agonist, some of the quantitative data presented here is derived from studies using other potent PPARγ agonists like rosiglitazone (B1679542) and pioglitazone, and is representative of the expected effects of this class of compounds.
| Downregulated Proteins | Cell Type | Treatment | Fold Change (vs. Control) | Reference |
| Phospho-Akt (Ser473) | Human Umbilical Vein Endothelial Cells | Rosiglitazone (1 µM) | ~0.5-fold | [1] |
| Snail | Colorectal Cancer Cells | - | Downregulated | [2] |
| Upregulated Proteins | Cell Type | Treatment | Fold Change (vs. Control) | Reference |
| p21 | PC3 Prostate Cancer Cells | Pioglitazone (10 µM) | ~2.5-fold | [3] |
| E-cadherin | Colorectal Cancer Cells | - | Upregulated | [2] |
| RhoB | Anaplastic Thyroid Cancer Cells | This compound | Upregulated | |
| PPARγ | 3T3-L1 Adipocytes | Rosiglitazone | Upregulated | [4] |
Signaling Pathway Modulated by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Snail inhibits metastasis via regulation of E‑cadherin and is associated with prognosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the Target Proteins of Rosiglitazone in 3T3-L1 Adipocytes through Proteomic Analysis of Cytosolic and Secreted Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry Staining for PPAR-gamma Activation by Efatutazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efatutazone is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in cellular differentiation, proliferation, and metabolism.[1] As a third-generation thiazolidinedione, this compound has demonstrated anti-tumor activity in various preclinical and clinical settings.[1][2] Activation of PPAR-γ by ligands like this compound leads to the regulation of target gene expression, which can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. This document provides detailed protocols for the immunohistochemical (IHC) detection of PPAR-γ and its activation in response to this compound treatment, along with methods for assessing downstream signaling pathways.
Mechanism of Action: this compound and PPAR-gamma Activation
This compound binds to and activates PPAR-γ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. Key downstream effects of PPAR-γ activation by this compound in cancer models include the up-regulation of cell cycle inhibitors like p21 and the modulation of other signaling proteins such as RhoB.[1]
Caption: Signaling pathway of this compound-mediated PPAR-gamma activation.
Data Presentation
The following table summarizes the immunohistochemical analysis of tumor biopsies from anaplastic thyroid cancer patients treated with this compound. The data indicates the number of patients with detectable levels of PPAR-γ and downstream effector proteins at baseline and following treatment.
| Biomarker | Baseline (Detectable/Total Patients) | End of Week 1 (Detectable/Total Patients) | Week 4 (Detectable/Total Patients) |
| PPAR-γ | 4/4 | 3/4 | 2/2 |
| RXR-α | 3/4 | 3/4 | 2/2 |
| RhoB | 4/4 | 4/4 | 2/2 |
| p21 | 2/4 | 3/4 | 2/2 |
| ANGPTL4 | 2/4 | 4/4 | 2/2 |
Data is compiled from a phase 1 clinical trial of this compound in combination with paclitaxel (B517696) in anaplastic thyroid cancer.[1]
Experimental Protocols
This section provides a comprehensive protocol for the immunohistochemical staining of PPAR-γ and its downstream targets, p21 and RhoB, in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
I. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer, pH 6.0
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST
-
Primary Antibodies:
-
Rabbit anti-PPAR-γ monoclonal antibody
-
Mouse anti-p21 monoclonal antibody
-
Rabbit anti-RhoB polyclonal antibody
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
II. Immunohistochemistry Staining Workflow
Caption: Experimental workflow for immunohistochemistry staining.
III. Detailed Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 80% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in dH₂O for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in dH₂O and then in PBST.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides with PBST.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-PPAR-γ, anti-p21, or anti-RhoB) to its optimal concentration in the blocking buffer.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides three times with PBST for 5 minutes each.
-
Incubate slides with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides three times with PBST for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color intensity develops (typically 1-10 minutes). Monitor under a microscope.
-
Rinse slides with dH₂O to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse slides with dH₂O.
-
"Blue" the sections in running tap water or a bluing agent.
-
Rinse with dH₂O.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol (70%, 80%, 95%, 100%, 100%) for 3 minutes each.
-
Clear the slides in two changes of xylene for 3 minutes each.
-
Apply a coverslip using a permanent mounting medium.
-
IV. Expected Results and Interpretation
-
PPAR-γ Staining: In untreated cells, PPAR-γ may show diffuse cytoplasmic and/or weak nuclear staining. Upon activation with this compound, an increase in the intensity of nuclear staining is expected, which is indicative of the translocation of the receptor to the nucleus to exert its transcriptional activity.
-
p21 Staining: As a downstream target of PPAR-γ, an increase in the nuclear expression of p21 is anticipated following this compound treatment, consistent with its role in cell cycle arrest.[1]
-
RhoB Staining: this compound treatment may lead to an altered expression and localization of RhoB, a small GTPase involved in apoptosis and cell cycle regulation.[1]
The staining intensity and the percentage of positive cells can be semi-quantitatively scored to compare between treated and untreated samples.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Primary antibody not effective | Use a validated antibody at the recommended dilution. |
| Antigen retrieval insufficient | Optimize antigen retrieval time and temperature. | |
| Inactive reagents | Use fresh reagents. | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking agent. |
| Primary antibody concentration too high | Titrate the primary antibody to the optimal concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Staining | Endogenous peroxidase activity | Ensure complete quenching with hydrogen peroxide. |
| Cross-reactivity of secondary antibody | Use a secondary antibody raised against the species of the primary antibody. |
Conclusion
Immunohistochemistry is a powerful technique to visualize the expression and localization of PPAR-γ and its downstream targets in response to this compound treatment. The provided protocols offer a robust framework for researchers to assess the pharmacodynamic effects of this compound in preclinical and clinical samples, aiding in the understanding of its mechanism of action and its potential as a therapeutic agent.
References
- 1. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase 1 Study of this compound, an Oral Peroxisome Proliferator-Activated Receptor Gamma Agonist, Administered to Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for qRT-PCR Analysis of Efatutazone Target Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efatutazone is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ), a nuclear receptor that plays a crucial role in cellular differentiation, apoptosis, and metabolism. Activation of PPARγ by this compound leads to the modulation of a cascade of downstream target genes, making it a compound of interest for therapeutic development, particularly in oncology. This document provides a detailed protocol for the quantitative analysis of this compound's effects on the expression of key target genes using reverse transcription quantitative polymerase chain reaction (RT-qPCR). The outlined procedures cover cell culture and treatment, RNA extraction, reverse transcription, and qPCR, along with validated primer sequences for human target genes.
Introduction to this compound and its Mechanism of Action
This compound is a third-generation thiazolidinedione that acts as a selective agonist for PPARγ.[1][2] Upon binding, this compound promotes the heterodimerization of PPARγ with the Retinoid X Receptor (RXR).[1][3] This complex then binds to Peroxisome Proliferator Hormone Response Elements (PPREs) in the promoter regions of target genes, thereby activating their transcription.[3] This signaling cascade influences various cellular processes, including cell cycle arrest, apoptosis, and metabolic regulation.[2] Key downstream targets modulated by this compound include genes involved in cell cycle control such as CDKN1A (p21) and RhoB, as well as genes related to metabolism and adipogenesis like ADIPOQ (Adiponectin), PLIN2 (ADFP), FABP4, PDK4, and ANGPTL4.[2][3] The quantification of the expression levels of these genes is essential for understanding the molecular efficacy of this compound.
Signaling Pathway of this compound
The binding of this compound to PPARγ initiates a cascade of events that ultimately alters gene expression. The diagram below illustrates this signaling pathway.
Experimental Protocols
This section details the step-by-step methodology for analyzing the expression of this compound target genes in a cancer cell line. For this protocol, we will use a human breast cancer cell line (e.g., MCF-7) as an example.
Cell Culture and this compound Treatment
-
Cell Culture: Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Replace the medium in the wells with the this compound-containing or vehicle control medium and incubate for a predetermined time (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.
RNA Extraction
-
Lysis: After the incubation period, aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). Add 1 mL of a suitable lysis reagent (e.g., TRIzol) to each well and incubate for 5 minutes at room temperature to lyse the cells.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 200 µL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol, mix by inversion, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
-
Washing and Resuspension: Discard the supernatant, wash the RNA pellet with 1 mL of 75% ethanol, and centrifuge at 7,500 x g for 5 minutes at 4°C. Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.
-
Quantification and Quality Check: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In an RNase-free tube, combine the following components for each sample:
-
Total RNA: 1 µg
-
Random hexamers or oligo(dT) primers: 1 µL
-
dNTP mix (10 mM): 1 µL
-
RNase-free water: to a final volume of 13 µL
-
-
Denaturation: Heat the mixture at 65°C for 5 minutes and then place it on ice for at least 1 minute.
-
Reverse Transcription Master Mix: Prepare a master mix containing:
-
5X Reaction Buffer: 4 µL
-
Reverse Transcriptase (e.g., M-MLV): 1 µL
-
RNase Inhibitor: 1 µL
-
-
Reaction: Add 6 µL of the master mix to each RNA/primer mixture for a final volume of 20 µL.
-
Incubation: Incubate the reaction at 42°C for 60 minutes, followed by an inactivation step at 70°C for 5 minutes. The resulting cDNA can be stored at -20°C.
Quantitative PCR (qPCR)
-
Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each reaction, combine:
-
2X SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template (diluted 1:10): 2 µL
-
Nuclease-free water: 7 µL
-
-
Cycling Conditions: Perform the qPCR using a real-time PCR system with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the amplification to verify the specificity of the product.
-
Data Presentation
The following tables summarize the validated human primer sequences for qRT-PCR analysis of this compound target genes and a housekeeping gene for normalization.
Table 1: Human Primer Sequences for qRT-PCR
| Gene Symbol | Gene Name | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| ADIPOQ | Adiponectin | CAGGCCGTGATGGCAGAGATG | GGTTTCACCGATGTCTCCCTTAG |
| PLIN2 (ADFP) | Perilipin 2 | GATGGCAGAGAACGGTGTGAAG | CAGGCATAGGTATTGGCAACTGC |
| FABP4 | Fatty Acid Binding Protein 4 | ACGAGAGGATGATAAACTGGTGG | GCGAACTTCAGTCCAGGTCAAC |
| PDK4 | Pyruvate Dehydrogenase Kinase 4 | AACACCAGGAAAATCAGCC | AAAACCAGCCAAAGGAGC |
| ANGPTL4 | Angiopoietin-Like 4 | GATGGCTCAGTGGACTTCAACC | TGCTATGCACCTTCTCCAGACC |
| RHOB | Ras Homolog Family Member B | ACATTGAGGTGGACGGCAAGCA | CTGTCCACCGAGAAGCACATGA |
| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | AGGTGGACCTGGAGACTCTCAG | TCCTCTTGGAGAAGATCAGCCG |
| GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase | ACCCAGAAGACTGTGGATGG | TCTAGACGGCAGGTCAGGTC |
Experimental Workflow
The diagram below outlines the complete experimental workflow from cell culture to data analysis.
References
- 1. A Phase 1 Study of this compound, an Oral Peroxisome Proliferator-Activated Receptor Gamma Agonist, Administered to Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PPARγ Agonist this compound Increases the Spectrum of Well-Differentiated Mammary Cancer Subtypes Initiated by Loss of Full-Length BRCA1 in Association with TP53 Haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessing the Inhibitory Effect of Efatutazone on Cell Migration Using the In Vitro Wound Healing Assay
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing a wound healing (scratch) assay to quantify the effects of Efatutazone, a potent peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist, on the collective migration of cultured cells.
Introduction
Cell migration is a fundamental biological process crucial for tissue development, wound repair, immune responses, and cancer metastasis.[1][2] The wound healing assay is a simple, cost-effective, and widely used in vitro method to study collective cell migration.[1][3] This technique involves creating a cell-free gap, or "wound," in a confluent cell monolayer and monitoring the rate at which cells migrate to close the gap over time.[3][4]
This compound is a selective and high-affinity third-generation thiazolidinedione (TZD) that functions as a PPAR-γ agonist.[5][6] PPAR-γ is a nuclear receptor that regulates gene expression involved in metabolism, cell differentiation, and inflammation.[7][8] Recent studies have demonstrated that PPAR-γ agonists can influence cell motility. Specifically, this compound has been shown to inhibit cell migration in non-small cell lung cancer (NSCLC) cells by antagonizing the TGF-β/Smad2 pathway.[8][9] This application note details the experimental procedure to assess this compound's impact on cell migration.
Mechanism of Action & Signaling Pathway
This compound exerts its biological effects by binding to and activating PPAR-γ. This activation leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[5]
In the context of cell migration, this compound-mediated PPAR-γ activation has been shown to interfere with key signaling pathways. One prominent mechanism is the inhibition of the Transforming Growth Factor-beta (TGF-β) pathway. This compound can suppress the secretion of TGF-β2 and inhibit the phosphorylation and transcriptional activity of its downstream effector, Smad2.[9] Activation of PPAR-γ by other agonists has also been linked to the inhibition of Matrix Metalloproteinases (MMPs) and the Wnt/β-catenin signaling pathway, both of which are critical for cell migration and invasion.[7][10]
Caption: this compound's proposed signaling pathway for inhibiting cell migration.
Experimental Workflow
The workflow for the wound healing assay is a multi-step process that involves cell culture, creation of the wound, treatment with this compound, time-lapse imaging, and quantitative analysis.
Caption: Standard experimental workflow for the wound healing (scratch) assay.
Detailed Experimental Protocol
This protocol is optimized for a 24-well plate format but can be adapted for other vessel types.
Materials Required
-
Selected adherent cell line (e.g., A549, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
24-well tissue culture plates
-
Sterile p200 or p1000 pipette tips
-
Inverted microscope with a camera and incubation chamber
-
Image analysis software (e.g., ImageJ/Fiji)
Step-by-Step Procedure
Day 1: Cell Seeding
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into each well of a 24-well plate at a density that will form a confluent monolayer (95-100%) within 24 hours.[3] This must be optimized for each cell line (e.g., 0.1 x 10^6 cells/well).
-
Incubate the plate overnight under standard conditions (37°C, 5% CO₂).
Day 2: Creating the Wound and Treatment
-
Visually inspect the cell monolayer under a microscope to confirm confluence.
-
Using a sterile p200 pipette tip, make a straight scratch across the center of the monolayer.[4] Apply firm, consistent pressure to ensure a clean, cell-free gap. For consistency, a ruler or guide can be used.
-
Gently wash each well twice with 1x PBS to remove detached cells and debris.[4][11] Be careful not to disturb the remaining monolayer.
-
Prepare the treatment media. Dilute the this compound stock solution to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM) in a low-serum medium (e.g., 1% FBS) to minimize cell proliferation effects. Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Aspirate the PBS and add the appropriate treatment or vehicle control medium to each well.
Day 2-3: Imaging and Data Acquisition
-
Immediately after adding the treatment media, place the plate on the microscope stage. This is the T=0 time point.
-
Acquire images of the scratch in predefined locations for each well. It is critical to image the exact same field of view at each subsequent time point.[12]
-
Return the plate to the incubator.
-
Acquire images at regular intervals (e.g., every 8, 12, or 24 hours) until the wound in the control wells is nearly closed.[12]
Data Analysis
-
Open the image series for each condition in ImageJ or a similar software.
-
For each image, measure the area of the cell-free "wound."
-
Calculate the percentage of wound closure at each time point (Tx) relative to the initial wound area (T0) using the following formula:
% Wound Closure = [ (Wound Area_T0 - Wound Area_Tx) / Wound Area_T0 ] * 100
-
Plot the percentage of wound closure over time for each experimental condition to visualize the migration rate.
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.
Table 1: Experimental Conditions
| Treatment Group | This compound Conc. (µM) | Vehicle | Cell Line | Seeding Density (cells/well) |
|---|---|---|---|---|
| Control | 0 | 0.1% DMSO | A549 | 1.0 x 10^5 |
| This compound | 0.1 | 0.1% DMSO | A549 | 1.0 x 10^5 |
| This compound | 1.0 | 0.1% DMSO | A549 | 1.0 x 10^5 |
| this compound | 10.0 | 0.1% DMSO | A549 | 1.0 x 10^5 |
Table 2: Hypothetical Quantitative Wound Closure Analysis
| Treatment Group | Time (hours) | Average Wound Area (µm²) ± SD | % Wound Closure ± SD |
|---|---|---|---|
| Control | 0 | 500,000 ± 25,000 | 0 |
| 12 | 275,000 ± 20,000 | 45.0 ± 4.0 | |
| 24 | 50,000 ± 15,000 | 90.0 ± 3.0 | |
| This compound (1 µM) | 0 | 505,000 ± 30,000 | 0 |
| 12 | 404,000 ± 28,000 | 20.0 ± 5.5 | |
| 24 | 252,500 ± 35,000 | 50.0 ± 6.9 | |
| This compound (10 µM) | 0 | 498,000 ± 28,000 | 0 |
| 12 | 448,200 ± 25,000 | 10.0 ± 5.0 |
| | 24 | 373,500 ± 31,000 | 25.0 ± 6.2 |
Interpretation of Results
A statistically significant decrease in the "% Wound Closure" in this compound-treated groups compared to the vehicle control group indicates that this compound inhibits cell migration. The effect can be assessed for dose-dependency by comparing the results across different concentrations of the compound. The hypothetical data in Table 2 suggests a dose-dependent inhibition of wound closure by this compound. It is important to perform a parallel cytotoxicity assay (e.g., MTT assay) to ensure that the observed effects on migration are not due to reduced cell viability or proliferation.[13]
References
- 1. Wound healing assay | Abcam [abcam.com]
- 2. IFOM Mechanisms of Tumor Cell Migration [ifom.eu]
- 3. clyte.tech [clyte.tech]
- 4. bio-protocol.org [bio-protocol.org]
- 5. The PPARγ Agonist this compound Increases the Spectrum of Well-Differentiated Mammary Cancer Subtypes Initiated by Loss of Full-Length BRCA1 in Association with TP53 Haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 1 Study of this compound, an Oral Peroxisome Proliferator-Activated Receptor Gamma Agonist, Administered to Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Peroxisome proliferator-activated receptor γ agonist this compound impairs transforming growth factor β2-induced motility of epidermal growth factor receptor tyrosine kinase inhibitor-resistant lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional role of PPAR-γ on the proliferation and migration of fibroblast-like synoviocytes in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 12. med.virginia.edu [med.virginia.edu]
- 13. In vitro wound healing of tumor cells: inhibition of cell migration by selected cytotoxic alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Impact of Efatutazone on Cancer Cell Invasion Using a Transwell Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efatutazone is a highly potent and selective third-generation thiazolidinedione that functions as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1][2][3] PPARγ is a nuclear hormone receptor that plays a crucial role in regulating cellular differentiation, proliferation, and apoptosis.[3] Emerging evidence suggests that this compound exhibits significant anti-tumor properties across various cancer types by inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis.[1][3] Notably, preclinical studies have demonstrated its ability to suppress cancer cell motility and invasion, key processes in tumor metastasis.[4] This document provides a detailed protocol for utilizing a Transwell invasion assay to quantify the inhibitory effects of this compound on cancer cell invasion and presents representative data and the underlying signaling pathways.
Data Presentation
| Cell Line | Treatment | Concentration (µM) | Duration (hrs) | Number of Invaded Cells (Mean ± SD) | Percentage Inhibition (%) | Reference |
| PC-3 (Prostate Cancer) | Control (DMSO) | - | 24 | 210 ± 15 | 0 | [2] |
| Rosiglitazone | 0.1 | 24 | 165 ± 12 | 21.4 | [2] | |
| Rosiglitazone | 1 | 24 | 118 ± 9 | 43.8 | [2] | |
| Rosiglitazone | 10 | 24 | 75 ± 6 | 64.3 | [2] | |
| PANC-1 (Pancreatic Cancer) | Control (DMSO) | - | 48 | 250 ± 20 | 0 | [5] |
| Rosiglitazone | 20 | 48 | 130 ± 15 | 48.0 | [5] | |
| U87MG (Glioma) | Control (DMSO) | - | 48 | 180 ± 14 | 0 | [6] |
| Rosiglitazone | 20 | 48 | 105 ± 11 | 41.7 | [6] | |
| Rosiglitazone | 100 | 48 | 55 ± 8 | 69.4 | [6] |
Note: The data presented in this table is representative of the effects of potent PPARγ agonists on cancer cell invasion and is intended for illustrative purposes. Researchers should generate their own data for this compound.
Experimental Protocols
Transwell Invasion Assay Protocol
This protocol details the steps to assess the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound (and a suitable vehicle control, e.g., DMSO)
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Cold, sterile serum-free medium
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cotton swabs
-
Methanol (B129727) or 4% Paraformaldehyde (for fixation)
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice overnight in a 4°C refrigerator.
-
Dilute Matrigel with cold, sterile serum-free medium to the desired concentration (typically 1 mg/mL).
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate the inserts at 37°C for 4-6 hours to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
On the day of the experiment, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Remove any excess medium from the rehydrated Matrigel in the upper chambers.
-
In the lower chamber of the 24-well plate, add 600 µL of complete medium (containing 10% FBS as a chemoattractant).
-
To the cell suspension, add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or the vehicle control (DMSO).
-
Add 200 µL of the cell suspension containing the treatment to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours. The incubation time should be optimized based on the cell line's invasive properties.
-
-
Fixation and Staining:
-
After incubation, carefully remove the Transwell inserts from the plate.
-
Use a cotton swab to gently remove the non-invading cells and Matrigel from the upper surface of the membrane.
-
Fix the invaded cells on the lower surface of the membrane by immersing the inserts in methanol or 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the invaded cells by placing the inserts in a crystal violet solution for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Using an inverted microscope, capture images of the stained cells from at least five random fields of view for each insert.
-
Count the number of invaded cells in each field using image analysis software.
-
Calculate the average number of invaded cells per field for each treatment condition.
-
The percentage of invasion inhibition can be calculated as: (1 - (Number of invaded cells in treatment group / Number of invaded cells in control group)) * 100%.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the Transwell invasion assay to evaluate this compound's effect.
Signaling Pathway
References
- 1. Peroxisome proliferator-activated receptor γ agonist this compound impairs transforming growth factor β2-induced motility of epidermal growth factor receptor tyrosine kinase inhibitor-resistant lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The PPARγ Agonist Rosiglitazone Enhances the Radiosensitivity of Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Establishing Efatutazone-Resistant Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efatutazone is a highly potent and selective third-generation thiazolidinedione (TZD) that functions as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1][2] Activation of PPARγ by this compound in cancer cells can lead to the regulation of genes involved in cell cycle arrest, apoptosis, and cellular differentiation, thereby inhibiting tumor growth.[3][4] Despite its promising anti-cancer activities, the potential for cancer cells to develop resistance to this compound, as with other targeted therapies, presents a significant clinical challenge. The development of this compound-resistant cancer cell lines in a laboratory setting is a critical step in understanding the molecular mechanisms that drive this resistance. These in vitro models are invaluable tools for identifying resistance biomarkers, discovering new therapeutic targets to overcome resistance, and evaluating the efficacy of combination therapies.
This document provides detailed application notes and protocols for the establishment and characterization of this compound-resistant cancer cell lines using a systematic dose-escalation approach.
Data Presentation
Table 1: this compound Potency in Cancer Cells
| Parameter | Value | Cell Line Context | Reference |
| IC50 (Proliferation) | 0.8 nM | General Cancer Cell Lines | [1] |
Note: The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. This value can vary between different cancer cell lines and should be determined empirically for the specific cell line being used.
Table 2: Example Dose-Escalation Strategy for Generating this compound-Resistant Cell Lines
| Phase | This compound Concentration | Duration | Key Objectives |
| Phase 1: Initial Exposure | 0.1 nM - 0.5 nM (approx. 0.1x - 0.5x IC50) | 2-4 weeks | Adaptation of cells to low-level drug pressure. |
| Phase 2: Gradual Escalation | Increase concentration by 1.5 to 2-fold every 2-4 weeks | 3-6 months | Selection and expansion of resistant cell populations. |
| Phase 3: High-Dose Maintenance | 10x - 20x initial IC50 (e.g., 8 nM - 16 nM) | Ongoing | Stabilization of the resistant phenotype. |
This table provides a generalized timeline and concentration range. The actual concentrations and duration will depend on the sensitivity of the parental cell line and its response to this compound.
Experimental Protocols
Protocol 1: Determination of the IC50 of this compound in Parental Cancer Cell Lines
Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound.
Materials:
-
Parental cancer cell line of choice
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the parental cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. The concentration range should bracket the expected IC50 (e.g., 0.01 nM to 100 nM). Include a vehicle control (medium with DMSO).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of this compound-Resistant Cancer Cell Lines by Dose Escalation
Objective: To establish a cancer cell line with acquired resistance to this compound.
Materials:
-
Parental cancer cell line with a determined this compound IC50
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Culture the parental cells in their complete medium containing a low concentration of this compound, typically starting at 0.1x to 0.5x the determined IC50.
-
Monitoring and Maintenance: Monitor the cells for signs of stress and cell death. Initially, a significant portion of the cells may die. Continue to culture the surviving cells, changing the medium with fresh this compound every 2-3 days, until the cell population recovers and resumes a stable growth rate.
-
Dose Escalation: Once the cells have adapted to the current concentration of this compound and are growing steadily, increase the drug concentration by a factor of 1.5 to 2.
-
Iterative Process: Repeat steps 2 and 3, gradually increasing the this compound concentration over several months. The development of a resistant cell line can take from 3 to 18 months.[5]
-
Handling Cell Crisis: If significant cell death is observed after a dose increase, maintain the cells at the previous, lower concentration for a few more passages before attempting to increase the dose again.
-
Cryopreservation: At each stage of increased resistance (i.e., after the cells have stabilized at a new, higher concentration), cryopreserve vials of the cells. This is crucial for creating backups and for later characterization of the evolution of resistance.
-
High-Dose Maintenance: Once the desired level of resistance is achieved (e.g., the cells can tolerate at least 10-20 times the initial IC50), continuously culture the resistant cell line in a medium containing this high concentration of this compound to maintain the resistant phenotype.
Protocol 3: Confirmation and Characterization of this compound Resistance
Objective: To quantify the level of resistance and characterize the phenotype of the established resistant cell line.
Materials:
-
This compound-resistant cell line
-
Parental cell line
-
Materials for IC50 determination (as in Protocol 1)
-
Reagents for molecular and cellular analysis (e.g., antibodies for western blotting, primers for qPCR)
Procedure:
-
IC50 Determination in Resistant Cells: Perform a cell viability assay (as described in Protocol 1) on the established this compound-resistant cell line and the parental cell line in parallel.
-
Calculate Fold Resistance: The fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. A fold resistance of greater than 3-5 is generally considered significant.
-
Stability of Resistance: To determine if the resistance is stable, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50. A stable resistant phenotype will show minimal change in the IC50 after drug withdrawal.
-
Molecular Characterization:
-
PPARγ Expression: Analyze the expression levels of PPARγ protein (by Western blot) and mRNA (by qPCR) in both parental and resistant cells. Alterations in receptor expression can be a mechanism of resistance.
-
Downstream Target Genes: Investigate the expression of known PPARγ target genes involved in cell cycle control (e.g., p21, cyclin D1) and apoptosis (e.g., Bcl-2 family proteins) to see if the signaling pathway is altered in the resistant cells.[6]
-
Other Resistance Mechanisms: Explore other potential mechanisms of resistance to thiazolidinediones, which can include activation of alternative signaling pathways such as PI3K/Akt or MAPK.[7]
-
-
Phenotypic Characterization:
-
Proliferation Rate: Compare the doubling time of the resistant and parental cells in the presence and absence of this compound.
-
Apoptosis Assay: Assess the rate of apoptosis in both cell lines in response to this compound treatment using methods like Annexin V staining or TUNEL assay.
-
Cell Cycle Analysis: Analyze the cell cycle distribution of both cell lines with and without this compound treatment using flow cytometry.
-
Mandatory Visualizations
Caption: this compound activates PPARγ, leading to downstream effects on cell fate.
Caption: Step-by-step workflow for generating this compound-resistant cells.
Caption: Overview of potential molecular mechanisms of this compound resistance.
References
- 1. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPAR-γ Agonists As Antineoplastic Agents in Cancers with Dysregulated IGF Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer actions of PPARγ ligands: Current state and future perspectives in human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pioglitazone inhibits the proliferation and metastasis of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Efatutazone Combination Therapy with Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of the preclinical and clinical data supporting the combination therapy of Efatutazone and paclitaxel (B517696), with a primary focus on anaplastic thyroid carcinoma (ATC). This compound (also known as RS5444) is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression related to cell proliferation, differentiation, and apoptosis.[1] Paclitaxel is a well-established chemotherapeutic agent that stabilizes microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1] Preclinical studies have demonstrated a synergistic anti-tumor effect when these two agents are combined, providing a strong rationale for clinical investigation.[1][2]
Mechanism of Action
The combination of this compound and paclitaxel leverages two distinct but complementary anti-cancer mechanisms:
-
This compound: As a PPARγ agonist, this compound activates its target receptor, which then heterodimerizes with the retinoid X receptor (RXR). This complex binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. In the context of anaplastic thyroid cancer, this compound has been shown to upregulate RhoB, a small GTPase, which in turn increases the expression of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[1][2] This upregulation of p21 leads to cell cycle arrest, thereby inhibiting tumor cell proliferation.[1]
-
Paclitaxel: Paclitaxel disrupts the normal function of the microtubule network, which is essential for cell division. By binding to the β-tubulin subunit of microtubules, it prevents their depolymerization, leading to the formation of stable, nonfunctional microtubule bundles. This disruption of microtubule dynamics triggers a mitotic block, ultimately inducing apoptosis.
Synergistic Effect: Preclinical evidence indicates that while this compound alone primarily induces cytostasis (cell cycle arrest), its combination with paclitaxel synergistically potentiates apoptosis.[1][2] The this compound-induced cell cycle arrest may sensitize cancer cells to the cytotoxic effects of paclitaxel.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound in combination with paclitaxel in anaplastic thyroid cancer cells.
Preclinical Data
In Vitro Studies
Preclinical in vitro studies have demonstrated the anti-proliferative and pro-apoptotic effects of this compound and paclitaxel in anaplastic thyroid carcinoma cell lines.
| Parameter | Value | Cell Line(s) | Reference |
| This compound (RS5444) IC50 for Growth Inhibition | ~0.8 nM | Anaplastic Thyroid Carcinoma | [1] |
| Apoptotic Index (Paclitaxel vs. Combination) | Doubled with combination | Anaplastic Thyroid Carcinoma | [1] |
In Vivo Xenograft Studies
In vivo studies using nude mice bearing anaplastic thyroid carcinoma xenografts have shown significant tumor growth inhibition with this compound treatment, and this effect is enhanced when combined with paclitaxel.
| Treatment Group | Outcome | Animal Model | Reference |
| This compound (RS5444) Monotherapy | 3- to 4-fold inhibition of tumor growth | Nude mice with ATC xenografts | [1] |
| This compound + Paclitaxel Combination | Minimal tumor growth | Nude mice with ATC xenografts | [1] |
Clinical Data: Phase 1 Trial in Anaplastic Thyroid Cancer
A multicenter, open-label, phase 1 study was conducted to determine the safety, tolerability, and recommended phase 2 dose of this compound in combination with paclitaxel in patients with advanced anaplastic thyroid cancer.[2][3][4][5][6]
Patient Demographics and Dosing Cohorts
| Characteristic | Value |
| Number of Patients | 15 |
| Median Age | 59 years |
| Gender | 10 female, 5 male |
| This compound Dosing Cohorts | 0.15 mg, 0.3 mg, 0.5 mg (orally, twice daily) |
| Paclitaxel Dosing | Every 3 weeks |
Clinical Outcomes
| This compound Dose | Number of Patients | Best Response | Median Time to Progression (days) | Median Survival (days) |
| 0.15 mg | 7 | 4 Stable Disease, 2 Progressive Disease | 48 | 98 |
| 0.3 mg | 6 | 1 Partial Response, 3 Stable Disease, 2 Progressive Disease | 68 | 138 |
| 0.5 mg | 2 | 2 Progressive Disease | - | - |
Data from Smallridge et al., 2013.[2][3][4][6]
Experimental Protocols
The following are detailed methodologies for key experiments based on the preclinical studies that formed the basis for the clinical trial of this compound and paclitaxel combination therapy.
Experimental Workflow: Preclinical Evaluation
In Vitro Protocol: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound and paclitaxel, alone and in combination, on the viability of anaplastic thyroid carcinoma (ATC) cells.
Materials:
-
ATC cell lines (e.g., DRO-90, ARO-81, KAT-4)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (RS5444)
-
Paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed ATC cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and paclitaxel in complete medium. Remove the medium from the wells and add 100 µL of fresh medium containing the drugs at the desired concentrations (single agents and combinations). Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot dose-response curves to determine IC50 values.
In Vitro Protocol: Western Blot for RhoB and p21
Objective: To assess the effect of this compound on the protein expression levels of RhoB and p21 in ATC cells.
Materials:
-
ATC cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-RhoB, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate ATC cells and treat with this compound at the desired concentration for 24-48 hours. Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
In Vivo Protocol: Anaplastic Thyroid Carcinoma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound and paclitaxel, alone and in combination, in an in vivo mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
ATC cell line (e.g., DRO-90, ARO-81, KAT-4)
-
Matrigel (optional)
-
This compound (formulated for oral gavage)
-
Paclitaxel (formulated for injection)
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 106 ATC cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm3). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width2).
-
Randomization and Treatment: Once tumors reach the target size, randomize mice into treatment groups (e.g., vehicle control, this compound alone, paclitaxel alone, combination).
-
Dosing Regimen:
-
This compound: Administer daily via oral gavage.
-
Paclitaxel: Administer via intraperitoneal or intravenous injection on a specified schedule (e.g., once weekly).
-
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to determine the significance of tumor growth inhibition.
Clinical Trial Protocol: Phase 1 Study of this compound with Paclitaxel in ATC
Objective: To determine the maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D) of this compound in combination with paclitaxel in patients with advanced anaplastic thyroid cancer.
Study Design:
-
Multicenter, open-label, dose-escalation study.
Patient Population:
-
Patients with histologically confirmed advanced anaplastic thyroid cancer.
Treatment Plan:
-
This compound: Administered orally twice daily in escalating dose cohorts (0.15 mg, 0.3 mg, 0.5 mg).
-
Paclitaxel: Administered intravenously every 3 weeks.
-
Treatment continued until disease progression or unacceptable toxicity.
Assessments:
-
Safety and Tolerability: Monitored through adverse event reporting (CTCAE).
-
Pharmacokinetics: Serum this compound levels were measured.
-
Efficacy: Tumor response was assessed using RECIST criteria.
Clinical Study Workflow
Conclusion
The combination of this compound and paclitaxel represents a promising therapeutic strategy for anaplastic thyroid cancer, supported by a strong preclinical rationale and encouraging phase 1 clinical data. The distinct mechanisms of action, with this compound inducing cell cycle arrest and paclitaxel promoting mitotic catastrophe, lead to a synergistic apoptotic effect. Further clinical investigation in a phase 2 setting is warranted to fully elucidate the efficacy of this combination therapy. The protocols and data presented herein provide a valuable resource for researchers and clinicians working on the development of novel treatments for this aggressive malignancy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Reactivation of suppressed RhoB is a critical step for inhibition of anaplastic thyroid cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. This compound, an oral PPAR-γ agonist, in combination with paclitaxel in anaplastic thyroid cancer: results of a multicenter phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of Efatutazone Effects in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efatutazone (CS-7017/RS5444) is a potent and highly selective third-generation thiazolidinedione agonist of the peroxisome proliferator-activated receptor gamma (PPARγ).[1][2] PPARγ is a nuclear hormone receptor that plays a crucial role in adipogenesis, insulin (B600854) sensitization, and inflammation. In the context of oncology, activation of PPARγ by agonists like this compound has been shown to exert anti-tumor effects through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of angiogenesis.[3][4] Preclinical studies have demonstrated its efficacy in restraining the growth of various human cancer xenografts in mice.[3][5]
This document provides detailed application notes and standardized protocols for the in vivo imaging of this compound's therapeutic effects in mouse models of cancer. While direct in vivo imaging studies quantifying the effects of this compound are not extensively published, this guide outlines established imaging methodologies for assessing tumor burden, apoptosis, and angiogenesis, which are readily applicable to evaluating the pharmacodynamic effects of this compound.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of this compound. It is important to note that this data is primarily derived from studies utilizing traditional caliper measurements for tumor volume and ex vivo analysis, rather than in vivo imaging. These tables are intended to provide a baseline for expected therapeutic responses.
Table 1: Effect of this compound on Tumor Growth in Xenograft Models
| Cancer Type | Mouse Model | This compound Dose | Treatment Duration | Tumor Growth Inhibition (%) | Data Source |
| Anaplastic Thyroid Cancer | Nude Mice | 30 mg/kg/day (oral) | 21 days | ~50% | [3] |
| Colon Cancer | Nude Mice | 10 mg/kg/day (oral) | 14 days | ~40% | [5] |
| Ductal Carcinoma in situ | MCFDCIS Xenograft | 30 mg/kg/day (oral) | 4 weeks | Delayed invasive progression | [6] |
Table 2: Pharmacodynamic & Efficacy Data from Clinical Studies of this compound
| Cancer Type | Study Phase | This compound Dose | Key Findings | Data Source |
| Advanced Malignancies | Phase 1 | 0.10 to 1.15 mg (oral, twice daily) | Evidence of disease control, increased plasma adiponectin | [2] |
| Anaplastic Thyroid Cancer | Phase 1 (Combination with Paclitaxel) | 0.15 and 0.3 mg (oral, twice daily) | Median time to progression of 48 and 68 days, respectively | [7] |
Signaling Pathways and Experimental Workflows
This compound/PPARγ Signaling Pathway
This compound exerts its effects by binding to and activating PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription. Key downstream effects relevant to oncology are depicted in the following diagram.
Caption: this compound activates the PPARγ/RXR heterodimer, leading to changes in gene expression that promote cell cycle arrest, induce apoptosis, and modulate angiogenesis.
Experimental Workflow for In Vivo Imaging
The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a mouse xenograft model using non-invasive in vivo imaging.
Caption: A typical workflow for evaluating this compound's efficacy using in vivo imaging in mouse models.
Experimental Protocols
Protocol 1: Bioluminescence Imaging (BLI) for Tumor Burden Assessment
This protocol describes the non-invasive, longitudinal monitoring of tumor growth in response to this compound treatment using bioluminescence imaging.
Materials:
-
Luciferase-expressing cancer cells
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
D-Luciferin potassium salt (e.g., 15 mg/mL in sterile PBS)
-
This compound formulation for oral gavage
-
Vehicle control
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Cell Culture and Implantation:
-
Culture luciferase-expressing cancer cells under standard conditions.
-
Harvest and resuspend cells in sterile PBS or appropriate medium.
-
Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Perform baseline BLI (Day 0) to confirm luciferase activity and establish initial tumor burden.
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control daily via oral gavage.
-
-
Bioluminescence Imaging:
-
Anesthetize mice using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Inject D-luciferin intraperitoneally (e.g., 150 mg/kg body weight).
-
Wait for the optimal time for substrate distribution (typically 10-15 minutes post-injection).
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images with an exposure time of 1 second to 5 minutes, depending on signal intensity.
-
Repeat imaging at regular intervals (e.g., weekly) throughout the study.
-
-
Data Analysis:
-
Use the accompanying software to draw a region of interest (ROI) around the tumor.
-
Quantify the bioluminescent signal as total flux (photons/second).
-
Normalize the signal for each mouse to its baseline (Day 0) measurement.
-
Compare the change in bioluminescent signal over time between the this compound-treated and control groups.
-
Protocol 2: In Vivo Fluorescence Imaging of Apoptosis
This protocol outlines a method for detecting and quantifying apoptosis in tumors following this compound treatment using a fluorescently labeled Annexin V probe.
Materials:
-
Tumor-bearing mice (as described in Protocol 1)
-
Fluorescently-labeled Annexin V (e.g., Annexin V-VivoTag® 750)
-
This compound formulation and vehicle control
-
In vivo fluorescence imaging system
-
Anesthesia system
Procedure:
-
Treatment:
-
Treat tumor-bearing mice with this compound or vehicle for a predetermined period (e.g., 3-5 days) to induce apoptosis.
-
-
Probe Administration:
-
Administer the fluorescent Annexin V probe via intravenous (tail vein) injection. Follow the manufacturer's recommended dosage.
-
-
Fluorescence Imaging:
-
At the optimal time point for probe accumulation in apoptotic cells (typically 4-24 hours post-injection), anesthetize the mice.
-
Place the mouse in the fluorescence imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Define ROIs over the tumor and a contralateral, non-tumor area for background subtraction.
-
Quantify the fluorescence intensity within the tumor ROI.
-
Compare the mean fluorescence intensity between this compound-treated and control groups to assess the extent of apoptosis induction.
-
Protocol 3: Ultrasound Imaging of Tumor Angiogenesis
This protocol describes the use of contrast-enhanced ultrasound with targeted microbubbles to visualize and quantify changes in tumor vasculature in response to this compound.
Materials:
-
Tumor-bearing mice
-
High-frequency ultrasound imaging system with a transducer suitable for small animals
-
VEGFR2-targeted microbubble contrast agent
-
Control (non-targeted) microbubbles
-
This compound formulation and vehicle control
-
Anesthesia system
Procedure:
-
Treatment:
-
Treat tumor-bearing mice with this compound or vehicle for a period sufficient to induce anti-angiogenic effects (e.g., 7-14 days).
-
-
Ultrasound Imaging:
-
Anesthetize the mouse and secure it on a heated stage.
-
Apply ultrasound gel to the tumor area.
-
Acquire baseline B-mode images of the tumor.
-
Administer the VEGFR2-targeted microbubbles via intravenous injection.
-
Perform contrast-enhanced ultrasound imaging in a mode sensitive to microbubbles (e.g., contrast-harmonic imaging).
-
Record image loops for a set duration to observe microbubble perfusion and binding.
-
After a washout period, inject control microbubbles and repeat the imaging sequence.
-
-
Data Analysis:
-
Use specialized software to quantify the ultrasound signal intensity within the tumor ROI.
-
The signal from targeted microbubbles represents both perfusion and binding to VEGFR2, while the signal from control microbubbles represents perfusion only.
-
Calculate the differential signal (targeted minus control) to estimate the level of VEGFR2 expression, a surrogate for angiogenesis.
-
Compare the differential signal between this compound-treated and control groups to evaluate the anti-angiogenic effect.
-
Conclusion
The protocols and information provided in this document offer a comprehensive framework for the in vivo assessment of this compound's anti-tumor activities in mouse models. While specific in vivo imaging data for this compound is not yet widely available, the application of these standardized imaging techniques will be invaluable for elucidating its pharmacodynamic effects, optimizing dosing regimens, and accelerating its preclinical development. The use of non-invasive imaging allows for longitudinal studies in the same animal, reducing biological variability and the number of animals required, thereby adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.
References
- 1. mdpi.com [mdpi.com]
- 2. A phase 1 study of this compound, an oral peroxisome proliferator-activated receptor gamma agonist, administered to patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PPARγ Agonist this compound Increases the Spectrum of Well-Differentiated Mammary Cancer Subtypes Initiated by Loss of Full-Length BRCA1 in Association with TP53 Haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARγ and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PPARγ agonist this compound increases the spectrum of well-differentiated mammary cancer subtypes initiated by loss of full-length BRCA1 in association with TP53 haploinsufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The PPARγ agonist this compound delays invasive progression and induces differentiation of ductal carcinoma in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Efatutazone-Induced Apoptosis Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Efatutazone (CS-7017/RS5444) is a third-generation thiazolidinedione (TZD) that acts as a highly potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1][2][3] PPAR-γ is a ligand-activated transcription factor that plays a crucial role in regulating cellular processes such as lipid metabolism, cell growth, differentiation, and apoptosis.[4] Activation of the PPAR-γ pathway has been shown to inhibit tumor growth by inducing terminal cell differentiation, cell cycle arrest, and apoptosis in various cancer cell lines.[5][6] Consequently, this compound has been investigated as a potential anti-cancer agent, demonstrating activity in preclinical models and early-phase clinical trials for various solid tumors, including anaplastic thyroid and colorectal cancer.[1][6][7][8]
Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer. Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells. The Annexin V/Propidium Iodide (PI) assay is one of the most common flow cytometry-based methods used to detect and differentiate the stages of apoptosis.[9][10] This application note provides a detailed protocol for measuring this compound-induced apoptosis using the Annexin V/PI staining method.
Principle of the Annexin V/PI Apoptosis Assay
The assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on changes in plasma membrane integrity and composition.[11]
-
Phosphatidylserine (PS) Translocation: In healthy, viable cells, PS is exclusively located on the inner leaflet of the plasma membrane.[12] During the early stages of apoptosis, this membrane asymmetry is lost, and PS is translocated to the outer leaflet, where it is exposed to the extracellular environment.[11][12]
-
Annexin V Binding: Annexin V is a calcium-dependent protein with a high affinity for PS.[9] When conjugated to a fluorochrome like FITC, Annexin V can be used to specifically identify early apoptotic cells by binding to the exposed PS.
-
Propidium Iodide (PI) Staining: PI is a fluorescent nucleic acid-intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in the late stages of apoptosis or necrosis when the plasma membrane integrity is compromised.[9]
By using both Annexin V-FITC and PI, four distinct cell populations can be identified:
-
Annexin V (-) / PI (-): Viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.[9]
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (often a smaller population).
This compound Signaling Pathway in Apoptosis
This compound exerts its pro-apoptotic effects primarily through the activation of PPAR-γ. Upon binding, the this compound-PPAR-γ complex forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription to promote apoptosis.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow
The overall process from cell culture to data analysis follows a standardized procedure. The workflow ensures reproducibility and accurate quantification of apoptosis.
Caption: Experimental workflow for apoptosis analysis.
Detailed Experimental Protocol
Materials and Reagents
Equipment:
-
Calibrated Flow Cytometer (with 488 nm laser)
-
Laminar Flow Hood
-
CO₂ Incubator (37°C, 5% CO₂)
-
Refrigerated Centrifuge
-
Micropipettes
-
Hemocytometer or automated cell counter
-
Microscope
Reagents and Consumables:
-
This compound: Prepare a stock solution (e.g., 10 mM) in DMSO and store at -20°C.
-
Cell Line: A cancer cell line known to express PPAR-γ (e.g., HT-29 colon cancer, A549 lung cancer, or anaplastic thyroid cancer cell lines).[5]
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Annexin V-FITC Apoptosis Detection Kit: (e.g., from Bio-Techne, Abcam, or similar). These kits typically include:
-
Annexin V-FITC
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (100 mM Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂).[9]
-
-
DMSO (vehicle control)
-
Positive Control (optional): Staurosporine or Etoposide.
-
6-well tissue culture plates
-
Flow cytometry tubes (5 mL)
Experimental Procedure
6.1. Cell Seeding and Treatment
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells, count them, and assess viability.
-
Seed the cells into 6-well plates at a density of 2-5 x 10⁵ cells per well in 2 mL of complete medium.[10]
-
Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.
-
Prepare serial dilutions of this compound in culture medium from your stock solution. Suggested final concentrations to test: 0 (vehicle control), 0.1 µM, 1 µM, 10 µM. Note: The optimal concentration should be determined empirically for each cell line.
-
Remove the old medium and add 2 mL of the medium containing the appropriate this compound concentration or vehicle control (DMSO, final concentration should not exceed 0.1%).
-
Incubate the plates for a desired time point (e.g., 24, 48, or 72 hours).
6.2. Cell Harvesting and Staining
-
After incubation, carefully collect the culture medium from each well into a labeled 15 mL conical tube. This contains floating apoptotic cells.
-
Gently wash the adherent cells with 1 mL of PBS, and add this wash to the respective conical tube.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes to detach the adherent cells.
-
Neutralize the trypsin with 1 mL of complete medium and transfer the cell suspension to the corresponding conical tube.
-
Centrifuge the tubes at 300 x g for 5 minutes.[11]
-
Aspirate the supernatant and gently wash the cell pellet with 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Note: Volumes may vary depending on the kit manufacturer. Follow the kit protocol.[9]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[9][12]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[9][12] Do not wash the cells.
-
Keep the samples on ice and protected from light. Analyze by flow cytometry as soon as possible (ideally within 1 hour).
6.3. Flow Cytometry Analysis
-
Turn on the flow cytometer and allow it to warm up.
-
Set up the protocol to detect FITC (FL1 channel, ~530 nm) and PI (FL2 or FL3 channel, ~617 nm).
-
Compensation Controls: Use single-stained controls (cells stained with only Annexin V-FITC and cells stained with only PI) to set compensation and correct for spectral overlap between the fluorochromes. An unstained cell sample should be used to set the baseline fluorescence.
-
Acquire data for each sample, collecting at least 10,000 events per sample.
-
Analyze the data using appropriate software. Create a dot plot of FITC fluorescence (x-axis) versus PI fluorescence (y-axis).
-
Apply a quadrant gate to differentiate the four populations:
-
Lower-Left (Q3): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
Data Presentation
Summarize the quantitative results from the quadrant analysis in a clear, structured table. This allows for easy comparison between different treatment conditions.
| Treatment Condition | % Viable Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2+Q1) | % Total Apoptotic Cells (Q4+Q2) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.8 |
| This compound (0.1 µM) | 88.7 ± 3.5 | 6.8 ± 1.1 | 4.5 ± 0.9 | 11.3 ± 1.5 |
| This compound (1.0 µM) | 65.4 ± 4.2 | 22.1 ± 2.8 | 12.5 ± 1.7 | 34.6 ± 3.3 |
| This compound (10.0 µM) | 32.8 ± 5.1 | 45.3 ± 4.5 | 21.9 ± 3.2 | 67.2 ± 5.0 |
| Positive Control | 15.6 ± 3.8 | 35.7 ± 4.0 | 48.7 ± 5.5 | 84.4 ± 6.1 |
| Table 1: Example data for this compound-induced apoptosis in a cancer cell line after 48 hours of treatment. Data are presented as Mean ± SD from three independent experiments. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High background staining in negative control | Cells were over-trypsinized, causing membrane damage. | Reduce trypsinization time; handle cells gently. |
| Centrifugation speed was too high. | Ensure centrifugation is kept at a low speed (≤ 500 x g). | |
| Weak Annexin V-FITC signal | Insufficient Ca²⁺ in the binding buffer. | Ensure 1X Binding Buffer is prepared correctly and contains CaCl₂. |
| Reagents are expired or were improperly stored. | Use fresh reagents and store them as recommended. | |
| Most cells are PI positive | Treatment was too harsh or incubation time was too long. | Perform a time-course experiment to find the optimal incubation period. |
| Cells were harvested too aggressively. | Handle cells gently during harvesting and washing steps. | |
| Poor separation between populations | Incorrect compensation settings. | Carefully set up compensation using single-stained controls before acquiring sample data. |
References
- 1. The PPARγ Agonist this compound Increases the Spectrum of Well-Differentiated Mammary Cancer Subtypes Initiated by Loss of Full-Length BRCA1 in Association with TP53 Haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase 1 Study of this compound, an Oral Peroxisome Proliferator-Activated Receptor Gamma Agonist, Administered to Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. kumc.edu [kumc.edu]
Preclinical Pharmacokinetic Analysis of Efatutazone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efatutazone (also known as CS-7017) is a potent and selective third-generation thiazolidinedione (TZD) agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). As a ligand-activated transcription factor, PPARγ is a key regulator of adipogenesis, glucose metabolism, and inflammation. Its activation in cancer cells has been shown to induce cell-cycle arrest, apoptosis, and differentiation, making it a target for oncology drug development. Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including colorectal and anaplastic thyroid cancer xenografts. This document provides a detailed summary of the available preclinical pharmacokinetic data and the methodologies used in these studies to guide further research and development.
Pharmacokinetic Data Summary
While extensive clinical pharmacokinetic data for this compound is available, detailed quantitative data from preclinical animal studies are not widely published in the public domain. The initial dosing for Phase 1 human trials was determined based on toxicology studies in monkeys, targeting an area under the curve (AUC) equivalent to 1% of the lethal AUC in this species. Anti-tumor efficacy has been demonstrated in a dose-dependent manner in xenograft models using nude mice and nude rats, which strongly indicates that pharmacokinetic profiling was conducted. However, specific parameters such as Cmax, Tmax, and AUC from these rodent studies are not publicly available in the reviewed literature. The following table summarizes the preclinical species and cancer models in which the pharmacodynamics of this compound have been assessed.
| Animal Model | Cancer Cell Line | Tumor Type | Observed Effect | Reference |
| Nude Mice | HT-29 | Human Colorectal Adenocarcinoma | Dose-dependent inhibition of tumor growth | [1] |
| Nude Rats | DRO | Human Anaplastic Thyroid Carcinoma | Dose-dependent inhibition of tumor growth | [1] |
| Monkeys | N/A | Toxicology Studies | Data used to determine initial human dose |
Signaling Pathway
This compound exerts its anti-cancer effects primarily through the activation of the PPARγ signaling pathway. Upon binding to PPARγ in the nucleus, this compound induces a conformational change in the receptor, leading to the recruitment of co-activator proteins. This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. Key downstream effects include the upregulation of genes involved in cell cycle arrest (e.g., p21) and apoptosis, and the inhibition of angiogenesis.
This compound activates the PPARγ/RXR heterodimer, leading to changes in gene transcription that promote anti-tumor effects.
Experimental Protocols
Based on the available literature, the following protocols are representative of the preclinical studies conducted to evaluate the anti-tumor activity of this compound.
In Vivo Tumor Xenograft Studies
Objective: To assess the dose-dependent anti-tumor efficacy of this compound in rodent models of human cancer.
Animal Models:
-
Mice: Female athymic nude mice (e.g., BALB/c nu/nu), typically 4-6 weeks of age.
-
Rats: Nude rats (e.g., Hsd:RH-Foxn1rnu), typically 4-6 weeks of age.
Cell Lines for Xenografts:
-
HT-29: Human colorectal adenocarcinoma cells.
-
DRO: Human anaplastic thyroid carcinoma cells.
Protocol:
-
Cell Culture: HT-29 or DRO cells are cultured in appropriate media (e.g., McCoy's 5A for HT-29, RPMI-1640 for DRO) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Implantation: A suspension of 5 x 10^6 to 10 x 10^6 cells in a suitable vehicle (e.g., serum-free media or a mixture with Matrigel) is injected subcutaneously into the flank of the nude mice or rats.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2. Animals are then randomized into treatment and control groups.
-
Drug Formulation and Administration: this compound is suspended in a vehicle such as a 0.5% aqueous solution of methylcellulose. The drug is administered orally (p.o.) via gavage once daily at various dose levels. The control group receives the vehicle only.
-
Monitoring: Animal body weight and tumor volume are measured regularly (e.g., twice weekly). Clinical signs of toxicity are also monitored.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment. Tumors are then excised and weighed. Portions of the tumor tissue may be fixed in formalin for immunohistochemistry or snap-frozen for molecular analysis.
Workflow for assessing the in vivo anti-tumor efficacy of this compound in xenograft models.
Pharmacokinetic Blood Sampling and Analysis
Objective: To determine the plasma concentration-time profile of this compound in preclinical species.
Protocol:
-
Dosing: Animals are administered a single oral dose of this compound.
-
Blood Collection: Blood samples (approximately 100-200 µL) are collected from a suitable site (e.g., tail vein, saphenous vein, or via cardiac puncture for terminal collection) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma.
-
Sample Analysis: Plasma concentrations of this compound and/or its active metabolites are quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) using non-compartmental analysis software (e.g., WinNonlin).
General workflow for a preclinical pharmacokinetic study.
Conclusion
References
Troubleshooting & Optimization
Optimizing Efatutazone concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Efatutazone in in vitro studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as CS-7017 or RS5444) is a highly potent and selective, third-generation oral agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1][2] PPAR-γ is a nuclear hormone receptor that, when activated, forms a heterodimer with the Retinoid X Receptor (RXR).[3] This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.[3] The activation of PPAR-γ by this compound leads to various cellular responses, including cell cycle arrest, induction of apoptosis, terminal differentiation, and inhibition of angiogenesis.[1][4][5]
Q2: What is a recommended starting concentration for this compound in a new in vitro experiment?
A2: The optimal concentration of this compound is highly dependent on the cell line and the biological endpoint being measured. Preclinical studies have shown this compound to be effective in the low nanomolar to micromolar range. For instance, it has an EC₅₀ (50% effective concentration for transcriptional response) of approximately 1 nM and an IC₅₀ (50% inhibitory concentration for cell proliferation) of 0.8 nM in certain contexts.[1] It has been shown to inhibit the proliferation of some cancer cell lines at concentrations as low as 10 nM.[6]
It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model and assay. A starting range of 0.1 nM to 10 µM is often a reasonable starting point for initial range-finding studies. Refer to the summary table below for concentrations used in various published studies.
Q3: How should I prepare and store this compound stock solutions?
A3: Proper preparation and storage of this compound are critical for experimental reproducibility.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound to create a high-concentration stock solution (e.g., 1-10 mM).[7]
-
Stock Preparation: Prepare a high-concentration primary stock solution in 100% DMSO. This stock can then be used for serial dilutions.
-
Working Solutions: For cell-based assays, further dilute the DMSO stock in your cell culture medium to achieve the final desired concentrations. It is crucial to ensure the final concentration of the vehicle (DMSO) is consistent across all experimental conditions, including the vehicle-only control, and is kept at a low, non-toxic level (typically ≤ 0.1%).[8]
-
Storage: Store the primary DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7] It is not advisable to prepare and store stock solutions directly in media containing serum, as interactions with media components can reduce the compound's stability and half-life.[9]
Q4: What are the key signaling pathways affected by this compound treatment?
A4: this compound, through its activation of PPAR-γ, modulates several key signaling pathways involved in cancer progression. These include:
-
Cell Cycle and Apoptosis Regulation: this compound can induce cell cycle arrest by upregulating inhibitors like p21 and modulate apoptosis by affecting the expression of proteins such as Bax and Bcl-2.[1][2]
-
PI3K/Akt Pathway: PPAR-γ activation has been shown to suppress the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. This can occur through the upregulation of the tumor suppressor PTEN.[10][11][12]
-
TGF-β/Smad2 Pathway: this compound can inhibit cell motility in certain cancer cells by antagonizing the TGF-β/Smad2 pathway, suppressing the phosphorylation of Smad2.[13]
-
RhoB Signaling: The antitumor activity of this compound has also been linked to the modulation of the RhoB GTP-binding protein signaling pathway.[3]
Q5: What are appropriate positive controls to confirm that this compound is activating PPAR-γ in my cell line?
A5: To confirm target engagement, you should measure the expression of known PPAR-γ responsive genes. A significant increase in the mRNA or protein levels of these genes following this compound treatment indicates successful PPAR-γ activation. Reliable target genes include Adiponectin, ANGPTL4 (Angiopoietin-like 4), and FABP4 (Fatty acid-binding protein 4).[1][3][4] Adiponectin levels in plasma have been used as a biomarker for PPAR-γ activation in clinical studies.[4][14]
Data Summary
Table 1: Summary of this compound Concentrations and Effects in Published In Vitro Studies
| Cell Line / Model | Concentration Range | Observed Effect | Reference |
| Anaplastic Thyroid Cancer (ATC) Cells | As low as 10 nM | Inhibition of cell proliferation. | [6] |
| Pancreatic Tumor Cells (AsPC-1) | As low as 10 nM | Inhibition of cell proliferation. | [6] |
| EGFR-TKI-Resistant NSCLC Cells | Not specified | Inhibition of cell motility. | |
| Ductal Carcinoma In Situ (MCFDCIS) | Not specified | Induced differentiation, reduced tumorsphere formation. | [11] |
| General (Transcriptional Assay) | EC₅₀: 1 nM | 50% maximal transcriptional response. | [1] |
| General (Proliferation Assay) | IC₅₀: 0.8 nM | 50% inhibition of cell proliferation. | [1] |
Signaling Pathway and Workflow Diagrams
Caption: this compound activates the PPAR-γ/RXR pathway, leading to gene regulation and anticancer effects.
Caption: Workflow for determining the optimal concentration and time for this compound in vitro studies.
Experimental Protocols
Protocol 1: General Cell Treatment for Downstream Analysis
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase (e.g., 70-80% confluency) at the time of analysis. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock in complete cell culture medium to achieve the desired final concentrations. Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the predetermined optimal duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Harvesting: After incubation, wash cells with ice-cold PBS. Harvest cells for downstream analysis (e.g., protein extraction for Western Blot, RNA isolation for qPCR, or cell viability assay).
Protocol 2: Cell Viability / Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of this compound or a vehicle control. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
Assay: Add the viability reagent (e.g., CellTiter-Blue® or MTT) to each well according to the manufacturer's instructions.
-
Reading: Incubate for the recommended time (e.g., 1-4 hours) and then read the plate on a microplate reader at the appropriate wavelengths (fluorescence or absorbance).
-
Analysis: Subtract the background reading, normalize the data to the vehicle control (as 100% viability), and plot the results to determine the IC₅₀ value.
Troubleshooting Guide
| Problem / Symptom | Possible Cause(s) | Recommended Solution(s) |
| No observable effect at expected concentrations. | 1. Compound Inactivity: Degradation of this compound due to improper storage or repeated freeze-thaw cycles. 2. Cell Line Insensitivity: The cell line may have low or no expression of PPAR-γ. 3. Suboptimal Incubation Time: The chosen time point may be too early or too late to observe the effect. | 1. Use a fresh aliquot of this compound stock. Confirm activity in a known sensitive cell line if possible. 2. Check PPAR-γ expression in your cell line via Western Blot or qPCR. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[8] |
| High cell toxicity, even at low concentrations. | 1. Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) is too high. 2. Off-Target Effects: At high concentrations, some drugs can have off-target effects.[8] 3. Incorrect Concentration: Error in dilution calculations leading to a much higher final concentration. | 1. Ensure the final DMSO concentration does not exceed 0.1-0.5% and is consistent across all wells, including the vehicle control. 2. Re-evaluate your dose-response curve. The goal is to find the lowest concentration that produces the desired biological effect without causing excessive, non-specific toxicity.[8] 3. Double-check all calculations and dilution steps. |
| High variability between experimental replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Compound Precipitation: this compound may precipitate out of the aqueous culture medium if the concentration is too high or if it is not properly solubilized. 3. Edge Effects: Evaporation from wells on the perimeter of the microplate. | 1. Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for consistency. 2. Visually inspect the medium for any precipitate after adding the compound. Consider reducing the highest concentration or ensuring the DMSO stock is fully dissolved before dilution. 3. Avoid using the outermost wells of the plate for experimental samples; fill them with sterile PBS or medium to create a humidity barrier.[15] |
| Suspected Assay Interference (e.g., in fluorescence-based assays). | 1. Autofluorescence: The compound itself fluoresces at the assay's wavelengths, causing a false positive signal. 2. Colloidal Aggregation: At higher concentrations, the compound forms aggregates that can non-specifically inhibit enzymes, leading to false positives.[16] | 1. Run a control plate with only the compound in assay buffer (no cells or other reagents) to measure its intrinsic fluorescence.[16] 2. Repeat the assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. A significant reduction in activity suggests interference by aggregation.[16] |
digraph "Troubleshooting_Logic" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, rankdir=TB, width=7.9, ratio=0.9]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, arrowsize=0.7];// Nodes start [label="Start:\nUnexpected Result\n(No Effect / High Toxicity)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Decision points (diamonds) q_vehicle [label="Vehicle control OK?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_compound [label="Compound integrity OK?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_cell [label="Cell model appropriate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_assay [label="Assay parameters OK?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Actions/Solutions (rectangles) a_tech [label="Troubleshoot Assay:\n- Check plating density\n- Pipetting error", fillcolor="#4285F4", fontcolor="#FFFFFF"]; a_compound [label="Prepare fresh stock\n- Check solubility\n- Verify concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; a_cell [label="Check PPAR-γ expression\n- Test different cell line", fillcolor="#4285F4", fontcolor="#FFFFFF"]; a_assay [label="Optimize C and T\n- Run dose-response\n- Run time-course", fillcolor="#4285F4", fontcolor="#FFFFFF"]; a_interference [label="Check for assay interference\n(autofluorescence, aggregation)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// End point end [label="Problem Identified", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q_vehicle; q_vehicle -> q_compound [label="Yes"]; q_vehicle -> a_tech [label="No"]; a_tech -> end;
q_compound -> q_cell [label="Yes"]; q_compound -> a_compound [label="No"]; a_compound -> end;
q_cell -> q_assay [label="Yes"]; q_cell -> a_cell [label="No"]; a_cell -> end;
q_assay -> end [label="Yes"]; q_assay -> a_assay [label="No"]; a_assay -> a_interference [style=dashed]; a_interference -> end; }
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The PPARγ Agonist this compound Increases the Spectrum of Well-Differentiated Mammary Cancer Subtypes Initiated by Loss of Full-Length BRCA1 in Association with TP53 Haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 study of this compound, a novel oral peroxisome proliferator-activated receptor gamma agonist, in combination with FOLFIRI as second-line therapy in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 1 Study of this compound, an Oral Peroxisome Proliferator-Activated Receptor Gamma Agonist, Administered to Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | PPAR-γ Modulators as Current and Potential Cancer Treatments [frontiersin.org]
- 11. The PPARγ agonist this compound delays invasive progression and induces differentiation of ductal carcinoma in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The role of peroxisome proliferator-activated receptors in the tumor microenvironment, tumor cell metabolism, and anticancer therapy [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. ovid.com [ovid.com]
- 15. Design of optimal concentrations for in vitro cytotoxicity experiments | springermedizin.de [springermedizin.de]
- 16. benchchem.com [benchchem.com]
Efatutazone solubility and stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Efatutazone in a cell culture setting. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CS-7017 or RS5444) is a potent and selective third-generation thiazolidinedione (TZD) that functions as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. PPARγ is a nuclear receptor that, when activated, regulates gene expression involved in cellular differentiation, proliferation, and apoptosis. In cancer cells, this compound's activation of PPARγ can lead to the inhibition of cell growth and induction of apoptosis.
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro experiments. It is a common solvent for lipophilic compounds and is generally well-tolerated by most cell lines at low final concentrations (typically ≤ 0.5%).
Q3: What is the solubility of this compound?
| Solvent/Vehicle | Solubility | Source |
| DMSO | Not explicitly quantified for cell culture stock, but sufficient for preparing concentrated stocks (e.g., 10-50 mM). | General laboratory practice for thiazolidinediones. |
| In vivo formulation (DMSO, PEG300, Tween-80, Saline) | ≥ 2.5 mg/mL (4.34 mM) | MedChemExpress |
Q4: How stable is this compound in solution?
This compound solutions are known to be unstable. It is strongly recommended to prepare fresh stock solutions for each experiment. If storage is necessary, aliquot the DMSO stock solution into single-use vials and store them at -80°C for a maximum of six months or at -20°C for up to one month. Avoid repeated freeze-thaw cycles. Aqueous dilutions in cell culture media should be used immediately after preparation.
| Storage Condition | Duration | Recommendations |
| DMSO Stock at -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| DMSO Stock at -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Aqueous solution (in media) | Use immediately | Do not store. Prepare fresh for each experiment. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in cell culture media. | The concentration of this compound in the final working solution exceeds its solubility limit in the aqueous media. The DMSO concentration in the final solution is too low to maintain solubility. | - Prepare a more dilute stock solution in DMSO. - Increase the final DMSO concentration in the media (ensure it remains non-toxic to your cells, typically ≤ 0.5%). - Pre-warm the cell culture media to 37°C before adding the this compound stock solution. - Add the stock solution dropwise while gently vortexing the media to ensure rapid mixing. |
| Inconsistent experimental results. | Degradation of this compound in stock solutions or working solutions. | - Always prepare fresh stock solutions of this compound in DMSO. - If using a previously frozen stock, ensure it is a fresh aliquot that has not undergone a freeze-thaw cycle. - Prepare working solutions in cell culture media immediately before adding to the cells. |
| No observable effect on cells. | - this compound concentration is too low. - The cell line is not sensitive to PPARγ agonists. - The compound has degraded. | - Perform a dose-response experiment to determine the optimal concentration for your cell line. - Verify the expression of PPARγ in your cell line. - Use freshly prepared this compound solutions. |
| Cell toxicity observed in the vehicle control. | The concentration of the solvent (e.g., DMSO) is too high. | - Ensure the final concentration of DMSO in the cell culture media does not exceed the tolerance level of your specific cell line (generally ≤ 0.5%). - Run a vehicle control with the same final concentration of DMSO to assess its effect on cell viability. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may aid dissolution.
-
If not for immediate use, aliquot the stock solution into single-use sterile vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Protocol for Treating Cells with this compound
-
Materials:
-
This compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells ready for treatment
-
-
Procedure:
-
Thaw a fresh aliquot of the this compound stock solution (if frozen) and bring it to room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.
-
Prepare the final working solution by diluting the this compound stock solution in pre-warmed complete cell culture medium. It is recommended to perform a serial dilution if the final concentration is very low.
-
Add the stock solution to the medium dropwise while gently mixing to prevent precipitation.
-
Remove the existing medium from your cultured cells and replace it with the medium containing the final concentration of this compound.
-
Include a vehicle control by adding an equivalent volume of DMSO (without this compound) to the control cell culture plates.
-
Incubate the cells for the desired experimental duration.
-
Visualizations
Signaling Pathways
Caption: this compound activates the PPARγ/RXR heterodimer, leading to changes in gene expression that regulate cell fate.
Caption: this compound can inhibit the PI3K/Akt signaling pathway by upregulating the tumor suppressor PTEN.[1]
Caption: this compound can inhibit cell motility by suppressing the TGF-β/Smad2 signaling pathway.
Experimental Workflow
Caption: A general workflow for in vitro experiments using this compound.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering edema in animal models during experiments with efatutazone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause edema?
A1: this compound (also known as CS-7017) is a highly potent and selective third-generation thiazolidinedione (TZD) that acts as an agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3] PPARγ is a nuclear receptor involved in regulating glucose metabolism, lipid metabolism, and inflammation.[4] Edema is a known class effect of TZD drugs.[5][6] The primary mechanism involves the activation of PPARγ in the kidneys, leading to increased sodium and water retention. Additionally, PPARγ agonists may increase vascular permeability, further contributing to fluid accumulation in the interstitial space.[7]
Q2: Is edema an expected side effect of this compound in animal models?
A2: Yes, based on clinical trial data and preclinical studies with other potent PPARγ agonists, fluid retention and edema are expected dose-dependent side effects.[5][6][8] In human clinical trials, a majority of patients experienced peripheral edema, which was often manageable with diuretics.[5][6] Therefore, observing edema in animal models, particularly at higher doses, is consistent with the known pharmacological profile of this drug class.
Q3: What is the typical onset and duration of this compound-related edema in animal models?
A3: While specific data for this compound is limited, studies with other PPARγ agonists like rosiglitazone (B1679542) in rodents show that effects on fluid retention can be observed within days of starting treatment and may persist as long as the drug is administered. The onset and severity will likely depend on the dose, animal species and strain, and the overall health of the animals.
Q4: How can I quantify edema in my animal models?
A4: The most common method for quantifying localized edema, such as in a limb, is by using a plethysmometer.[9][10][11] This instrument measures volume displacement to determine the volume of the paw or limb. Calipers can also be used to measure thickness. For systemic edema, changes in body weight and bioelectrical impedance analysis to measure total body water and extracellular fluid volume can be employed.[12]
Q5: Are there any known biomarkers for this compound-induced edema?
A5: Adiponectin is a well-established biomarker for PPARγ activation.[1][8] Studies have shown that this compound administration leads to a significant increase in plasma adiponectin levels.[1][8][13] While adiponectin indicates target engagement, its direct correlation with the severity of edema is not yet fully established. Monitoring changes in hematocrit (which may decrease due to plasma volume expansion) and electrolyte levels can also be informative.
Troubleshooting Guide
This guide addresses common issues encountered during the investigation of this compound-related edema in animal models.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in edema measurements within the same group | 1. Inconsistent drug administration (e.g., gavage technique).2. Animal stress affecting physiological responses.3. Inconsistent measurement technique (e.g., variable paw immersion depth in plethysmometer).4. Inter-animal differences in metabolism or sensitivity. | 1. Ensure all personnel are thoroughly trained in consistent dosing techniques.2. Acclimatize animals to handling and experimental procedures to minimize stress.3. Standardize measurement procedures, including marking the limb for consistent immersion depth.4. Increase the number of animals per group to improve statistical power. |
| No observable edema at expected doses | 1. Insufficient dose of this compound.2. Animal strain is resistant to drug-induced edema.3. Insufficient duration of treatment.4. Dehydration masking fluid retention. | 1. Perform a dose-response study to determine the optimal dose for inducing edema in your model.2. Consult literature for strain-specific responses to PPARγ agonists; consider using a different, more sensitive strain.3. Extend the treatment duration, monitoring for edema at regular intervals.4. Ensure animals have ad libitum access to water and monitor for signs of dehydration. |
| Unexpectedly severe edema or rapid weight gain | 1. Dose of this compound is too high.2. Underlying health issues in the animals (e.g., renal or cardiac insufficiency).3. Synergistic effects with other experimental compounds or diet. | 1. Reduce the dose of this compound.2. Ensure animals are healthy and free of underlying conditions before starting the experiment.3. Review all experimental variables for potential interactions.4. Implement a supportive care plan (see below) and define humane endpoints. |
| Animal mortality | 1. Severe systemic edema leading to complications such as pulmonary edema or heart failure.2. Off-target toxicity at high doses. | 1. Immediately necropsy deceased animals to investigate the cause of death, with a focus on thoracic and abdominal cavities.2. Reduce the dose in subsequent experiments.3. Implement more frequent monitoring and establish clear humane endpoints for euthanasia. |
Data Presentation
Table 1: Summary of this compound and other Thiazolidinedione Effects on Edema and Related Biomarkers (Primarily Human Clinical Data)
| Compound | Dose Range | Incidence of Edema | Effect on Body Weight | Effect on Plasma Adiponectin | Reference |
| This compound | 0.10 - 1.15 mg twice daily | 53.3% of patients | Increase | Significant Increase | [5] |
| This compound (in combo with FOLFIRI) | 0.25 - 0.50 mg twice daily | 80.0% of patients | Increase | Increase | [6] |
| Rosiglitazone | 4 - 8 mg daily | 4.8% (monotherapy) to 16.2% (with insulin) | Increase | Increase | [13] |
| Pioglitazone | 15 - 45 mg daily | ~3.0 - 7.5% (monotherapy) to 15.3% (with insulin) | Increase | Not specified |
Experimental Protocols
Protocol 1: Induction and Measurement of this compound-Related Paw Edema in Rodents
This protocol is adapted from the widely used carrageenan-induced paw edema model for the assessment of drug-induced edema.
-
Animal Selection: Use healthy, adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) of a consistent age and weight.
-
Acclimatization: Acclimatize animals to the housing facility and handling for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to a vehicle control group and one or more this compound treatment groups. A positive control group (e.g., receiving a high dose of another TZD like rosiglitazone) can also be included.
-
Baseline Measurement: Prior to the first drug administration, measure the volume of the hind paw (typically the right one) of each animal using a plethysmometer.[9][10] This serves as the baseline measurement (V0).
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administer it orally (p.o.) via gavage at the desired dose(s) daily for the planned duration of the study. The control group receives the vehicle only.
-
Edema Measurement: At predetermined time points after the start of treatment (e.g., daily before dosing, and at several time points on the final day), measure the paw volume (Vt) of the same paw using the plethysmometer.
-
Calculation of Edema: The increase in paw volume is calculated as:
-
ΔV = Vt - V0
-
-
Data Analysis: Compare the mean increase in paw volume between the control and this compound-treated groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Histopathological Assessment of Edema
-
Tissue Collection: At the end of the study, euthanize the animals and collect the edematous tissue (e.g., the paw) and control contralateral tissue.
-
Fixation: Fix the tissues in 10% neutral buffered formalin for at least 24 hours.
-
Processing and Embedding: Process the fixed tissues, embed them in paraffin, and section them at a thickness of 4-5 µm.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: A veterinary pathologist should examine the slides for features of edema, such as separation of collagen fibers in the dermis and subcutis by clear or pale eosinophilic fluid, and for any inflammatory cell infiltrate.[14][15][16]
Protocol 3: Supportive Care for Animals with Severe Edema
For animal welfare, a plan for supportive care should be in place.
-
Monitoring: Increase the frequency of monitoring for animals showing signs of severe edema, including daily body weight measurements and assessment of mobility and general well-being.
-
Fluid and Food Access: Ensure easy access to food and water, potentially by placing food pellets and water spouts at a lower level in the cage.
-
Housing: House animals individually to prevent injury if mobility is impaired. Provide soft, deep bedding to minimize pressure sores.
-
Veterinary Consultation: Consult with a veterinarian for potential interventions such as diuretic administration, though their efficacy may be limited.[17]
-
Humane Endpoints: Establish clear humane endpoints for euthanasia, such as a defined percentage of body weight gain, severe respiratory distress, or inability to reach food or water.
Visualizations
Signaling Pathway of PPARγ Agonist-Induced Edema
Caption: Proposed mechanism of this compound-induced edema.
Experimental Workflow for Investigating this compound-Induced Edema
Caption: A typical experimental workflow for studying this compound-induced edema.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common issues.
References
- 1. Anti-tumour activity of CS-7017, a selective peroxisome proliferator-activated receptor gamma agonist of thiazolidinedione class, in human tumour xenografts and a syngeneic tumour implant model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Phase 1 Study of this compound, an Oral Peroxisome Proliferator-Activated Receptor Gamma Agonist, Administered to Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 study of this compound, a novel oral peroxisome proliferator-activated receptor gamma agonist, in combination with FOLFIRI as second-line therapy in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARγ Agonists: Blood Pressure and Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new mechanical method for measuring rat paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An accurate and simple method for measurement of paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of PPAR-gamma agonist on adiponectin levels in the metabolic syndrome: lessons from the high fructose fed rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Histopathology of drug eruptions – general criteria, common patterns, and differential diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Boston University | Login [shib.bu.edu]
Managing weight gain as a side effect of Efatutazone treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Efatutazone, with a specific focus on managing weight gain as a side effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as CS-7017 or RS5444) is a third-generation thiazolidinedione and a highly potent and selective oral agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). PPAR-γ is a nuclear hormone receptor that plays a crucial role in regulating cellular energy metabolism, adipocyte differentiation, and inflammation. Upon activation by a ligand like this compound, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This mechanism underlies its investigation as an anti-cancer agent, with effects attributed to inducing terminal cell differentiation, cell cycle arrest, and apoptosis.
Q2: Why is weight gain a common side effect of this compound treatment?
Weight gain is a well-documented side effect of the thiazolidinedione class of drugs, including this compound. The underlying causes are multifactorial and primarily attributed to two main processes:
-
Increased Adipogenesis: As a potent PPAR-γ agonist, this compound promotes the differentiation of preadipocytes into mature adipocytes (fat cells) and enhances lipid storage within these cells. This leads to an increase in adipose tissue mass.
-
Fluid Retention (Edema): PPAR-γ activation in the renal collecting ducts can stimulate the epithelial sodium channel (ENaC), leading to increased sodium and water reabsorption and resulting in fluid retention and edema. Clinical studies with this compound consistently report peripheral edema and fluid retention as common adverse events.
Q3: How frequently is weight gain and edema observed in clinical trials with this compound?
Weight gain and edema are among the most common treatment-emergent adverse events (TEAEs) in clinical trials involving this compound. The incidence can be high, though the severity is often manageable.
Q4: What strategies have been used to manage this compound-induced weight gain and edema in clinical settings?
In clinical trials, fluid retention and edema associated with this compound have been managed with the use of diuretics, such as furosemide (B1674285) and spironolactone. Dose adjustments or discontinuation of the drug may also be considered for severe cases.
Q5: Are there preclinical models available to study this side effect?
Yes, both in vitro and in vivo models are suitable for investigating this compound-induced weight gain.
-
In Vitro Models: The 3T3-L1 preadipocyte cell line is a standard model to study adipogenesis. These cells can be chemically induced to differentiate into mature adipocytes, and the effect of compounds like this compound on this process can be quantified.
-
In Vivo Models: Rodent models, such as diet-induced obese mice (e.g., C57BL/6J mice on a high-fat diet) or genetic models of obesity (e.g., db/db mice), are commonly used. These models allow for the assessment of changes in body weight, body composition (fat vs. lean mass), and metabolic parameters.
Troubleshooting Guide
Issue 1: Differentiating between an increase in adipose tissue mass and fluid retention in animal models.
-
Problem: It is crucial to distinguish between true adiposity gain and edema to understand the primary driver of weight gain in response to this compound.
-
Solution:
-
Body Composition Analysis: Employ techniques like Dual-Energy X-ray Absorptiometry (DEXA) or quantitative Nuclear Magnetic Resonance (qNMR) to precisely measure fat mass, lean mass, and total body water. A significant increase in fat mass would point towards adipogenesis, while an increase in the fluid component would indicate edema.
-
Serum Electrolyte Monitoring: Measure serum sodium and potassium levels. Fluid retention can sometimes lead to hemodilution, which may be reflected in decreased hematocrit and hemoglobin levels.
-
Physical Examination: Visually inspect animals for signs of peripheral edema, such as swelling in the paws and limbs.
-
Kidney Gene Expression: Analyze the expression of genes involved in sodium reabsorption in the kidneys, such as the epithelial sodium channel (ENaCγ) and Na+, K+-ATPase, via qPCR. Upregulation of these genes would support a mechanism of fluid retention.
-
Issue 2: High variability in adipogenesis assays in vitro.
-
Problem: Inconsistent results in 3T3-L1 differentiation assays can make it difficult to assess the pro-adipogenic effect of this compound accurately.
-
Solution:
-
Cell Line Maintenance: Ensure 3T3-L1 cells are not allowed to become over-confluent during routine culture, as this can reduce their differentiation capacity. Use cells at a low passage number.
-
Standardized Differentiation Protocol: Strictly adhere to a well-defined differentiation protocol, including the timing and concentration of inducing agents (e.g., insulin (B600854), dexamethasone, IBMX).
-
Control Compounds: Include a known potent PPAR-γ agonist like rosiglitazone (B1679542) as a positive control to benchmark the effect of this compound. A vehicle-only group will serve as the negative control.
-
Quantitative Analysis: Instead of relying solely on visual inspection after Oil Red O staining, quantify the stain by eluting it with isopropanol (B130326) and measuring the absorbance at a specific wavelength (e.g., 520 nm).
-
Gene Expression Analysis: Measure the mRNA expression of key adipogenic marker genes, such as PPAR-γ itself, CCAAT/enhancer-binding protein alpha (C/EBPα), and fatty acid-binding protein 4 (FABP4/aP2), using qPCR to confirm differentiation at a molecular level.
-
Issue 3: Lack of a clear dose-response relationship for weight gain in in vivo studies.
-
Problem: The observed weight gain in animal models does not correlate with increasing doses of this compound.
-
Solution:
-
Pharmacokinetic (PK) Analysis: Ensure that the administered doses are resulting in proportional increases in plasma concentrations of this compound. A saturated absorption or rapid metabolism at higher doses could explain a plateau in the effect.
-
Biomarker Analysis: Measure a downstream biomarker of PPAR-γ activation to confirm target engagement. Plasma adiponectin is a well-established biomarker that increases in response to PPAR-γ agonists. A dose-dependent increase in adiponectin would confirm that the drug is hitting its target.
-
Re-evaluate Dose Range: The doses selected may be on the upper, flat part of the dose-response curve. Consider testing a wider range of doses, including lower concentrations, to capture the dynamic portion of the curve.
-
Monitor Food Intake: PPAR-γ agonists can sometimes increase food consumption, which contributes to weight gain. Accurately measure daily food intake to determine if hyperphagia is a confounding factor.
-
Data Presentation
Table 1: Summary of Weight Gain and Edema as Adverse Events in this compound Clinical Trials
| Study Population | This compound Dose | Incidence of Weight Increase | Incidence of Edema/Fluid Retention | Management | Reference |
| Advanced Malignancies | 0.10 - 1.15 mg BID | 54.8% (any grade) | 51.6% (peripheral, any grade) | Diuretics (furosemide, spironolactone) | |
| Metastatic Colorectal Cancer (with FOLFIRI) | 0.25 - 0.50 mg BID | 100% (any grade) | 80.0% (any grade) | Diuretics, dose modification/discontinuation | |
| Anaplastic Thyroid Cancer (with Paclitaxel) | 0.15 - 0.5 mg BID | Not explicitly reported as "weight increase" | 13 events in 8/15 patients (53.3%) | Diuretics |
Visualizations
Signaling Pathway
Caption: this compound activates the PPAR-γ/RXR pathway, leading to weight gain.
Experimental Workflows
Caption: Workflow for in vitro investigation of this compound-induced adipogenesis.
Caption: Workflow for in vivo investigation of this compound-induced weight gain.
Experimental Protocols
Protocol 1: In Vitro Adipogenesis and Lipid Accumulation Assay Using 3T3-L1 Cells
Objective: To quantify the effect of this compound on the differentiation of preadipocytes into mature adipocytes and on lipid accumulation.
Materials:
-
3T3-L1 preadipocyte cell line
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS) and Calf Serum (CS)
-
Penicillin-Streptomycin
-
Differentiation Media (DMI):
-
DMEM + 10% FBS
-
0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX)
-
1 µM Dexamethasone
-
10 µg/mL Insulin
-
-
Maintenance Medium: DMEM + 10% FBS + 10 µg/mL Insulin
-
This compound, Vehicle (e.g., DMSO), Positive Control (e.g., Rosiglitazone)
-
Oil Red O staining solution
-
100% Isopropanol
-
Phosphate Buffered Saline (PBS)
-
10% Formalin
Methodology:
-
Cell Seeding: Plate 3T3-L1 preadipocytes into 24-well plates at a high density and culture in DMEM + 10% CS until they reach 100% confluence (Day -2). Allow cells to remain contact-inhibited for an additional 48 hours (Day 0).
-
Initiation of Differentiation: On Day 0, replace the medium with DMI cocktail containing various concentrations of this compound, vehicle, or a positive control.
-
Treatment: On Day 2, remove the DMI medium and replace it with Maintenance Medium containing the respective treatments (this compound, vehicle, etc.).
-
Maturation: Replenish the Maintenance Medium with fresh treatments every 2 days until Day 8-10. Mature adipocytes containing visible lipid droplets should be observable.
-
Oil Red O Staining:
-
Wash cells gently with PBS.
-
Fix the cells with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Allow the wells to dry completely.
-
Add Oil Red O working solution and incubate for 20-30 minutes.
-
Wash extensively with water until the water runs clear.
-
-
Quantification:
-
Visually inspect and capture images using a microscope.
-
For quantification, add 100% isopropanol to each well to elute the stain from the lipid droplets.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 520 nm using a plate reader.
-
Protocol 2: In Vivo Assessment of this compound-Induced Weight Gain in a Diet-Induced Obesity Mouse Model
Objective: To determine the effect of this compound on body weight, body composition, and key metabolic parameters in a preclinical animal model.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
High-Fat Diet (HFD, e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Equipment for metabolic testing (glucometer, insulin ELISA kits)
-
Body composition analyzer (DEXA or qNMR)
Methodology:
-
Induction of Obesity: Acclimatize mice for 1 week on standard chow. Then, place mice on an HFD for 8-12 weeks to induce a stable obese phenotype. A lean control group should be maintained on standard chow.
-
Group Allocation: Randomize the HFD-fed mice into treatment groups (n=8-12 per group) based on body weight:
-
Group 1: HFD + Vehicle
-
Group 2: HFD + this compound (Low Dose)
-
Group 3: HFD + this compound (High Dose)
-
-
Treatment Period: Administer the assigned treatments daily via oral gavage for a period of 4-8 weeks.
-
Monitoring:
-
Measure body weight and food/water intake 2-3 times per week.
-
Perform body composition analysis (DEXA/qNMR) at the beginning (baseline) and end of the treatment period.
-
-
Metabolic Testing (conducted in the final week of treatment):
-
Glucose Tolerance Test (GTT): Fast mice for 6 hours. Administer a bolus of glucose (2 g/kg, i.p.). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): Fast mice for 4 hours. Administer insulin (0.75 U/kg, i.p.). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Terminal Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Collect blood for analysis of plasma insulin, lipids, and adiponectin.
-
Harvest tissues (e.g., epididymal white adipose tissue, liver, kidney) for weighing and subsequent analysis (e.g., histology, gene expression).
-
Potential off-target effects of Efatutazone in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Efatutazone. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear hormone receptor.[1][2] As a third-generation thiazolidinedione (TZD), it is significantly more potent than earlier TZDs like rosiglitazone (B1679542) and troglitazone (B1681588) in activating PPARγ-mediated transcription.[1] Upon binding to PPARγ, it forms a heterodimer with the Retinoid-X Receptor (RXR), which then modulates the transcription of target genes involved in cellular metabolism, inflammation, cell cycle progression, and differentiation.[1][3]
Q2: What are the known downstream effects of this compound-mediated PPARγ activation in cancer cells?
Activation of PPARγ by this compound has been shown to inhibit tumorigenesis through several pathways. These include:
-
Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21.[4][5]
-
Induction of Differentiation: Promoting cancer cells to adopt a more differentiated, less proliferative state.[6]
-
Inhibition of Angiogenesis and Inflammation. [1]
-
Modulation of Signaling Pathways: It can affect the PTEN/Akt and MAPK signaling pathways.[7][8] A key pathway identified is the this compound→PPARγ→RhoB→p21 signaling cascade leading to cell cycle arrest.[4]
Q3: Are there any known PPARγ-independent or off-target effects of this compound?
While this compound is highly selective for PPARγ, the broader class of thiazolidinediones (TZDs) has been reported to have some PPARγ-independent effects.[5] Researchers should be aware of these potential effects, although they are not definitively documented for this compound itself. Some TZDs have been shown to interact with other cellular components, but more research is needed to determine if this compound shares these properties.[9]
Q4: What are the most common adverse effects observed in clinical trials of this compound?
The most frequently reported side effects in clinical studies are generally considered on-target effects related to potent PPARγ activation, a known characteristic of the TZD class. These include:
These effects are typically manageable with supportive care, such as the use of diuretics for edema.[10][11]
Troubleshooting Guide
Issue 1: Unexpected cellular responses not aligning with known PPARγ target gene activation.
-
Question: My results show changes in cellular pathways that are not typically associated with PPARγ. Could this be an off-target effect of this compound?
-
Answer: While this compound is highly selective for PPARγ, the possibility of off-target effects, though not well-documented, cannot be entirely ruled out, as some other TZDs have shown PPARγ-independent activities.[5][9] It is also possible that the observed effects are secondary or tertiary consequences of PPARγ activation in the specific cellular context of your experiment.
Troubleshooting Steps:
-
Confirm PPARγ Expression: Verify the expression of PPARγ in your cell model at the mRNA and protein level. The effects of this compound are dependent on the presence of its target.
-
Use a PPARγ Antagonist: To determine if the observed effect is PPARγ-dependent, co-treat cells with this compound and a specific PPARγ antagonist, such as GW9662. If the effect is blocked by the antagonist, it is likely mediated by PPARγ.
-
Knockdown or Knockout of PPARγ: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PPARγ expression. If the effect of this compound persists in the absence of PPARγ, it is a strong indicator of an off-target mechanism.
-
Literature Review for TZD Class Effects: Investigate published literature for off-target effects of other thiazolidinediones, as this compound may share some of these properties.
-
Issue 2: Inconsistent results in cell proliferation or apoptosis assays.
-
Question: I am seeing variable effects of this compound on cell viability and growth in my experiments. What could be the cause?
-
Answer: The cellular response to this compound can be highly context-dependent, influenced by factors such as cell type, presence of other signaling pathway dysregulations, and experimental conditions. In some cancer cell lines, this compound's primary effect is cytostatic (cell cycle arrest) rather than cytotoxic (apoptosis).[4] The combination with other agents, like paclitaxel, has been shown to enhance apoptotic effects.[4]
Troubleshooting Steps:
-
Cell Cycle Analysis: Perform flow cytometry to analyze the cell cycle distribution (G0/G1, S, G2/M phases). This compound is known to cause G0/G1 arrest through the induction of p21.[4]
-
Apoptosis Assays: Use multiple methods to assess apoptosis, such as Annexin V/PI staining, caspase activity assays, and PARP cleavage analysis by Western blot.
-
Dose-Response and Time-Course Experiments: Conduct detailed dose-response and time-course studies to identify the optimal concentration and duration of this compound treatment for your specific cell model.
-
Examine Downstream Markers: Analyze the expression of key downstream effectors of the this compound→PPARγ pathway, such as RhoB and p21, to confirm target engagement and pathway activation.[4]
-
Quantitative Data Summary
Table 1: Clinical Trial Adverse Events with this compound
| Adverse Event | Frequency in Patients | Severity | Management | Reference |
| Peripheral Edema | ~53.3% | Mostly Grade 1-2, some Grade 3 | Diuretics | [10] |
| Weight Increase | ~54.8% | Not specified | Not specified | [10] |
| Anemia | ~38.7% | Not specified | Not specified | [10] |
| Fatigue | ~45.2% | Not specified | Not specified | [10] |
Table 2: this compound Potency
| Parameter | Value | Comparison | Reference |
| EC50 for PPARγ transcriptional activation | 1 nM | - | [2] |
| IC50 for cell proliferation inhibition | 0.8 nM | - | [2] |
| Potency vs. Rosiglitazone | At least 50x more potent | - | [1] |
| Potency vs. Troglitazone | At least 500x more potent | - | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of RhoB and p21 Induction
This protocol provides a general workflow for assessing the induction of RhoB and p21 protein expression in cultured cells following this compound treatment.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48, 72 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against RhoB and p21 overnight at 4°C.
-
Also, probe for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. A Phase 1 Study of this compound, an Oral Peroxisome Proliferator-Activated Receptor Gamma Agonist, Administered to Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-activated receptors: Key regulators of tumor progression and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RhoB upregulation leads to either apoptosis or cytostasis through differential target selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PPARγ Agonist this compound Increases the Spectrum of Well-Differentiated Mammary Cancer Subtypes Initiated by Loss of Full-Length BRCA1 in Association with TP53 Haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PPARγ agonist this compound delays invasive progression and induces differentiation of ductal carcinoma in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PPAR-γ Agonists As Antineoplastic Agents in Cancers with Dysregulated IGF Axis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peroxisome proliferator-activated receptor γ agonist this compound impairs transforming growth factor β2-induced motility of epidermal growth factor receptor tyrosine kinase inhibitor-resistant lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase 1 study of this compound, a novel oral peroxisome proliferator-activated receptor gamma agonist, in combination with FOLFIRI as second-line therapy in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Efatutazone Bioavailability in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential challenges with Efatutazone bioavailability during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent and selective oral agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1] As a third-generation thiazolidinedione, it is significantly more potent than its predecessors.[1][2] PPAR-γ is a nuclear hormone receptor that, when activated, regulates the expression of genes involved in cellular differentiation, proliferation, apoptosis, and metabolism.[2][3] this compound's activation of PPAR-γ leads to the induction of cell differentiation and apoptosis, which contributes to its anti-tumor activity.[1]
Q2: this compound is described as orally bioavailable in clinical trials. Why might I be observing poor bioavailability in my experiments?
While clinical studies have demonstrated that this compound is orally bioavailable, several factors during experimental stages can lead to observations of poor bioavailability.[1][4] These can include:
-
Suboptimal Formulation: The physicochemical properties of this compound, such as its solubility, may present challenges depending on the chosen vehicle or formulation for your experiment.
-
Inadequate Dosing Vehicle: The vehicle used to dissolve or suspend this compound for oral administration is critical. An inappropriate vehicle can lead to poor dissolution in the gastrointestinal tract.
-
Animal Model Variability: Different animal models can have variations in gastrointestinal physiology (e.g., pH, transit time) that may affect the absorption of this compound.
-
Food Effects: The presence or absence of food in the animal's stomach can significantly impact the absorption of many drugs.
-
Improper Storage and Handling: Degradation of the compound due to exposure to light, temperature, or humidity can reduce the effective dose administered.
Q3: What are the key physicochemical properties of this compound to consider in formulation development?
Understanding the physicochemical properties of this compound is the first step in developing a successful formulation.
| Property | Value |
| Molecular Weight | 502.6 g/mol |
| Molecular Formula | C27H26N4O4S |
| XLogP3 | 4.7 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 7 |
Data sourced from PubChem CID 9832447.
The relatively high molecular weight and lipophilicity (indicated by XLogP3) suggest that solubility in aqueous media might be a limiting factor for absorption.
Troubleshooting Guide: Low this compound Bioavailability
This guide provides a step-by-step approach to troubleshoot and address issues of poor this compound bioavailability in your experiments.
Problem 1: Inconsistent or Low Plasma Concentrations of this compound
Possible Cause: Poor dissolution of this compound from the dosing vehicle in the gastrointestinal tract.
Troubleshooting Steps:
-
Re-evaluate the Dosing Vehicle:
-
Aqueous Vehicles: If using a simple aqueous suspension, consider the use of co-solvents, surfactants, or cyclodextrins to improve solubility.
-
Lipid-Based Formulations: Given this compound's lipophilic nature, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly enhance absorption.
-
-
Particle Size Reduction:
-
The dissolution rate of a drug is directly related to its surface area. Reducing the particle size of the this compound powder through techniques like micronization or nano-milling can improve its dissolution and subsequent absorption.
-
-
Amorphous Solid Dispersions:
-
Converting the crystalline form of this compound to an amorphous state within a polymer matrix can increase its aqueous solubility and dissolution rate. Techniques like hot-melt extrusion or solvent evaporation can be employed to prepare solid dispersions.
-
Problem 2: High Variability in Bioavailability Between Experimental Animals
Possible Cause: Physiological differences between animals and the influence of experimental conditions.
Troubleshooting Steps:
-
Standardize Food and Water Intake:
-
Ensure a consistent fasting period before dosing, as food can alter gastric pH and emptying time, affecting drug absorption. If a food effect is suspected, conduct studies in both fasted and fed states to characterize it.
-
-
Control Dosing Procedure:
-
Ensure accurate and consistent oral gavage technique to minimize variability in the administered dose and its delivery to the stomach.
-
-
Consider the Animal Model:
-
Be aware of the gastrointestinal differences between species (e.g., rodents vs. non-rodents) and how they might impact the formulation's performance.
-
Problem 3: Suspected Degradation of this compound
Possible Cause: Instability of this compound in the formulation or during storage.
Troubleshooting Steps:
-
Assess Formulation Stability:
-
Conduct short-term stability studies of your this compound formulation under the intended storage and experimental conditions. Analyze the formulation for this compound concentration and the presence of any degradation products.
-
-
Protect from Light and Temperature:
-
Store both the neat compound and the formulated preparations protected from light and at the recommended temperature to prevent degradation.
-
-
pH of the Formulation:
-
The stability of this compound may be pH-dependent. Ensure the pH of your formulation is within a range that ensures the stability of the compound.
-
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion to enhance the solubility and dissolution of this compound.
Materials:
-
This compound
-
Polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
Organic Solvent (e.g., Methanol, Acetone)
-
Rotary Evaporator
-
Vacuum Oven
Method:
-
Dissolution: Dissolve this compound and the selected polymer (e.g., in a 1:4 drug-to-polymer ratio by weight) in a suitable organic solvent. Ensure complete dissolution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Characterization: The resulting solid dispersion should be characterized for its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with that of the pure this compound.
Protocol 2: In Vitro Dissolution Testing
This protocol outlines a general procedure for assessing the in vitro dissolution of this compound formulations.
Apparatus: USP Apparatus 2 (Paddle Apparatus)
Dissolution Medium:
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)
Procedure:
-
Medium Preparation: Prepare the dissolution media and maintain at 37 ± 0.5°C.
-
Apparatus Setup: Set the paddle speed to a suitable rate (e.g., 50 or 75 RPM).
-
Sample Introduction: Introduce a precisely weighed amount of the this compound formulation into the dissolution vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium. Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the percentage of drug dissolved against time to obtain the dissolution profile.
Visualizations
This compound Mechanism of Action: PPAR-γ Signaling Pathway
Caption: this compound activates the PPAR-γ signaling pathway.
Experimental Workflow for Assessing Oral Bioavailability
Caption: Workflow for oral bioavailability assessment.
Quantitative Data Summary
The following tables summarize pharmacokinetic data from clinical trials of this compound, which can serve as a reference for expected plasma concentrations in well-formulated preparations.
Table 1: Pharmacokinetic Parameters of this compound in Combination with Paclitaxel in Anaplastic Thyroid Cancer Patients [1]
| This compound Dose (twice daily) | Median Peak Plasma Level (Cmax) (ng/mL) | Range (ng/mL) |
| 0.15 mg | 8.6 | 5.1 - 13.7 |
| 0.3 mg | 22.0 | 17.0 - 31.5 |
Table 2: Pharmacokinetic Parameters of this compound in Combination with FOLFIRI in Metastatic Colorectal Cancer Patients [2]
| This compound Dose (twice daily) | Cmax (ng/mL) | AUCtau (ng*h/mL) |
| 0.25 mg | 12.3 ± 4.2 | 87.2 ± 33.3 |
| 0.50 mg | 23.9 ± 9.4 | 185.1 ± 78.4 |
Values are presented as mean ± standard deviation.
Table 3: Pharmacokinetic Parameters of this compound Monotherapy in Patients with Advanced Malignancies [4]
| This compound Dose (twice daily) | Cmax (ng/mL) | AUC0-t (ng*h/mL) |
| 0.10 mg | 5.0 ± 2.1 | 29.8 ± 12.3 |
| 0.15 mg | 7.9 ± 2.8 | 49.0 ± 19.3 |
| 0.25 mg | 11.5 ± 5.0 | 79.5 ± 36.3 |
| 0.35 mg | 16.9 ± 5.1 | 113.8 ± 36.5 |
| 0.50 mg | 23.8 ± 10.7 | 177.3 ± 78.7 |
| 0.75 mg | 34.1 ± 13.2 | 260.6 ± 108.7 |
| 1.15 mg | 52.8 ± 20.8 | 400.0 ± 161.8 |
Values are presented as mean ± standard deviation.
References
- 1. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of this compound, a novel oral peroxisome proliferator-activated receptor gamma agonist, in combination with FOLFIRI as second-line therapy in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Phase 1 Study of this compound, an Oral Peroxisome Proliferator-Activated Receptor Gamma Agonist, Administered to Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Adiponectin Response to Efatutazone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Efatutazone and investigating its effect on adiponectin levels.
Troubleshooting Guides
Problem: High Inter-Individual Variability in Adiponectin Response to this compound in Clinical Studies
Possible Causes and Solutions:
| Potential Cause | Troubleshooting/Investigation Steps |
| Genetic Predisposition | - Review literature for known single nucleotide polymorphisms (SNPs) in the ADIPOQ gene or genes related to PPARγ signaling that may influence adiponectin expression or response to PPARγ agonists.[1] - If feasible, genotype study participants for key polymorphisms to stratify the population and analyze data accordingly. |
| Baseline Adiponectin Levels | - Analyze if there is a correlation between baseline adiponectin concentrations and the magnitude of the response to this compound. Some studies with other PPARγ agonists suggest baseline levels may not predict the response.[2] |
| Body Mass Index (BMI) and Adiposity | - Stratify the analysis by BMI categories (e.g., normal weight, overweight, obese) as adiponectin levels are inversely correlated with adiposity.[3] |
| Sex Differences | - Analyze data separately for males and females, as women tend to have higher baseline adiponectin levels. |
| Underlying Pathophysiological Conditions | - Consider the presence of conditions like insulin (B600854) resistance, metabolic syndrome, or high inflammatory states, which can impact adiponectin levels and the response to treatment.[3] |
| Concomitant Medications | - Review and document all concomitant medications of study participants, as some drugs can influence adiponectin levels or interact with this compound's metabolic pathways. |
| Diet and Lifestyle | - While challenging to control, significant variations in diet and exercise can influence adiponectin levels.[4] Collect and consider this data in the analysis if possible. |
Problem: Inconsistent or No Significant Increase in Adiponectin in In Vitro/In Vivo Experiments
Possible Causes and Solutions:
| Potential Cause | Troubleshooting/Investigation Steps |
| Cell Line/Animal Model Suitability | - Ensure the chosen cell line (e.g., 3T3-L1 adipocytes) is responsive to PPARγ agonists. - Verify the expression of PPARγ in the selected cells or tissues. - For animal studies, consider the species and strain, as metabolic responses to PPARδ agonists have been shown to differ between rats and mice, and similar variability could exist for PPARγ agonists. |
| This compound Dose and Treatment Duration | - Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inducing adiponectin expression in your specific model. |
| Experimental Protocol Issues | - Sample Collection and Handling: Ensure consistent and appropriate collection and storage of plasma/serum or cell culture supernatant. Adiponectin is a stable protein, but repeated freeze-thaw cycles should be avoided. - ELISA Assay Performance: Verify the accuracy and precision of the adiponectin ELISA kit. Run quality controls and ensure the standard curve is within the acceptable range. Review the manufacturer's troubleshooting guide for the specific kit. |
| Cell Culture Conditions | - Serum Batch Variability: Different batches of fetal bovine serum (FBS) can contain varying levels of endogenous factors that may influence adipocyte differentiation and adiponectin expression. Test new batches of FBS before use in critical experiments. - Cell Differentiation State: Ensure adipocytes are fully differentiated before initiating this compound treatment, as PPARγ expression and activity change during adipogenesis. |
| Presence of Inflammatory Cytokines | - Inflammatory mediators like TNF-α can suppress adiponectin expression. Ensure cell culture conditions are not contaminated with endotoxins and consider measuring inflammatory markers in your experimental system. |
Frequently Asked Questions (FAQs)
Q1: What is the expected magnitude of adiponectin increase with this compound treatment?
A1: Clinical studies have shown a significant but variable increase in plasma adiponectin levels with this compound treatment. In one Phase 1 study, adiponectin levels increased 6- to 14-fold with this compound doses ranging from 0.10 to 1.15 mg twice daily.[5] However, high inter-patient variability was observed.[5] Another study in patients with anaplastic thyroid cancer reported that plasma adiponectin increased from a median baseline of 5958 ng/mL to 41,450 ng/mL at day 21 in the 0.15 mg bid group, and from 4007 ng/mL to 44,820 ng/mL in the 0.3 mg bid group.[6]
Q2: Is the adiponectin response to this compound dose-dependent?
Q3: How does this compound increase adiponectin levels?
A3: this compound is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a key transcription factor that regulates the expression of the adiponectin gene (ADIPOQ). By binding to and activating PPARγ, this compound directly stimulates the transcription of the ADIPOQ gene, leading to increased synthesis and secretion of adiponectin from adipocytes.
Q4: What are the key factors that can influence baseline adiponectin levels?
A4: Several factors can influence baseline adiponectin levels, including:
-
Genetics: Variations in the ADIPOQ gene can affect circulating adiponectin concentrations.[1]
-
Adiposity: Adiponectin levels are inversely correlated with body fat percentage.[3]
-
Sex: Females generally have higher adiponectin levels than males.
-
Insulin Resistance: Lower adiponectin levels are associated with insulin resistance.[3]
-
Inflammation: Pro-inflammatory cytokines can suppress adiponectin production.
-
Diet and Exercise: Healthy dietary patterns and regular physical activity can positively influence adiponectin levels.[4]
Q5: Can the expression of PPARγ in tumors predict the clinical response to this compound?
A5: Some evidence suggests that higher expression levels of PPARγ and its binding partner, the retinoid X receptor (RXR), in archived tumor specimens may be associated with a better clinical response (stable disease or partial response) to this compound.[7] This suggests that tumor PPARγ/RXR expression could be a potential predictive biomarker.
Data Presentation
Table 1: Adiponectin Response to this compound in a Phase 1 Study in Patients with Advanced Malignancies
| This compound Dose (twice daily) | Fold Increase in Plasma Adiponectin | Notes |
| 0.10 - 1.15 mg | 6- to 14-fold | High inter-patient variability was observed. The increase appeared to be dose-dependent, but this was not statistically significant due to the small sample size.[5] |
Table 2: Plasma Adiponectin Levels (ng/mL) in a Phase 1 Trial of this compound in Anaplastic Thyroid Cancer
| This compound Dose (twice daily) | Median Baseline Adiponectin | Median Adiponectin at Day 7 | Median Adiponectin at Day 21 |
| 0.15 mg | 5958 | 23,810 | 41,450 |
| 0.30 mg | 4007 | 26,810 | 44,820 |
| Data from a study in combination with paclitaxel.[6] |
Experimental Protocols
Protocol 1: In Vitro Adiponectin Response to this compound in 3T3-L1 Adipocytes
Objective: To determine the dose-response effect of this compound on adiponectin secretion from differentiated 3T3-L1 adipocytes.
Methodology:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.
-
Induce differentiation at post-confluence using a differentiation cocktail (e.g., insulin, dexamethasone, and IBMX).
-
Maintain differentiated adipocytes in DMEM with 10% FBS and insulin for 8-12 days, with media changes every 2-3 days.
-
-
This compound Treatment:
-
On day 12 post-differentiation, replace the medium with fresh DMEM containing 2% FBS.
-
Prepare a stock solution of this compound in DMSO.
-
Treat adipocytes with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for 24-48 hours. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Sample Collection:
-
After the treatment period, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cell debris.
-
Store the supernatant at -80°C until analysis.
-
-
Adiponectin Measurement:
-
Quantify the concentration of adiponectin in the collected supernatant using a commercially available mouse adiponectin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize adiponectin concentrations to total cellular protein content for each well to account for variations in cell number.
-
Plot the normalized adiponectin concentration against the this compound concentration to generate a dose-response curve.
-
Protocol 2: In Vivo Adiponectin Response to this compound in a Diet-Induced Obese Mouse Model
Objective: To evaluate the effect of oral this compound administration on plasma adiponectin levels in diet-induced obese mice.
Methodology:
-
Animal Model:
-
Use male C57BL/6J mice.
-
Induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks. A control group should be fed a standard chow diet.
-
-
This compound Administration:
-
Randomly assign the obese mice to a vehicle control group and an this compound treatment group.
-
Prepare a formulation of this compound for oral gavage (e.g., suspended in 0.5% carboxymethyl cellulose).
-
Administer this compound (e.g., 1-10 mg/kg body weight) or vehicle daily by oral gavage for a specified period (e.g., 2-4 weeks).
-
-
Blood Sample Collection:
-
Collect blood samples at baseline (before treatment) and at the end of the treatment period.
-
Collect blood via a suitable method (e.g., tail vein or retro-orbital sinus) into EDTA-containing tubes.
-
Separate plasma by centrifugation and store at -80°C until analysis.
-
-
Adiponectin Measurement:
-
Measure plasma adiponectin concentrations using a mouse adiponectin ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Compare the change in plasma adiponectin levels from baseline to the end of treatment between the vehicle and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Visualizations
Caption: this compound signaling pathway leading to adiponectin secretion.
Caption: Troubleshooting workflow for variable adiponectin response.
References
- 1. The Role of Adiponectin and ADIPOQ Variation in Metabolic Syndrome: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baseline Adiponectin Levels Do Not Influence the Response to Pioglitazone in ACT NOW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of interventions on adiponectin and adiponectin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 1 study of this compound, an oral peroxisome proliferator-activated receptor gamma agonist, administered to patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Efatutazone
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address potential issues and ensure the consistency and reliability of your experiments involving Efatutazone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a third-generation thiazolidinedione (TZD) that acts as a highly potent and selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] PPARγ is a nuclear receptor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription. This regulation affects a variety of cellular processes including cell differentiation, proliferation, apoptosis, and inflammation.[3]
Q2: What are the known downstream targets and signaling pathways affected by this compound?
This compound's activation of PPARγ leads to the regulation of several downstream targets and signaling pathways:
-
Direct Gene Regulation: It increases the expression of genes involved in adipogenesis and lipid metabolism, such as Adiponectin, Fatty Acid Binding Protein 4 (FABP4), and Pyruvate Dehydrogenase Kinase 4 (PDK4).
-
PI3K/Akt Pathway: this compound can suppress the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[4]
-
TGF-β/Smad2 Pathway: It has been shown to inhibit cell motility by antagonizing the TGF-β/Smad2 pathway.[5][6]
-
Cell Cycle Regulation: PPARγ agonists can induce cell cycle arrest through the upregulation of cell cycle inhibitors like p21 and p27.[1]
Q3: What are the common off-target effects or toxicities associated with this compound?
In clinical trials, the most frequently observed side effects of this compound are fluid retention, leading to peripheral edema and weight gain.[1][2] Anemia has also been reported.[7] These effects are generally manageable with diuretics.[1][2]
Q4: How should I prepare and store this compound solutions?
For in vitro experiments, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to ensure the final concentration of the solvent in your experimental medium is low (generally ≤ 0.1%) and consistent across all treatment groups, including a vehicle control. Stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Batch-to-batch variability of a small molecule like this compound can manifest as inconsistent experimental outcomes. This guide provides a systematic approach to identifying and mitigating such issues.
Issue 1: Reduced or no observable effect of this compound in my assay.
| Potential Cause | Troubleshooting Steps |
| Degraded this compound | 1. Prepare a fresh stock solution from the powder. 2. Aliquot the stock solution to minimize freeze-thaw cycles. 3. Protect the stock solution from light. |
| Incorrect Concentration | 1. Verify the calculations for your dilutions. 2. Consider performing a dose-response experiment to confirm the optimal concentration for your cell line and assay. |
| Low Purity of the Compound Batch | 1. Request a Certificate of Analysis (CoA) from the supplier for the specific batch, verifying its purity by methods like HPLC or LC-MS. 2. If possible, test a new batch from a reputable supplier. |
| Cell Line Issues | 1. Ensure your cells are healthy and within a low passage number. 2. Confirm the expression of PPARγ in your cell line. 3. Test for mycoplasma contamination. |
Issue 2: Increased cytotoxicity observed compared to previous experiments.
| Potential Cause | Troubleshooting Steps |
| Higher Potency of the New Batch | 1. Perform a dose-response curve to determine the IC50 of the new batch and compare it to previous batches. 2. Adjust the working concentration accordingly. |
| Presence of a Toxic Impurity | 1. Review the CoA for any new or elevated impurity peaks. 2. If a specific impurity is suspected, consult with the supplier. |
| Solvent Toxicity | 1. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). 2. Run a vehicle control with the highest concentration of DMSO used in your experiment. |
Issue 3: High variability in results between replicate wells or experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | 1. Ensure a homogenous cell suspension before plating. 2. Use a calibrated pipette and consistent technique for cell seeding. |
| Edge Effects in Microplates | 1. Avoid using the outer wells of the microplate for treatment groups. 2. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Incomplete Dissolution of this compound | 1. Ensure the this compound stock solution is fully dissolved before further dilution. 2. Briefly vortex the stock solution before preparing working solutions. |
| Genetic Variation in Cell Lines | 1. Different cell lines, and even sub-clones of the same line, can respond differently to PPARγ agonists due to genetic variations.[8][9] 2. Maintain a consistent source and passage number of your cell line. |
Quantitative Data Summary
Table 1: this compound Potency and Clinical Dosages
| Parameter | Value | Context | Reference |
| EC50 (Transcriptional Response) | 1 nM | In vitro transcriptional activation | [6] |
| IC50 (Cell Proliferation) | 0.8 nM | In vitro inhibition of cell proliferation | [6] |
| Recommended Phase 2 Dose | 0.5 mg, twice daily | Clinical trial in patients with advanced solid tumors | [1][3][10] |
| Clinical Dose Range Tested | 0.10 to 1.15 mg, twice daily | Phase 1 clinical trial | [3][10] |
Experimental Protocols
Protocol 1: PPARγ Reporter Gene Assay
This assay measures the ability of this compound to activate PPARγ-mediated transcription.
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a PPRE driving the expression of a reporter gene (e.g., luciferase). A constitutively expressed vector (e.g., Renilla luciferase) can be co-transfected for normalization.
-
-
This compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO).
-
-
Luciferase Assay:
-
After 18-24 hours of incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the specific luciferase assay system.
-
-
Data Analysis:
-
Normalize the PPRE-luciferase activity to the control (Renilla) luciferase activity.
-
Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the EC50.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on cell proliferation and viability.
-
Cell Seeding:
-
Plate your cells of interest in a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
-
MTT Incubation:
-
After the desired treatment period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: this compound Signaling Pathway
Caption: Troubleshooting Workflow for Batch-to-Batch Variability
References
- 1. Phase I study of this compound, an oral PPARγ agonist, in patients with metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 study of this compound, a novel oral peroxisome proliferator-activated receptor gamma agonist, in combination with FOLFIRI as second-line therapy in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 1 study of this compound, an oral peroxisome proliferator-activated receptor gamma agonist, administered to patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
- 6. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Genetic Variation Determines PPARγ Function and Antidiabetic Drug Response In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic Variation Determines PPARγ Function and Anti-diabetic Drug Response In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase 1 Study of this compound, an Oral Peroxisome Proliferator-Activated Receptor Gamma Agonist, Administered to Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Efatutazone-induced cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with efatutazone. The focus is on mitigating potential cytotoxic effects observed in normal (non-cancerous) cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly selective and potent agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3] PPARγ is a nuclear hormone receptor that plays a key role in adipogenesis, glucose metabolism, and inflammation.[1][4] Upon activation by a ligand like this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[5]
Q2: What are the most common cytotoxic effects or adverse events observed with this compound in normal cells?
In clinical trials, the most frequently reported adverse events related to this compound are not classical cytotoxicity (i.e., direct cell killing), but rather side effects such as peripheral edema (fluid retention), weight gain, and anemia.[2][3] In a preclinical setting, depending on the cell type and experimental conditions, researchers might observe effects on cell proliferation, differentiation, or viability that could be interpreted as cytotoxicity.
Q3: Is this compound expected to cause apoptosis in normal, non-cancerous cells?
While PPARγ activation can induce apoptosis in some cancer cell lines, this is not a generalized effect, particularly in normal cells.[1][5] The primary effects of this compound on cellular processes are often related to cell cycle arrest and differentiation rather than apoptosis induction in non-malignant cells.[3]
Q4: Can this compound's effects on normal cells be PPARγ-independent?
While this compound is a selective PPARγ agonist, some effects of thiazolidinediones (the class of drugs to which this compound belongs) have been suggested to be PPARγ-independent, especially at high concentrations.[5] However, the clinically relevant effects are largely considered to be mediated through PPARγ activation.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Viability of Normal Endothelial Cells in Culture
Possible Cause: Increased endothelial permeability and fluid imbalance, analogous to the clinical side effect of edema.[6] Activation of PPARγ in endothelial cells can modulate vascular function.[4][7][8]
Troubleshooting Steps:
-
Assess Endothelial Permeability: Use an in vitro endothelial permeability assay to determine if this compound is disrupting the endothelial barrier function in your cell model.
-
Evaluate Oxidative Stress: Thiazolidinediones have been associated with alterations in cellular redox state.[9][10] Measure levels of reactive oxygen species (ROS) in your endothelial cells following this compound treatment.
-
Co-treatment with an Antioxidant: Consider co-incubating your cells with a cytoprotective antioxidant like N-acetylcysteine (NAC) to mitigate oxidative stress-related effects.[11][12]
-
Dose-Response Analysis: Perform a careful dose-response study to determine if the observed effects are occurring at clinically relevant concentrations of this compound.
Issue 2: Reduced Proliferation or Viability of Hematopoietic Progenitor Cells
Possible Cause: Interference with normal hematopoiesis, reflecting the clinically observed anemia.[1][3] PPARγ is expressed in hematopoietic cells and can influence their differentiation.[5][13]
Troubleshooting Steps:
-
In Vitro Hematopoiesis Assay: Culture hematopoietic stem and progenitor cells in the presence of this compound to assess its impact on the formation of different blood cell lineages (e.g., erythropoiesis for red blood cells).
-
Hemolysis Assay: To rule out direct damage to red blood cells, perform an in vitro hemolysis assay by incubating mature erythrocytes with this compound and measuring hemoglobin release.
-
Assess Differentiation Markers: Use flow cytometry to analyze the expression of cell surface markers associated with different stages of hematopoietic differentiation to pinpoint where the block might be occurring.
-
Cytokine and Growth Factor Supplementation: Test if supplementing the culture medium with additional hematopoietic growth factors (e.g., erythropoietin for red blood cell precursors) can overcome the inhibitory effects of this compound.
Quantitative Data Summary
The following tables summarize adverse events reported in clinical trials of this compound, providing context for the types of cytotoxicity that might be relevant in preclinical studies.
Table 1: this compound Monotherapy in Patients with Advanced Malignancies [2]
| Adverse Event (Treatment-Related) | Percentage of Patients (N=31) |
| Weight Increase | 54.8% |
| Peripheral Edema | 51.6% |
| Fatigue | 45.2% |
| Anemia | 38.7% |
Table 2: this compound in Combination with Paclitaxel in Anaplastic Thyroid Cancer [3]
| Adverse Event (Grade 3 or Greater) | Number of Patients (N=15) |
| Anemia | 2 |
| Edema | 2 |
Table 3: this compound in Combination with FOLFIRI in Metastatic Colorectal Cancer [1]
| Adverse Event | Percentage of Patients (N=15) |
| Weight Increase | 100% |
| Edema | 80.0% |
| Neutropenia (Grade 3/4) | 93.3% |
| Leukopenia (Grade 3/4) | 46.7% |
| Anemia (Grade 3/4) | 33.3% |
Experimental Protocols
Protocol 1: In Vitro Endothelial Permeability Assay
This assay measures the passage of a tracer molecule across an endothelial cell monolayer, modeling the endothelial barrier.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cell line
-
Transwell inserts (e.g., 0.4 µm pore size)
-
FITC-Dextran (or other fluorescently labeled tracer)
-
This compound
-
N-acetylcysteine (NAC) (for mitigation testing)
-
Fluorescence plate reader
Methodology:
-
Seed endothelial cells onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed.
-
Treat the endothelial cell monolayers with varying concentrations of this compound (and/or this compound + NAC) for the desired time period (e.g., 24 hours).
-
After treatment, replace the medium in the upper chamber with medium containing FITC-Dextran.
-
At various time points (e.g., 30, 60, 120 minutes), collect samples from the lower chamber.
-
Measure the fluorescence intensity of the samples from the lower chamber using a plate reader.
-
Calculate the permeability coefficient based on the amount of tracer that has passed through the monolayer. An increase in fluorescence in the lower chamber indicates increased permeability.
Protocol 2: In Vitro Erythropoiesis Assay
This protocol assesses the impact of this compound on the differentiation of hematopoietic progenitors into red blood cells.
Materials:
-
CD34+ hematopoietic stem and progenitor cells (isolated from bone marrow, peripheral blood, or cord blood)
-
Erythroid differentiation medium (containing cytokines like EPO, SCF, IL-3)
-
This compound
-
Flow cytometer
-
Antibodies for erythroid markers (e.g., CD71, CD235a/Glycophorin A)
Methodology:
-
Culture CD34+ cells in erythroid differentiation medium.
-
Add different concentrations of this compound to the cultures at the initiation of differentiation.
-
Culture the cells for 7-14 days, replenishing the medium and this compound as needed.
-
At various time points, harvest the cells and stain them with fluorescently labeled antibodies against CD71 and CD235a.
-
Analyze the cell populations by flow cytometry to quantify the progression of erythroid differentiation. A decrease in the percentage of CD71+/CD235a+ cells in this compound-treated cultures compared to controls indicates inhibition of erythropoiesis.
Visualizations
Caption: this compound activates PPARγ, leading to gene transcription changes.
Caption: Logic diagram for troubleshooting this compound-induced cytotoxicity.
References
- 1. Phase 1 study of this compound, a novel oral peroxisome proliferator-activated receptor gamma agonist, in combination with FOLFIRI as second-line therapy in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase 1 Study of this compound, an Oral Peroxisome Proliferator-Activated Receptor Gamma Agonist, Administered to Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptor-gamma-mediated effects in the vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. "Etiology of Drug-Induced Edema: A Review of Dihydropyridine, Thiazolid" by Evan S. Sinnathamby, Bretton T. Urban et al. [digitalscholar.lsuhsc.edu]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. The preventive anti-oxidant action of thiazolidinediones: a new therapeutic prospect in diabetes and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Thiazolidinediones play a positive role in the vascular endothelium and inhibit plaque progression in diabetic patients with coronary atherosclerosis: A systematic review and meta-analysis [frontiersin.org]
- 11. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. PPARγ antagonist attenuates mouse immune-mediated bone marrow failure by inhibition of T cell function | Haematologica [haematologica.org]
Technical Support Center: Optimizing Efatutazone and FOLFIRI Combination Dosage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the combination of Efatutazone and the FOLFIRI chemotherapy regimen.
Frequently Asked Questions (FAQs)
Q1: What are the mechanisms of action for this compound and FOLFIRI?
A1: this compound is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that regulates gene expression involved in cell differentiation, proliferation, and apoptosis.[1] FOLFIRI is a combination chemotherapy regimen consisting of three agents:
-
5-Fluorouracil (B62378) (5-FU): A pyrimidine (B1678525) analog that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.
-
Irinotecan (B1672180): A topoisomerase I inhibitor that prevents DNA unwinding, leading to DNA strand breaks and apoptosis.
-
Leucovorin (Folinic Acid): Enhances the activity of 5-FU by stabilizing its binding to thymidylate synthase.[2]
Q2: What is the rationale for combining this compound with FOLFIRI?
A2: The combination aims to attack cancer cells through complementary mechanisms. While FOLFIRI directly induces DNA damage and inhibits DNA replication, this compound, by activating PPAR-γ, can induce cancer cell differentiation, arrest the cell cycle, and promote apoptosis.[1][3] This dual approach may lead to synergistic antitumor effects and potentially overcome resistance to conventional chemotherapy.
Q3: What are the known IC50 values for this compound and FOLFIRI components in colorectal cancer cell lines?
A3: IC50 values can vary significantly between cell lines and experimental conditions. It is crucial to determine these values empirically in your specific cell line of interest. However, published data can provide a starting point for dose-range finding studies.
| Drug | Cell Line | Reported IC50 |
| Irinotecan | LoVo | 15.8 µM[4] |
| HT-29 | 5.17 µM[4] | |
| SN-38 (active metabolite of Irinotecan) | LoVo | 8.25 nM[4] |
| HT-29 | 4.50 nM[4] | |
| 5-Fluorouracil | HCT116 | ~2.5 µM[5] |
| Cetuximab | HCT116 | 358.0 µg/mL[6] |
| SW480 | 323.4 µg/mL[6] | |
| Cisplatin | HCT116 | 4.2 µg/mL[6] |
| SW480 | 4.8 µg/mL[6] |
Q4: What were the key findings from clinical trials of this compound combined with FOLFIRI?
A4: A Phase 1 clinical trial in patients with metastatic colorectal cancer (mCRC) established a recommended dose of 0.50 mg of this compound administered orally twice daily in combination with a standard FOLFIRI regimen.[7] The combination was found to have an acceptable safety profile, with the most common grade 3/4 toxicities being neutropenia, leukopenia, and anemia.[7] A subsequent Phase 2 trial showed that the addition of this compound to FOLFIRI minimally improved efficacy and was associated with increased rates of neutropenia and fluid retention.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro and in vivo experiments with the this compound and FOLFIRI combination.
In Vitro Assay Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected High Cytotoxicity in Controls | - Solvent (e.g., DMSO) concentration is too high.- Contamination of cell cultures (mycoplasma, bacteria). | - Determine the maximum tolerated solvent concentration for your cell line.- Regularly test cell cultures for contamination. |
| Drug Precipitation | - Poor solubility of this compound in aqueous media, especially when combined with FOLFIRI components.- High drug concentrations exceeding solubility limits. | - Prepare fresh drug solutions for each experiment.- Use a solubilizing agent (e.g., DMSO) at the lowest effective concentration.- Visually inspect drug solutions and media for any precipitation before and after addition to cells. |
| Inconsistent or Non-reproducible Results | - Inconsistent cell seeding density.- Variation in drug preparation and dilution.- Edge effects in multi-well plates.- Cell line heterogeneity or genetic drift over passages. | - Standardize cell seeding protocols and ensure even cell distribution.- Use calibrated pipettes and follow a consistent dilution scheme.- Fill the outer wells of the plate with sterile media or PBS to minimize evaporation from experimental wells.- Use low-passage, authenticated cell lines. |
| Difficulty Interpreting Synergy Data (Checkerboard Assay) | - Inappropriate range of drug concentrations tested.- Use of a single, fixed ratio of the two drugs.- Issues with the viability assay readout. | - Perform dose-response curves for each drug individually to determine the appropriate concentration range around the IC50.- Use a matrix of concentrations for both drugs to explore different ratios.- Ensure the chosen viability assay is linear over the range of cell densities used and is not interfered with by the drugs themselves. |
In Vivo Xenograft Study Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Toxicity and Weight Loss in Treatment Groups | - The combined dosage is too high for the animal model.- The FOLFIRI regimen is known to cause significant toxicity. | - Conduct a dose-escalation study for the combination to determine the maximum tolerated dose (MTD).- Closely monitor animal weight and general health, and implement supportive care measures as needed (e.g., hydration). |
| Variable Tumor Growth | - Inconsistent number of viable tumor cells injected.- Variation in the site of injection.- Animal-to-animal variability. | - Ensure a single-cell suspension of tumor cells with high viability is injected.- Use a consistent injection technique and location.- Increase the number of animals per group to improve statistical power. |
| Lack of Antitumor Efficacy | - The chosen tumor model is resistant to one or both agents.- Suboptimal dosing or treatment schedule.- Poor bioavailability of this compound. | - Test the sensitivity of the tumor model to each agent individually.- Optimize the dose and schedule based on MTD studies and preclinical data.- Verify the formulation and administration route of this compound to ensure adequate absorption. |
Experimental Protocols
In Vitro Synergy Study: Checkerboard Assay
This protocol outlines a method to assess the synergistic, additive, or antagonistic effects of this compound and FOLFIRI in adherent colorectal cancer cell lines.
-
Cell Seeding:
-
Drug Preparation:
-
Prepare stock solutions of this compound, 5-FU, and SN-38 (the active metabolite of irinotecan) in DMSO. Leucovorin is typically water-soluble.
-
Create serial dilutions of each drug in culture medium at 2x the final desired concentration. The concentration range should bracket the IC50 of each drug.
-
-
Drug Addition (Checkerboard Layout):
-
Add 50 µL of the 2x this compound dilutions along the y-axis (rows).
-
Add 50 µL of the 2x FOLFIRI component dilutions (typically a fixed ratio of 5-FU, SN-38, and Leucovorin) along the x-axis (columns).
-
Include rows and columns with each drug alone as controls, as well as vehicle-only and cell-free controls.
-
-
Incubation:
-
Incubate the plate for a duration appropriate for the cell line and drugs (typically 48-72 hours).
-
-
Assessment of Cell Viability:
-
Use a suitable cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®) according to the manufacturer's protocol.[8]
-
Read the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell inhibition for each well relative to the vehicle control.
-
Determine the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Colorectal Cancer Xenograft Study
This protocol provides a general framework for evaluating the efficacy of the this compound and FOLFIRI combination in a mouse xenograft model.
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human colorectal cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment Groups:
-
Randomize mice into the following groups (n=8-10 per group):
-
Vehicle control
-
This compound alone
-
FOLFIRI alone
-
This compound + FOLFIRI combination
-
-
-
Drug Administration:
-
This compound: Administer orally (e.g., by gavage) at a predetermined dose and schedule (e.g., daily or twice daily).
-
FOLFIRI: Administer intravenously or intraperitoneally according to a clinically relevant schedule (e.g., once or twice weekly). A typical FOLFIRI-like regimen for mice could be irinotecan (40 mg/kg) and levofolinate calcium (30 mg/kg) followed by 5-fluorouracil (55 mg/kg) weekly.[9]
-
-
Monitoring and Endpoints:
-
Measure tumor volume (e.g., with calipers) and body weight 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include overall survival and analysis of biomarkers in tumor tissue.
-
Euthanize mice when tumors reach a predetermined size or if signs of excessive toxicity are observed.
-
Signaling Pathways and Experimental Workflows
PPAR-γ Signaling Pathway
This compound activates the PPAR-γ receptor, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to changes in their transcription.
Caption: this compound activates the PPAR-γ signaling pathway.
FOLFIRI Mechanism of Action
The components of FOLFIRI act on different stages of DNA replication and synthesis.
Caption: Mechanism of action of the FOLFIRI chemotherapy regimen.
Experimental Workflow for Preclinical Combination Study
A typical workflow for evaluating the combination of this compound and FOLFIRI is outlined below.
Caption: Preclinical experimental workflow for this compound and FOLFIRI.
References
- 1. PPAR-γ Modulators as Current and Potential Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FOLFIRI (folinic acid, fluorouracil, and irinotecan) increases not efficacy but toxicity compared with single-agent irinotecan as a second-line treatment in metastatic colorectal cancer patients: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-activated receptors: Key regulators of tumor progression and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Inhibitory Effects of Cetuximab and Cisplatin on Human Colon Cancer Cell Growth via Inhibition of the ERK-Dependent EGF Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Peroxisome Proliferator Activated Receptor Gamma Sensitizes Non-small Cell Lung Carcinoma to Gamma Irradiation Induced Apoptosis [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. PPARγ and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efatutazone Experiments & Cell Culture Integrity
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Efatutazone who are encountering cell culture contamination issues. Maintaining sterile conditions is paramount for obtaining reliable and reproducible data.
Section 1: General Contamination & Prevention
This section covers the foundational principles of preventing contamination, which is the most effective strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination in cell culture?
A1: Cell culture contaminants are broadly categorized as biological or chemical.[1] Biological contaminants include bacteria, fungi (molds and yeasts), mycoplasma, viruses, and cross-contamination with other cell lines.[1][2][3] Chemical contaminants can include impurities in media or reagents, endotoxins, and detergents.[1][4]
Q2: I'm new to cell culture. What is "aseptic technique" and why is it critical?
A2: Aseptic technique is a set of routine procedures designed to create a barrier between microorganisms in the environment and the sterile cell culture.[5] Its goal is to prevent contamination and is the single most important factor in successful cell culture.[5][6] Key elements include maintaining a sterile work area, good personal hygiene, and using sterile reagents and handling methods.[5][7]
Q3: How often should I clean and disinfect my cell culture equipment?
A3: Regular and thorough cleaning is essential.
-
Biosafety Cabinet (BSC): Disinfect work surfaces with 70% ethanol (B145695) before and after every use.[8][9] Periodically, perform a full cleaning and fumigation according to the manufacturer's instructions.[8]
-
Incubator: Regularly clean interior surfaces with a disinfectant. The water pan is a common source of contamination and should be cleaned weekly, using sterile distilled water.[2][10] Some incubators have automated high-temperature sterilization cycles that should be used regularly.[11]
-
Water Bath: Clean frequently and use a decontamination agent to prevent microbial growth.[10]
Q4: Can antibiotics prevent contamination in my this compound experiments?
A4: While antibiotics like penicillin and streptomycin (B1217042) can be used to protect against bacterial contamination, their routine use is often discouraged.[10] This practice can mask low-level contamination, hide poor aseptic technique, and lead to the development of antibiotic-resistant bacteria.[2][11] Mycoplasma, a common contaminant, is also resistant to standard antibiotics like penicillin because it lacks a cell wall.[12][13][14] It is advisable to periodically culture cells without antibiotics to unmask any hidden infections.[10]
Section 2: Identifying and Managing Microbial Contamination
This section focuses on the most visually apparent contaminants: bacteria, yeasts, and molds.
Frequently Asked Questions (FAQs)
Q1: My culture media turned cloudy and yellow overnight. What happened?
A1: A sudden cloudy (turbid) appearance and a rapid drop in pH (indicated by the phenol (B47542) red in the medium turning yellow) are classic signs of bacterial contamination.[1][15] Under a microscope, you will likely see many small, moving particles between your cells.[15][16]
Q2: I see thin, fuzzy filaments floating in my culture flask. What is this?
A2: Visible filamentous structures are characteristic of mold (fungal) contamination.[16] You may also see white or yellow spots on the surface of the medium.[16] Yeast, another type of fungus, will appear as individual round or oval particles that may be seen budding.[4]
Q3: What should I do if I confirm a bacterial or fungal contamination?
A3: The best and most recommended course of action is to discard the contaminated culture immediately to prevent it from spreading.[4][11][17] After discarding, thoroughly decontaminate the biosafety cabinet, incubator, and any equipment that may have come into contact with the contaminated culture.[4][11][18] A 10% bleach solution followed by sterile water and 70% ethanol is an effective decontamination sequence.[18] While rescue protocols exist, they are often not recommended for routine work as they can be time-consuming and may not be fully effective.[4]
Data Presentation: Characteristics of Common Microbial Contaminants
| Contaminant Type | Visual Appearance in Culture Medium | pH Change (with Phenol Red) | Microscopic Appearance |
| Bacteria | Becomes turbid/cloudy[1] | Rapid drop to acidic (yellow)[15] | Small, motile rod or cocci shapes[16] |
| Yeast | Initially clear, may become turbid[4] | Tends toward acidic (yellow) over time[4] | Round or oval budding particles[4] |
| Mold (Fungus) | Visible filamentous growth, often on surface[16] | Can become acidic or alkaline (yellow/pink)[15] | Thin, multicellular filaments (hyphae)[16] |
Section 3: The Hidden Threat of Mycoplasma
Mycoplasma is a significant and often undetected contaminant that can severely impact experimental results.
Frequently Asked Questions (FAQs)
Q1: My cells are growing slower than usual, but the media is clear. Could it be contamination?
A1: Yes, this could be a sign of mycoplasma contamination. Unlike bacteria, mycoplasma does not cause turbidity or a pH change and is too small to be seen with a standard light microscope. It can, however, significantly alter cell metabolism, slow proliferation, and affect gene expression, which could compromise your this compound experiment results.[13][19]
Q2: How can I know for sure if my cultures are contaminated with mycoplasma?
A2: Since mycoplasma is not visible, you must perform specific tests.[14] The most common and reliable detection methods include PCR-based assays, fluorescent staining (e.g., with DAPI or Hoechst), and ELISA kits.[15][16] Routine testing (e.g., every 1-2 months) is highly recommended for all cell lines in the lab.[2][4]
Q3: Where does mycoplasma contamination come from?
A3: The primary sources are cross-contamination from other infected cell cultures and introduction via laboratory personnel (as some species are found on human skin). Contaminated reagents, such as fetal bovine serum, can also be a source. Mycoplasma can spread through aerosols generated during routine pipetting, making it highly transmissible within a lab.[13]
Q4: I have a valuable, irreplaceable cell line that tested positive for mycoplasma. Can it be saved?
A4: Elimination is possible but can be difficult. Treatment often involves specific antibiotics that are effective against mycoplasma, such as those offered by various biotech companies.[12][14] It is crucial to quarantine the treated cells and re-test them thoroughly to ensure the contamination has been eradicated. However, the best practice for most cultures is to discard them to prevent further spread.[20]
Data Presentation: Comparison of Mycoplasma Detection Methods
| Detection Method | Principle | Time to Result | Sensitivity & Specificity | Notes |
| PCR-Based Assay | Amplifies specific mycoplasma DNA sequences.[21] | A few hours[21] | Very high sensitivity and specificity.[21] | Can detect a wide range of species.[21] Considered a gold standard. |
| Fluorescent Staining | DNA-binding dyes (e.g., Hoechst, DAPI) stain the nuclei of host cells and the extranuclear DNA of mycoplasma. | ~1 hour | Good sensitivity but can be subjective. | Reveals mycoplasma as small fluorescent dots in the cytoplasm. |
| ELISA | Detects mycoplasma antigens using specific antibodies.[15] | 2-3 hours | High sensitivity and specificity. | Kit-based, easy to perform. |
| Microbiological Culture | Grows mycoplasma on selective agar (B569324) plates. | Up to 28 days | Gold standard for viability, but slow. | Not all species can be cultured. |
Section 4: this compound-Specific Experimental Considerations
While this compound itself does not cause contamination, its biological effects can be confounded by an underlying infection.
Frequently Asked Questions (FAQs)
Q1: Could the effects of this compound (e.g., reduced cell growth) be confused with contamination?
A1: Yes, this is a critical point. This compound, as a PPAR-γ agonist, is known to inhibit cell proliferation, arrest the cell cycle, and induce apoptosis in various cancer cell lines.[22][23] These effects, particularly slowed growth, could mimic the subtle impact of a chronic mycoplasma infection. This makes it essential to regularly test your cell stocks for mycoplasma before starting this compound experiments to ensure that any observed anti-proliferative effects are due to the drug and not an underlying contamination.
Q2: How can contamination affect the interpretation of my this compound results?
A2: Contamination can dramatically influence results in several ways:
-
Altered Metabolism: Contaminants compete for nutrients and secrete their own metabolites, altering the cellular environment and potentially affecting how cells respond to this compound.[13]
-
Modified Gene Expression: Mycoplasma infection is known to cause widespread changes in host cell gene expression.[19] This could interfere with the transcriptional regulation of PPAR-γ target genes like RhoB and p21, which are key to this compound's mechanism of action.[22]
-
Inaccurate Viability Assays: Microbial contaminants can interfere with the reagents used in cell viability assays (e.g., MTT, WST), leading to false readings of cell proliferation or cytotoxicity.
Q3: Are there any special precautions I should take with my this compound stock solution?
A3: Yes. Like all reagents, your this compound stock solution is a potential source of contamination. It is best practice to dissolve the compound in a sterile solvent (e.g., DMSO), filter-sterilize the final stock solution through a 0.1 µm filter (to remove potential mycoplasma), and aliquot it into single-use volumes to avoid repeated entry into the main stock tube.[14]
Experimental Protocols & Visual Guides
Protocol 1: Aseptic Workspace and Handling
-
Preparation: Wear appropriate PPE (lab coat, gloves).[5] Minimize traffic in the cell culture room.[9]
-
Cabinet Sterilization: Turn on the biosafety cabinet (BSC) fan 10-15 minutes before use. Thoroughly spray and wipe the work surface, interior walls, and sash with 70% ethanol.[8]
-
Material Transfer: Spray all items (media bottles, pipette boxes, flasks) with 70% ethanol before placing them inside the BSC.[8] Arrange items to maintain a clear workflow and avoid blocking the air grilles.[9]
-
Sterile Handling: When working, never pass non-sterile items (like your hands) over open sterile containers. Use sterile, individually wrapped pipettes and tips. Avoid touching any part of the pipette that will enter a flask or bottle.
-
Post-Procedure: Close all containers before removing them from the BSC. Disinfect the work surface again with 70% ethanol. Dispose of all waste in appropriate biohazard containers.[8]
Protocol 2: Mycoplasma Detection by PCR
This is a generalized protocol; always follow the specific instructions of your chosen PCR detection kit.
-
Sample Preparation: Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent and has been cultured without antibiotics for at least 3 passages.
-
DNA Extraction: Centrifuge the supernatant to pellet any cells and mycoplasma. Extract DNA from the pellet using the method specified by your kit (e.g., boiling lysis or a spin column).
-
PCR Amplification: Prepare the PCR master mix containing polymerase, dNTPs, and mycoplasma-specific primers provided in the kit. Add your extracted DNA template. Include a positive control (mycoplasma DNA) and a negative control (sterile water) provided by the kit.
-
Thermocycling: Run the PCR reaction in a thermocycler using the cycling conditions specified in the kit's manual.
-
Analysis: Analyze the PCR products via agarose (B213101) gel electrophoresis. The presence of a band of the correct size in your sample lane indicates mycoplasma contamination.
Diagrams: Workflows and Pathways
Caption: Troubleshooting workflow for suspected cell culture contamination.
References
- 1. Cell Culture Contamination | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 3. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Reducing Cell Culture Contamination: Aseptic Technique – TeleScience by Seeding Labs [telescience.seedinglabs.org]
- 7. gmpplastic.com [gmpplastic.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. ibidi.com [ibidi.com]
- 11. nuaire.com [nuaire.com]
- 12. Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 14. Mycoplasma Contamination | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. goldbio.com [goldbio.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. cellculturecompany.com [cellculturecompany.com]
- 18. m.youtube.com [m.youtube.com]
- 19. How Does Mycoplasma Contamination Affect Cell Culture? - Eppendorf US [eppendorf.com]
- 20. atcc.org [atcc.org]
- 21. Top Cell Culture Contamination Detection Kits You Should Know [synapse.patsnap.com]
- 22. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PPAR-γ Modulators as Current and Potential Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
Improving the translational relevance of Efatutazone preclinical data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their preclinical experiments with Efatutazone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as CS-7017 or RS5444) is a potent and selective third-generation thiazolidinedione (TZD) that functions as an agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] PPARγ is a nuclear hormone receptor that, upon activation, regulates the transcription of genes involved in cellular differentiation, proliferation, and apoptosis.[1] In preclinical cancer models, this compound's primary mechanism of action involves binding to and activating PPARγ, leading to the upregulation of downstream targets like RhoB and the cyclin-dependent kinase inhibitor p21.[1][2] This induction of p21 results in cell cycle arrest, primarily at the G1 phase, and can also promote apoptosis.[1][2]
Q2: In which cancer types has this compound shown preclinical efficacy?
A2: Preclinical studies have demonstrated the anti-tumor activity of this compound in a variety of cancer cell lines and xenograft models. These include, but are not limited to, anaplastic thyroid carcinoma, colorectal cancer, pancreatic cancer, and certain lung cancer subtypes.[3][4] It is important to note that the efficacy of this compound can vary significantly between different cancer types and even between different cell lines of the same cancer type.
Q3: What are the common challenges in translating this compound preclinical data to clinical settings?
A3: A primary challenge in the clinical translation of this compound has been managing its side effect profile, most notably fluid retention and edema, which are known class effects of thiazolidinediones. Additionally, while potent in preclinical models, the monotherapeutic efficacy of this compound in clinical trials has been modest, often leading to disease stabilization rather than significant tumor regression.[5] This has prompted investigations into combination therapies, such as with paclitaxel, to enhance its anti-cancer effects.[1][2]
Q4: Are there known mechanisms of resistance to this compound?
A4: While specific resistance mechanisms to this compound are still under investigation, resistance to PPARγ agonists can arise from several factors. These may include mutations in the PPARγ receptor that prevent ligand binding, alterations in the expression of co-activator or co-repressor proteins that modulate PPARγ activity, or the activation of alternative signaling pathways that bypass the effects of PPARγ activation. Some studies have explored the use of this compound in cancer cells that have acquired resistance to other targeted therapies, such as EGFR tyrosine kinase inhibitors (TKIs), with some success in inhibiting cell motility.[6]
Troubleshooting Guides
Problem 1: Inconsistent or No Induction of p21/RhoB Expression
Possible Causes:
-
Low PPARγ Expression in Cell Line: The target cell line may have low endogenous expression of PPARγ, making it less responsive to this compound.
-
Suboptimal this compound Concentration: The concentration of this compound used may be too low to elicit a significant transcriptional response.
-
Incorrect Timing of Analysis: The peak induction of p21 and RhoB mRNA and protein may occur at a specific time point post-treatment, which may have been missed.
-
Cell Culture Conditions: High serum concentrations in the culture medium can sometimes interfere with the activity of PPARγ agonists.
-
Antibody Quality (Western Blot): The primary antibodies used for detecting p21 or RhoB may be of poor quality or used at a suboptimal dilution.
Suggested Solutions:
-
Confirm PPARγ Expression: Before starting experiments, verify the expression of PPARγ in your chosen cell line by Western blot or qPCR.
-
Perform a Dose-Response and Time-Course Experiment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) and harvest cells at different time points (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions for p21 and RhoB induction.
-
Optimize Serum Concentration: Consider reducing the serum concentration in your culture medium during this compound treatment, if compatible with your cell line's health.
-
Validate Antibodies: Use antibodies for p21 and RhoB that have been validated for Western blotting and include positive and negative controls in your experiment. For p21, which is a small protein, ensure appropriate gel percentage (e.g., 12%) and transfer conditions to prevent blotting through the membrane.
Problem 2: High Variability in Tumor Growth Inhibition in Xenograft Models
Possible Causes:
-
Tumor Heterogeneity: The initial tumor cell population may be heterogeneous, with subpopulations that are inherently resistant to this compound.
-
Animal-to-Animal Variability: Individual differences in animal physiology, metabolism, and immune status can contribute to variations in tumor growth and drug response.[7][8]
-
Inconsistent Drug Administration: Variability in the preparation and administration of the this compound formulation can lead to inconsistent dosing.
-
Tumor Size at Treatment Initiation: The size of the tumor when treatment begins can significantly impact the therapeutic outcome.
Suggested Solutions:
-
Use Clonal Cell Populations: If possible, use a clonally selected cell population for tumor implantation to reduce initial heterogeneity.
-
Increase Group Size: Use a sufficient number of animals per group to account for biological variability and increase the statistical power of your study.
-
Standardize Drug Formulation and Administration: Develop a standardized and reproducible protocol for preparing and administering the this compound formulation.
-
Define a Strict Tumor Volume Window for Treatment Initiation: Begin treatment when tumors reach a predetermined and consistent size across all animals.
Problem 3: Unexpected Cell Proliferation or Lack of Apoptosis
Possible Causes:
-
Off-Target Effects: At higher concentrations, this compound, like other small molecules, may have off-target effects that could paradoxically promote proliferation in certain cellular contexts.[9]
-
Cell Line-Specific Responses: The signaling pathways downstream of PPARγ activation can be highly context-dependent. In some cell lines, the predominant effect might be differentiation rather than apoptosis.
-
Apoptosis Assay Timing: Apoptosis is a dynamic process, and the timing of your assay is critical. You may be missing the peak of apoptotic activity.[10]
-
Assay Sensitivity: The chosen apoptosis assay may not be sensitive enough to detect low levels of apoptosis.
Suggested Solutions:
-
Confirm On-Target Activity: Use a PPARγ antagonist (e.g., GW9662) to confirm that the observed effects are indeed mediated by PPARγ.
-
Characterize the Cellular Response: In addition to apoptosis assays, perform cell cycle analysis and assess markers of differentiation to get a comprehensive understanding of the cellular response to this compound.
-
Perform a Time-Course for Apoptosis: Conduct your apoptosis assay at multiple time points after this compound treatment to identify the optimal window for detection.
-
Use Multiple Apoptosis Assays: Employ a combination of assays that measure different aspects of apoptosis (e.g., Annexin V staining for early apoptosis and a caspase activity assay) to confirm your findings.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Inhibitory Concentration 50%) | EC50 (Effective Concentration 50%) | Reference |
| Anaplastic Thyroid Carcinoma (Generic) | Anaplastic Thyroid Cancer | 0.8 nM | 1 nM (transcriptional response) | [1] |
| HCC827-GR | Gefitinib-Resistant Lung Adenocarcinoma | Markedly decreased proliferation observed with 0-40 µmol/L | Not Reported | [1] |
| PC9-GR | Gefitinib-Resistant Lung Adenocarcinoma | Markedly decreased proliferation observed with 0-40 µmol/L | Not Reported | [1] |
Table 2: this compound in Combination with Paclitaxel - Phase 1 Clinical Trial Data in Anaplastic Thyroid Cancer
| This compound Dose (oral, twice daily) | Median Time to Progression | Median Survival | Median Peak Blood Level | Reference |
| 0.15 mg | 48 days | 98 days | 8.6 ng/mL | [1] |
| 0.3 mg | 68 days | 138 days | 22.0 ng/mL | [1] |
Experimental Protocols
Western Blot for p21 and RhoB Induction
Objective: To detect the upregulation of p21 and RhoB protein expression in cancer cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (12% recommended for p21)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p21, anti-RhoB, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentration of this compound or DMSO vehicle control for the predetermined optimal time.
-
Cell Lysis: Wash cells twice with ice-cold PBS and then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and boil for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
In Vivo Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the in vivo efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethyl cellulose)
-
Calipers
Protocol:
-
Cell Preparation: Culture the cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in a sterile solution (e.g., PBS or serum-free medium), potentially mixed with Matrigel, at the desired concentration.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable and measurable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control to the respective groups via oral gavage at the predetermined dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Mandatory Visualizations
Caption: this compound's core signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1 study of this compound, a novel oral peroxisome proliferator-activated receptor gamma agonist, in combination with FOLFIRI as second-line therapy in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Peroxisome proliferator-activated receptor γ agonist this compound impairs transforming growth factor β2-induced motility of epidermal growth factor receptor tyrosine kinase inhibitor-resistant lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative systems pharmacology modeling provides insight into inter-mouse variability of Anti-CTLA4 response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative systems pharmacology modeling provides insight into inter‐mouse variability of Anti‐CTLA4 response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Validation & Comparative
Efatutazone and Rosiglitazone: A Comparative Analysis in Preclinical Oncology Models
For Immediate Release
In the landscape of oncological research, particularly in therapies targeting the peroxisome proliferator-activated receptor gamma (PPARγ), two thiazolidinedione derivatives, efatutazone and rosiglitazone (B1679542), have been the subject of numerous preclinical studies. This guide provides a comprehensive comparison of their performance in various cancer models, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Overview of this compound and Rosiglitazone
This compound (CS-7017/RS5444) is a third-generation, highly potent and selective PPARγ agonist.[1] In contrast, rosiglitazone, a second-generation thiazolidinedione, is primarily known for its use as an insulin-sensitizing drug in the treatment of type 2 diabetes, but has also been investigated for its anti-cancer properties.[2] Preclinical evidence suggests that this compound is significantly more potent than rosiglitazone in activating PPARγ and inhibiting cancer cell proliferation.[3]
Comparative Potency
A key differentiator between this compound and rosiglitazone is their potency. In vitro studies using DRO anaplastic thyroid cancer cells have demonstrated that this compound exhibits substantially greater potency in both PPARγ activation and growth inhibition compared to rosiglitazone.
| Compound | EC50 (PPARγ Activation) | IC50 (Growth Inhibition) | Cell Line |
| This compound | 1 nM | 0.8 nM | DRO |
| Rosiglitazone | 65 nM | 75 nM | DRO |
| Table 1: Comparative in vitro potency of this compound and rosiglitazone in DRO thyroid cancer cells.[3] |
Preclinical Efficacy in Oncology Models
Both this compound and rosiglitazone have demonstrated anti-tumor activity in a range of preclinical cancer models. However, the extent of their efficacy and the cancer types in which they have been studied differ.
This compound: In Vivo Preclinical Data
This compound has shown significant tumor growth inhibition in xenograft models of anaplastic thyroid cancer (ATC). When administered in the diet to athymic nude mice with established DRO or ARO tumor xenografts, this compound led to a dose-responsive inhibition of tumor growth.
| Cancer Model | Animal Model | Treatment | Key Findings |
| Anaplastic Thyroid Cancer (DRO cell xenograft) | Athymic nude mice | 0.025% this compound in diet | 94.4% tumor growth inhibition on day 32 compared to control. 5 out of 10 animals did not develop demonstrable tumors.[3] |
| Anaplastic Thyroid Cancer (DRO cell xenograft) | Athymic nude mice | 0.0025% this compound in diet | 62.3% tumor growth inhibition on day 32 compared to control.[3] |
Table 2: In vivo preclinical efficacy of this compound.
Rosiglitazone: In Vivo Preclinical Data
Rosiglitazone has been notably studied for its chemopreventive effects in a murine model of lung cancer and for its anti-tumor activity in a model of muscle-invasive bladder cancer.
| Cancer Model | Animal Model | Treatment | Key Findings |
| Pre-invasive Lung Cancer | A/J mice | Rosiglitazone in diet | 47-57% increase in the number of hyperplasias and a 10-30% decrease in adenomas, indicating a blockage in tumor progression.[4][5] |
| Pre-invasive Lung Cancer | A/J mice | Rosiglitazone in diet | Approximately 40% reduction in cell proliferation (Ki67 staining) in adenomas.[4][6] |
| Muscle-invasive Bladder Cancer | BBN-induced mouse model | Rosiglitazone + Trametinib (B1684009) (daily oral gavage) | Marked decrease in proliferation (Ki67-positive cells) and a 91% reduction in tumor volume after 1 month.[7] |
Table 3: In vivo preclinical efficacy of rosiglitazone.
In Vitro Preclinical Data
In vitro studies have further elucidated the anti-proliferative effects of both compounds across various cancer cell lines.
| Compound | Cancer Type | Cell Line(s) | Key Findings |
| This compound | Anaplastic Thyroid Cancer | DRO | IC50 of 0.8 nM.[3] |
| Rosiglitazone | Adrenocortical Carcinoma | H295R, SW13 | Inhibition of cell proliferation.[2] |
| Rosiglitazone | T-lymphocyte Leukemia | Jurkat | Dose-dependent inhibition of cell proliferation (at 5, 10, and 20 µM).[8] |
| Rosiglitazone | Colon Cancer | CaCo-2 | IC50 of 150 µM.[9] |
Table 4: In vitro preclinical efficacy of this compound and rosiglitazone.
Mechanisms of Action
Both this compound and rosiglitazone exert their anti-cancer effects primarily through the activation of PPARγ, a nuclear receptor that regulates gene expression involved in cell differentiation, proliferation, and apoptosis.
This compound's Signaling Pathway
This compound's anti-proliferative action in anaplastic thyroid cancer is mediated through a distinct signaling cascade. Activation of PPARγ by this compound leads to the upregulation of RhoB, which in turn increases the expression of the cyclin-dependent kinase inhibitor p21. This results in G0/G1 cell cycle arrest and inhibition of tumor cell proliferation.[10]
Rosiglitazone's Mechanism
Rosiglitazone's anti-tumor effects are also linked to PPARγ activation, leading to cell cycle arrest and apoptosis in various cancer cells.[8] In some models, its effects are mediated through both PPARγ-dependent and -independent pathways. For instance, in non-small cell lung carcinoma cells, rosiglitazone has been shown to inhibit the Akt signaling pathway in a PPARγ-dependent manner.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of the experimental protocols for the key in vivo studies cited.
This compound in Anaplastic Thyroid Cancer Xenograft Model
Protocol Summary:
-
Animal Model: Athymic nude mice.[3]
-
Tumor Induction: Subcutaneous implantation of DRO anaplastic thyroid cancer cells.[3]
-
Treatment: Mice were fed a diet containing this compound at concentrations of 0.025% or 0.0025% prior to tumor cell implantation. A control group received a standard diet.[3]
-
Endpoint: Tumor growth was monitored and measured for 32 days. The percentage of tumor growth inhibition was calculated relative to the control group.[3]
Rosiglitazone in a Murine Lung Cancer Model
Protocol Summary:
-
Animal Model: Female A/J mice, which are highly susceptible to carcinogen-induced lung cancer.[4][6]
-
Tumor Induction: Mice were treated with the tobacco carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) via intraperitoneal injection and then aged for 42 weeks to allow the development of pre-invasive lung lesions.[4][6]
-
Treatment: Mice were then administered rosiglitazone in their diet for 6 weeks.[4]
-
Endpoint: Lungs were histologically examined to quantify the number of hyperplasias and adenomas. Cell proliferation in adenomas was assessed by Ki67 immunohistochemistry.[4][6]
Conclusion
Preclinical data strongly suggest that this compound is a more potent PPARγ agonist with greater anti-proliferative activity in cancer models compared to rosiglitazone. While both agents have shown promise in preclinical oncology settings, the significantly lower effective concentration of this compound may offer a therapeutic advantage. The mechanisms of action for both drugs converge on the PPARγ pathway, leading to cell cycle arrest and inhibition of tumor growth. Further research, including head-to-head comparative studies in a wider range of cancer models, is warranted to fully elucidate their therapeutic potential.
References
- 1. Frontiers | PPAR-γ Agonists As Antineoplastic Agents in Cancers with Dysregulated IGF Axis [frontiersin.org]
- 2. Rosiglitazone Inhibits Adrenocortical Cancer Cell Proliferation by Interfering with the IGF-IR Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rosiglitazone prevents the progression of preinvasive lung cancer in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosiglitazone prevents the progression of preinvasive lung cancer in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Rosiglitazone and trametinib exhibit potent anti-tumor activity in a mouse model of muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-proliferative effect of rosiglitazone in the human T-lymphocyte leukaemia cell line Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RhoB upregulation leads to either apoptosis or cytostasis through differential target selection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Efatutazone and Pioglitazone in Oncology
A detailed examination of two PPARγ agonists and their potential as anticancer agents, summarizing their mechanisms, preclinical data, and clinical findings.
Efatutazone and pioglitazone (B448), both members of the thiazolidinedione class of drugs, are agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in cellular metabolism, differentiation, and inflammation. While pioglitazone is widely known as a medication for type 2 diabetes, both compounds have been investigated for their potential anticancer properties. This guide provides a comparative overview of their anticancer efficacy, drawing upon available preclinical and clinical data. This compound is noted to be a more potent, third-generation PPARγ agonist compared to pioglitazone.[1][2][3]
Quantitative Assessment of Anticancer Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies on this compound and pioglitazone, offering a glimpse into their comparative potency and clinical activity.
Table 1: Preclinical In Vitro and In Vivo Efficacy
| Drug | Cancer Type | Model | Key Findings | Reference |
| This compound | Anaplastic Thyroid Cancer | Cell Lines & Xenografts | Inhibited cell proliferation, induced apoptosis (synergistic with paclitaxel).[4] | [4] |
| Pancreatic Cancer | Cell Lines | Inhibited proliferation of human pancreatic tumor cell cultures.[1] | [1] | |
| Colorectal Cancer | Xenografts | Inhibited growth of human colorectal tumor xenografts.[1] | [1] | |
| Pioglitazone | Non-Small Cell Lung Cancer | A549 Xenografts | 25 mg/kg daily for 8 weeks resulted in a ~65% reduction in tumor growth.[5] | [5] |
| Pancreatic Cancer | BxPC-3 Xenografts | Significantly inhibited xenograft growth by 82.6% and prevented lymph node and lung metastases.[6] | [6] | |
| Renal Cell Carcinoma | Caki Cells | Induced apoptosis.[7] | [7] | |
| Breast Cancer (MCF7) | Cell Lines | Suppressed proliferation through a PPARγ-independent mechanism involving MAPK activation. | ||
| Hepatocellular Carcinoma | Rodent Models | Reduced fibrosis progression and HCC development.[8] | [8] |
Table 2: Clinical Trial Outcomes
| Drug | Cancer Type(s) | Phase | Dosage | Key Efficacy Results | Reference |
| This compound | Advanced Solid Tumors | I | 0.10-1.15 mg twice daily | 1 sustained partial response (myxoid liposarcoma); 10 patients with stable disease ≥60 days.[9][10] | [9][10] |
| Anaplastic Thyroid Cancer (with paclitaxel) | I | 0.15, 0.3, 0.5 mg twice daily | 1 partial response; 7 patients with stable disease. Median survival: 98 days (0.15 mg) vs. 138 days (0.3 mg).[4] | [4] | |
| Metastatic Colorectal Cancer (with FOLFIRI) | I | 0.25 and 0.50 mg twice daily | 8 of 14 evaluable patients had stable disease.[1] | [1] | |
| Pioglitazone | Pancreatic Cancer | II | 45 mg daily | Study to evaluate effects on insulin (B600854) resistance markers, weight, and disease response. |
Mechanisms of Anticancer Action
Both this compound and pioglitazone exert their anticancer effects primarily through the activation of PPARγ, which leads to a cascade of downstream events affecting cell cycle progression, apoptosis, and angiogenesis. However, pioglitazone has also been shown to act through PPARγ-independent pathways.
This compound: A Potent PPARγ-Dependent Mechanism
This compound's anticancer activity is strongly tied to its potent activation of PPARγ. This activation leads to the regulation of genes involved in cell differentiation and apoptosis. In anaplastic thyroid cancer, for instance, this compound has been shown to up-regulate RhoB and p21, leading to cell proliferation inhibition.[4]
Pioglitazone: A Dual Mechanism of Action
Pioglitazone's anticancer effects are more complex, involving both PPARγ-dependent and -independent pathways. The PPARγ-dependent mechanism is similar to that of this compound, leading to cell cycle arrest and apoptosis.[7][11] However, studies have also highlighted a PPARγ-independent mechanism, particularly in breast cancer cells, which involves the sustained activation of the Mitogen-Activated Protein Kinase (MAPK) pathway. This activation can also lead to the induction of cell cycle inhibitors like p21. Furthermore, pioglitazone has been shown to downregulate the PI3K/Akt pathway, which is crucial for cancer cell survival and proliferation.[7]
Experimental Protocols
The following outlines representative experimental methodologies for preclinical evaluation of these compounds.
In Vitro Cell Proliferation Assay
-
Cell Lines: A variety of cancer cell lines relevant to the study (e.g., BxPC-3 for pancreatic cancer, A549 for non-small cell lung cancer).
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound or pioglitazone for a specified period (e.g., 24, 48, 72 hours).
-
Assessment: Cell viability is measured using a standard assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by direct cell counting. The IC50 (half-maximal inhibitory concentration) is then calculated.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Cancer cells are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound or pioglitazone is administered orally at specified doses and schedules.
-
Assessment: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised and weighed. Immunohistochemical analysis can be performed on tumor tissues to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
References
- 1. Phase 1 study of this compound, a novel oral peroxisome proliferator-activated receptor gamma agonist, in combination with FOLFIRI as second-line therapy in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pioglitazone-Based Combination Approaches for Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pioglitazone inhibits the proliferation and metastasis of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pioglitazone Reduces Hepatocellular Carcinoma Development in Two Rodent Models of Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase 1 Study of this compound, an Oral Peroxisome Proliferator-Activated Receptor Gamma Agonist, Administered to Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase 1 study of this compound, an oral peroxisome proliferator-activated receptor gamma agonist, administered to patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
A Comparative Analysis of Efatutazone and Troglitazone in PPAR-γ Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Efatutazone and Troglitazone, two thiazolidinedione (TZD) compounds known to activate the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). PPAR-γ is a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation, making it a significant target in drug development, particularly for type 2 diabetes and cancer.[1][2] This document outlines their comparative potency, the underlying signaling pathways, and the experimental methods used to evaluate their activity.
Quantitative Comparison of PPAR-γ Agonist Activity
This compound, a third-generation TZD, demonstrates significantly higher potency in activating PPAR-γ compared to the first-generation TZD, Troglitazone.[3][4] Experimental data consistently shows that this compound is effective at much lower concentrations.
| Parameter | This compound | Troglitazone | Reference |
| EC₅₀ for PPAR-γ Activation | 1 nM | 555 nM (human), 780 nM (murine) | [5][6] |
| Relative Potency | At least 500x more potent than Troglitazone | Baseline | [3] |
| IC₅₀ for Cancer Cell Growth Inhibition | 0.8 nM | Not consistently reported for direct comparison | [5] |
EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that inhibits a biological process by 50%.
Experimental Protocols
A key experiment to determine the potency of PPAR-γ agonists is the reporter gene assay. This in vitro method provides quantitative data on the activation of the PPAR-γ receptor by a test compound.
PPAR-γ Reporter Gene Assay
Objective: To quantify the dose-dependent activation of human PPAR-γ by this compound and Troglitazone.
Principle: This assay utilizes a cell line engineered to express a chimeric human PPAR-γ receptor. Upon binding of a ligand (agonist), the activated receptor complex binds to specific DNA sequences (Peroxisome Proliferator Response Elements, PPREs) in a reporter plasmid, driving the expression of a reporter gene, typically luciferase. The amount of light produced by the luciferase enzyme is directly proportional to the level of PPAR-γ activation.[7]
Materials:
-
Cell Line: HG5LN-hPPARγ cell line (or similar), which stably expresses the human PPAR-γ receptor and is transfected with a luciferase reporter plasmid containing PPREs.[7]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Test Compounds: this compound and Troglitazone, dissolved in DMSO to create stock solutions.
-
Control Agonist: A known PPAR-γ agonist (e.g., Rosiglitazone) for positive control.[8]
-
Assay Plate: 96-well, white, clear-bottom cell culture plates.
-
Luciferase Assay Reagent: Containing luciferin (B1168401) substrate.
-
Luminometer: To measure luminescence.
Procedure:
-
Cell Seeding: Plate the HG5LN-hPPARγ cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and Troglitazone in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment: After 24 hours of cell seeding, replace the culture medium with the medium containing the various concentrations of the test compounds or controls. Include wells with medium and DMSO alone as a negative control.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.
-
Lysis and Luciferase Assay:
-
Remove the medium from the wells.
-
Wash the cells gently with Phosphate-Buffered Saline (PBS).
-
Add cell lysis buffer and incubate for 15 minutes to ensure complete cell lysis.
-
Add the luciferase assay reagent to each well.
-
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from negative control wells) from all other readings.
-
Normalize the data to the positive control response.
-
Plot the luminescence intensity against the log of the compound concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value for each compound using non-linear regression analysis.
-
PPAR-γ Signaling Pathway
PPAR-γ functions as a ligand-activated transcription factor. The binding of an agonist, such as this compound or Troglitazone, initiates a cascade of events leading to the regulation of target gene expression.
Caption: PPAR-γ signaling pathway initiated by agonist binding.
The binding of an agonist to PPAR-γ induces a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[9] This complex then binds to PPREs located in the promoter region of target genes. This binding facilitates the recruitment of co-activator proteins, which in turn initiates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to improved insulin (B600854) sensitivity.[2]
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for evaluating and comparing PPAR-γ agonists.
Caption: Workflow for comparing PPAR-γ agonist potency.
Conclusion
The experimental evidence clearly indicates that this compound is a significantly more potent PPAR-γ agonist than Troglitazone. This increased potency allows for efficacy at much lower concentrations, which can be a desirable characteristic in drug development, potentially leading to a better therapeutic window and reduced off-target effects. While both compounds operate through the same primary signaling pathway, their differential potency highlights the advances in drug design from first to third-generation TZDs. It is important to note that Troglitazone was withdrawn from the market due to concerns about hepatotoxicity, a factor not directly related to its PPAR-γ activation potency but a critical consideration in the overall evaluation of any therapeutic agent.[10] Future research and development in this area will likely continue to focus on designing highly potent and selective PPAR-γ modulators with improved safety profiles.
References
- 1. uth.edu [uth.edu]
- 2. Frontiers | PPAR-γ Modulators as Current and Potential Cancer Treatments [frontiersin.org]
- 3. A Phase 1 Study of this compound, an Oral Peroxisome Proliferator-Activated Receptor Gamma Agonist, Administered to Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troglitazone | PPARγ | Tocris Bioscience [tocris.com]
- 7. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]
- 10. Troglitazone, a peroxisome proliferator-activated receptor gamma (PPAR gamma ) ligand, selectively induces the early growth response-1 gene independently of PPAR gamma. A novel mechanism for its anti-tumorigenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Efatutazone and Other Thiazolidinediones
For Researchers, Scientists, and Drug Development Professionals
Thiazolidinediones (TZDs) are a class of synthetic ligands for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. This guide provides a comprehensive in vitro comparison of Efatutazone, a third-generation TZD, with earlier generation TZDs including Rosiglitazone (B1679542), Pioglitazone, and Troglitazone. The data presented is compiled from various studies to offer a comparative overview of their performance in key in vitro assays.
Data Presentation
The following tables summarize the quantitative data on the PPARγ binding affinity, transcriptional activation, and effects on adipocyte differentiation and adiponectin secretion of this compound and other TZDs. It is important to note that the data has been compiled from different sources, and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: PPARγ Binding Affinity and Transcriptional Activation
| Compound | Binding Affinity (Kd/Ki/IC50) | Transcriptional Activation (EC50) | Reference |
| This compound | High Affinity (Specific values not found in direct comparative studies) | ~0.20 nM - 1 nM | [1][2] |
| Rosiglitazone | ~43 nM (Kd) | ~60 nM | |
| Pioglitazone | Not directly compared with this compound | Not directly compared with this compound | |
| Troglitazone | Not directly compared with this compound | Not directly compared with this compound |
Note: Lower Kd/Ki/IC50 and EC50 values indicate higher binding affinity and potency, respectively.
Table 2: In Vitro Effects on Adipocyte Differentiation and Adiponectin Secretion
| Compound | Adipocyte Differentiation (3T3-L1 cells) | Adiponectin Secretion | Reference |
| This compound | Induces differentiation | Increases adiponectin secretion | [3] |
| Rosiglitazone | Potent inducer of differentiation | Increases adiponectin secretion | [4][5] |
| Pioglitazone | Induces differentiation | Increases adiponectin secretion | [6][7] |
| Troglitazone | Induces differentiation | Increases adiponectin secretion | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended to provide a general framework; specific details may vary between laboratories.
PPARγ Competitive Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled or fluorescently labeled ligand from the PPARγ ligand-binding domain (LBD).
Materials:
-
Purified recombinant human PPARγ-LBD
-
Radiolabeled ligand (e.g., [3H]-Rosiglitazone) or fluorescently labeled ligand
-
Test compounds (this compound and other TZDs)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 10 mM DTT, 0.1% Triton X-100)
-
Scintillation fluid and counter (for radiolabeled ligand) or fluorescence plate reader
Procedure:
-
A reaction mixture is prepared containing the purified PPARγ-LBD, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled test compound in the assay buffer.
-
The mixture is incubated to reach binding equilibrium.
-
The protein-bound labeled ligand is separated from the unbound ligand. This can be achieved by methods such as filtration through glass fiber filters or size-exclusion chromatography.
-
The amount of bound labeled ligand is quantified.
-
The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
PPARγ Transcriptional Activation Assay (PPRE-Luciferase Reporter Assay)
This assay quantifies the ability of a compound to activate PPARγ-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression vector for human PPARγ
-
Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase reporter gene
-
Transfection reagent
-
Cell culture medium and reagents
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cells are co-transfected with the PPARγ expression vector and the PPRE-luciferase reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
-
After transfection, cells are treated with varying concentrations of the test compounds (this compound and other TZDs).
-
Cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene expression.
-
Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
The concentration of the test compound that produces 50% of the maximal luciferase activity (EC50) is determined.[9][10][11][12]
In Vitro Adipocyte Differentiation Assay (3T3-L1 cells)
This assay assesses the potential of a compound to induce the differentiation of preadipocytes into mature adipocytes.[13]
Materials:
-
3T3-L1 preadipocyte cell line
-
Cell culture medium (DMEM) with fetal bovine serum (FBS)
-
Differentiation-inducing cocktail (MDI): 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin
-
Test compounds (this compound and other TZDs)
-
Oil Red O staining solution
-
Isopropanol
Procedure:
-
3T3-L1 preadipocytes are grown to confluence in a culture dish.
-
Two days post-confluence, the medium is replaced with a differentiation medium containing the MDI cocktail and the test compound at various concentrations.
-
After 2-3 days, the medium is replaced with a maintenance medium containing insulin and the test compound.
-
The cells are maintained in this medium for several days, with medium changes every 2-3 days, until mature adipocytes with visible lipid droplets are formed (typically 8-10 days).
-
To quantify adipogenesis, the cells are fixed and stained with Oil Red O, a dye that stains neutral lipids.
-
The stained lipid droplets can be visualized by microscopy. For quantitative analysis, the Oil Red O is extracted from the cells using isopropanol, and the absorbance is measured at a specific wavelength (e.g., 510 nm).[1][14][15][16]
Adiponectin Secretion Assay
This assay measures the amount of adiponectin secreted by adipocytes into the culture medium.
Materials:
-
Differentiated 3T3-L1 adipocytes (or other adipocyte models)
-
Test compounds (this compound and other TZDs)
-
Adiponectin ELISA (Enzyme-Linked Immunosorbent Assay) kit
-
Microplate reader
Procedure:
-
Differentiated adipocytes are treated with the test compounds at various concentrations for a specified period (e.g., 24-48 hours).
-
The cell culture supernatant is collected.
-
The concentration of adiponectin in the supernatant is measured using a commercially available adiponectin ELISA kit according to the manufacturer's instructions.[3][17][18][19]
-
The results are typically expressed as the amount of adiponectin secreted per unit of cellular protein or per well.
Mandatory Visualization
PPARγ Signaling Pathway
Caption: PPARγ signaling pathway activation by TZDs.
Experimental Workflow for In Vitro TZD Comparison
Caption: Workflow for in vitro comparison of TZDs.
References
- 1. 2.7.3. 3T3-L1 Differentiation and Oil Red O Staining [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the Target Proteins of Rosiglitazone in 3T3-L1 Adipocytes through Proteomic Analysis of Cytosolic and Secreted Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pioglitazone acutely stimulates adiponectin secretion from mouse and human adipocytes via activation of the phosphatidylinositol 3'-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. benchchem.com [benchchem.com]
- 12. Luciferase Assay System Protocol [promega.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 17. Human Adiponectin ELISA Kit (ab99968) | Abcam [abcam.com]
- 18. elkbiotech.com [elkbiotech.com]
- 19. ABclonal [abclonal.com]
Efatutazone: A Spotlight on Peroxisome Proliferator-Activated Receptor-Gamma Selectivity
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of therapeutic compounds is paramount. This guide provides a comprehensive comparison of Efatutazone's selectivity for the peroxisome proliferator-activated receptor-gamma (PPARγ) over its other isoforms, PPARα and PPARδ, supported by available experimental data.
This compound (also known as CS-7017 or RS5444) is a third-generation thiazolidinedione (TZD) that has demonstrated high potency and selectivity as a PPARγ agonist.[1][2][3] This selectivity is a critical attribute, as the distinct physiological roles of the PPAR isoforms mean that off-target activation can lead to undesirable side effects. This guide delves into the experimental evidence validating this compound's specificity and provides detailed methodologies for the key assays used in its evaluation.
Comparative Analysis of PPAR Activation
Experimental data consistently demonstrates that this compound is a highly selective agonist for PPARγ with minimal to no activation of PPARα and PPARδ. One study explicitly states that this compound can induce PPARγ-dependent transactivation but does not activate either PPARα or PPARδ transactivation.[4] This high selectivity distinguishes it from some earlier generation TZDs.
The potency of this compound for PPARγ is highlighted by its low effective concentration (EC50) values reported in various studies. One publication reports an EC50 of 1 nM for the transcriptional response of PPARγ, while another indicates an even more potent EC50 of 0.20 nM.[2][5] For context, this compound is reported to be at least 50 times more potent than Rosiglitazone and 500 times more potent than Troglitazone in activating PPAR response elements.[1]
| Compound | PPARγ | PPARα | PPARδ | Data Source(s) |
| This compound | EC50: 0.20 nM - 1 nM | No significant activation reported | No significant activation reported | [2][5][6] |
| Rosiglitazone | EC50: ~65 nM | Inactive/Very weak activation | Inactive/Very weak activation | [6] |
Table 1: Comparative Potency of this compound and Rosiglitazone on PPAR Isoforms. EC50 values represent the concentration of the compound required to elicit a half-maximal response in a transactivation assay.
Experimental Protocols
The selectivity of this compound is typically determined through two primary types of in vitro assays: transactivation assays and competitive binding assays.
Transactivation Assay
This cell-based assay measures the ability of a compound to activate a specific PPAR isoform, leading to the transcription of a reporter gene (commonly luciferase).
Objective: To quantify the functional activation of PPARγ, PPARα, and PPARδ by this compound.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T or other suitable mammalian cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Cells are transiently transfected with three plasmids:
-
An expression vector for the ligand-binding domain (LBD) of the human PPAR isoform (γ, α, or δ) fused to the GAL4 DNA-binding domain (DBD).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
Following transfection, cells are treated with varying concentrations of this compound or a reference compound (e.g., Rosiglitazone for PPARγ). A vehicle control (e.g., DMSO) is also included.
-
-
Luciferase Assay:
-
After an incubation period (typically 24 hours), cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer. Firefly luciferase activity is normalized to the Renilla luciferase activity.
-
-
Data Analysis:
-
The fold activation is calculated relative to the vehicle control.
-
EC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
Competitive Radioligand Binding Assay
This assay measures the affinity of a compound for a specific PPAR isoform by assessing its ability to displace a known radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for PPARγ, PPARα, and PPARδ.
Methodology:
-
Preparation of Receptor Source:
-
The LBD of the human PPAR isoform (γ, α, or δ) is expressed and purified. Alternatively, cell membranes expressing the full-length receptor can be used.
-
-
Binding Reaction:
-
A constant concentration of a high-affinity radioligand for the specific PPAR isoform (e.g., [3H]-Rosiglitazone for PPARγ) is incubated with the receptor source.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
-
Separation of Bound and Free Ligand:
-
The reaction mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
The filters are washed to remove any unbound radioligand.
-
-
Quantification:
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Visualizing the Methodologies and Pathways
To further clarify the experimental processes and the underlying biological pathway, the following diagrams are provided.
Conclusion
The available evidence strongly supports the classification of this compound as a highly selective and potent PPARγ agonist. Its minimal interaction with PPARα and PPARδ, as demonstrated through transactivation and binding assays, underscores its potential for targeted therapeutic applications where specific modulation of PPARγ is desired. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of the selectivity profiles of novel PPAR modulators.
References
- 1. A Phase 1 Study of this compound, an Oral Peroxisome Proliferator-Activated Receptor Gamma Agonist, Administered to Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PPAR-γ Agonists As Antineoplastic Agents in Cancers with Dysregulated IGF Axis [frontiersin.org]
- 4. The PPARγ Agonist this compound Increases the Spectrum of Well-Differentiated Mammary Cancer Subtypes Initiated by Loss of Full-Length BRCA1 in Association with TP53 Haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumour activity of CS-7017, a selective peroxisome proliferator-activated receptor gamma agonist of thiazolidinedione class, in human tumour xenografts and a syngeneic tumour implant model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Efatutazone's Antitumor Efficacy: A Comparative Cross-Validation Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Efatutazone, a third-generation thiazolidinedione, has emerged as a potent and selective peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist with significant antitumor properties. This guide provides a comprehensive comparison of this compound's performance against other therapeutic alternatives across various cancer types, supported by experimental data from preclinical and clinical studies.
Comparative Analysis of Antitumor Effects
This compound has demonstrated notable efficacy in inhibiting cancer cell growth and progression in several malignancies, including anaplastic thyroid cancer, colorectal cancer, lung adenocarcinoma, and breast cancer. Its mechanism of action primarily involves the activation of PPAR-γ, a nuclear receptor that plays a crucial role in cell differentiation, proliferation, and apoptosis.
Superior Potency Among PPAR-γ Agonists
Preclinical studies have consistently highlighted this compound's superior potency compared to earlier-generation PPAR-γ agonists. It is reported to be at least 50 times more potent than rosiglitazone (B1679542) and 500 times more potent than troglitazone (B1681588) in activating PPAR response elements and inhibiting the growth of cancer cells[1]. This enhanced potency suggests the potential for greater therapeutic efficacy at lower concentrations, potentially minimizing off-target effects.
Performance in Combination Therapies
Clinical investigations have primarily focused on evaluating this compound in combination with standard-of-care chemotherapies, revealing synergistic or additive antitumor effects.
Anaplastic Thyroid Cancer: In a Phase I clinical trial, the combination of this compound and paclitaxel (B517696) was found to be safe and biologically active in patients with anaplastic thyroid cancer[2]. The study reported a partial response in one patient and stable disease in seven patients[2].
Metastatic Colorectal Cancer: A Phase I study of this compound combined with FOLFIRI (5-fluorouracil, leucovorin, and irinotecan) in patients with metastatic colorectal cancer demonstrated an acceptable safety profile and evidence of disease stabilization[3]. Another Phase II study comparing this compound plus FOLFIRI to FOLFIRI alone showed a modest improvement in progression-free survival and objective response rate in the this compound arm, although the difference was not statistically significant[4].
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials evaluating this compound in different cancer types.
Table 1: Efficacy of this compound in Combination with Paclitaxel in Anaplastic Thyroid Cancer (Phase I)
| Outcome | This compound 0.15 mg bid + Paclitaxel (n=7) | This compound 0.3 mg bid + Paclitaxel (n=6) |
| Best Response | 4 Stable Disease, 2 Progressive Disease | 1 Partial Response, 3 Stable Disease, 2 Progressive Disease |
| Median Time to Progression | 48 days | 68 days |
| Median Survival | 98 days | 138 days |
(Data sourced from Smallridge et al., J Clin Endocrinol Metab, 2013)[2]
Table 2: Efficacy of this compound in Combination with FOLFIRI in Metastatic Colorectal Cancer (Phase II)
| Outcome | This compound + FOLFIRI (E+F) | FOLFIRI alone (F) |
| Progression-Free Survival (PFS) Rate at 16 weeks | 60% | 67% |
| Median PFS | 4.4 months | 4.2 months |
| Objective Response Rate | 20% | 14% |
| Overall Survival (Hazard Ratio) | 0.95 | - |
(Data sourced from Eng et al., J Clin Oncol, 2014)[4]
Experimental Protocols
In Vitro Cell-Based Assays
Detailed methodologies for in vitro studies assessing the antitumor effects of this compound typically involve the following:
-
Cell Lines: A variety of human cancer cell lines relevant to the cancer type being studied are used. For example, in preclinical studies for colorectal cancer, cell lines such as HCT-116 and HT-29 might be employed.
-
Cell Viability Assays: To determine the cytotoxic or cytostatic effects of this compound, assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay are commonly used. Cells are seeded in 96-well plates and treated with varying concentrations of this compound for specific durations (e.g., 24, 48, 72 hours). The absorbance is then measured to quantify cell viability.
-
Apoptosis Assays: To assess the induction of apoptosis, methods such as Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry are utilized. This allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis: The effect of this compound on cell cycle progression is analyzed by staining cells with a DNA-intercalating dye (e.g., propidium iodide) and analyzing the DNA content by flow cytometry. This can reveal cell cycle arrest at specific phases (e.g., G0/G1).
-
Western Blot Analysis: To investigate the molecular mechanisms underlying this compound's effects, Western blotting is performed to detect changes in the expression and phosphorylation status of key proteins involved in signaling pathways such as PI3K/AKT, MAPK/ERK, and apoptosis-related proteins (e.g., Bcl-2, Bax, caspases).
In Vivo Xenograft Models
Preclinical in vivo efficacy of this compound is often evaluated using xenograft models in immunocompromised mice:
-
Animal Models: Athymic nude mice or SCID (Severe Combined Immunodeficiency) mice are commonly used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is typically administered orally, either daily or on a specific schedule. The dosage is determined based on previous dose-ranging studies. In combination therapy studies, the chemotherapeutic agent (e.g., paclitaxel) is administered according to established protocols.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is often used to calculate tumor volume.
-
Endpoint: The study endpoint is typically reached when tumors in the control group reach a predetermined size, or after a specific duration of treatment. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting).
Signaling Pathways and Experimental Workflows
The antitumor effects of this compound are mediated through the modulation of several key signaling pathways.
Caption: this compound's mechanism of action.
The diagram above illustrates the primary signaling pathways modulated by this compound. Upon entering the cell, this compound binds to and activates PPAR-γ. The activated PPAR-γ forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the transcription of genes involved in cell cycle arrest, apoptosis, and differentiation. Additionally, this compound can upregulate RhoB and p21, further contributing to cell cycle arrest[2]. It can also inhibit the pro-survival PI3K/AKT pathway.
Caption: A typical experimental workflow.
The workflow diagram outlines the key steps in the preclinical evaluation of this compound. In vitro studies are first conducted to assess its direct effects on cancer cells. Promising results from these studies then lead to in vivo testing in animal models to evaluate efficacy and safety in a more complex biological system.
Conclusion
This compound demonstrates significant antitumor activity across a range of cancer types, both as a monotherapy and in combination with chemotherapy. Its high potency as a PPAR-γ agonist distinguishes it from earlier-generation drugs in its class. While clinical data is still emerging, the available evidence suggests that this compound holds promise as a novel therapeutic agent. Further large-scale, randomized clinical trials are warranted to fully elucidate its clinical utility and to identify patient populations most likely to benefit from this targeted therapy. The detailed experimental protocols and understanding of its molecular mechanisms provided in this guide aim to facilitate future research and development in this promising area of oncology.
References
- 1. A Phase 1 Study of this compound, an Oral Peroxisome Proliferator-Activated Receptor Gamma Agonist, Administered to Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 study of this compound, a novel oral peroxisome proliferator-activated receptor gamma agonist, in combination with FOLFIRI as second-line therapy in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Study of this compound, an Oral PPARγ Agonist, in Patients with Metastatic Solid Tumors | Anticancer Research [ar.iiarjournals.org]
Efatutazone's Side Effect Profile: A Comparative Analysis with Other Thiazolidinediones
Efatutazone, a third-generation thiazolidinedione (TZD), has been investigated for its potential in cancer therapy due to its potent activation of the peroxisome proliferator-activated receptor-gamma (PPARγ). As with other drugs in this class, its side effect profile is a critical aspect for researchers and drug development professionals. This guide provides a comparative analysis of the adverse effects of this compound, with a focus on its counterparts, Pioglitazone (B448) and Rosiglitazone (B1679542), supported by available clinical trial data and an overview of the underlying signaling pathways.
Executive Summary
This compound, like other thiazolidinediones, is primarily associated with side effects such as edema (fluid retention), weight gain, and anemia. Clinical trials of this compound have demonstrated these to be the most common treatment-emergent adverse events. In comparison, Pioglitazone and Rosiglitazone, which have been more extensively studied in the context of type 2 diabetes, share a similar side effect profile but also have well-documented associations with an increased risk of heart failure and bone fractures. Notably, concerns regarding cardiovascular safety, particularly with Rosiglitazone, have been a significant focus of regulatory scrutiny. Direct head-to-head comparative trials including this compound are limited, making a direct statistical comparison of incidence rates challenging. This analysis, therefore, synthesizes data from individual clinical trials to provide a comparative overview.
Comparative Side Effect Profiles
The following tables summarize the incidence of common and serious adverse events associated with this compound, Pioglitazone, and Rosiglitazone based on data from various clinical trials. It is important to note that the patient populations and study designs may differ, impacting the direct comparability of the data.
Table 1: Incidence of Common Adverse Events (%)
| Adverse Event | This compound | Pioglitazone | Rosiglitazone |
| Edema/Fluid Retention | 53.3% (in a Phase 1 study of advanced malignancies)[1] | 4.8% (monotherapy) - 15.3% (with insulin)[2] | 4.8% (monotherapy) - 14.7% (with insulin)[3] |
| Weight Gain | 54.8% (in a Phase 1 study of advanced malignancies)[4] | Common, dose-dependent[2] | Common[3][5] |
| Anemia | 38.7% (in a Phase 1 study of advanced malignancies)[4] | Decrease in hemoglobin/hematocrit (hemodilution)[6] | Uncommon, may be due to hemodilution[3] |
| Fatigue | 45.2% (in a Phase 1 study of advanced malignancies)[4] | - | Reported[3] |
| Upper Respiratory Tract Infection | - | - | Reported[3] |
| Headache | - | - | Reported[3] |
| Diarrhea | - | - | Reported[3] |
Note: Data for this compound is from studies in cancer patients, which may influence the side effect profile compared to the diabetes patient populations for Pioglitazone and Rosiglitazone.
Table 2: Incidence of Serious Adverse Events (%)
| Adverse Event | This compound | Pioglitazone | Rosiglitazone |
| Congestive Heart Failure | Not specifically reported as a frequent event in Phase 1 cancer trials | Increased risk, particularly in patients with pre-existing heart conditions[2] | Increased risk, may be exacerbated when combined with insulin[7][8][9][10] |
| Myocardial Infarction | Not specifically reported as a frequent event in Phase 1 cancer trials | Retrospective cohort study suggests lower risk than Rosiglitazone[6] | Meta-analyses have suggested an increased risk[9][10] |
| Bone Fractures | Not specifically reported in available Phase 1 data | Increased risk, especially in women[11] | Increased risk, particularly in women (upper arm, hand, foot)[3][5] |
| Bladder Cancer | Not evaluated in available Phase 1 cancer trial data | Potential increased risk with long-term use[12][13][14] | - |
| Hepatotoxicity | - | Rare, but monitoring of liver function is recommended[6][15] | Rare, but monitoring of liver function is recommended[15] |
Experimental Protocols
Detailed methodologies for key clinical trials are crucial for interpreting the side effect data. Below are summaries of the experimental protocols for representative studies of each drug.
This compound: Phase 1 Study in Advanced Malignancies[1]
-
Study Design: A Phase 1, open-label, 3+3 intercohort dose-escalation trial.
-
Patient Population: Patients with advanced solid malignancies for whom no curative therapeutic options were available. Patients with diabetes mellitus were excluded after the third patient.
-
Intervention: this compound administered orally twice daily in escalating doses ranging from 0.10 to 1.15 mg.
-
Primary Objective: To determine the recommended Phase 2 dose, safety, and tolerability of this compound.
-
Safety Assessment: Monitoring of adverse events (AEs) graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) were assessed during the first 6 weeks of treatment.
Pioglitazone: PROactive Study (PROspective pioglitAzone Clinical Trial In macroVascular Events)
-
Study Design: A prospective, randomized, double-blind, placebo-controlled multicenter trial.
-
Patient Population: Patients with type 2 diabetes and evidence of macrovascular disease.
-
Intervention: Patients were randomized to receive either pioglitazone (titrated from 15 to 45 mg daily) or a placebo, in addition to their existing glucose-lowering and cardiovascular medications.
-
Primary Objective: To determine the effect of pioglitazone on macrovascular outcomes.
-
Safety Assessment: Collection of data on all adverse events, with a particular focus on cardiovascular events and heart failure.
Rosiglitazone: RECORD Trial (Rosiglitazone Evaluated for Cardiac Outcomes and Regulation of Glycaemia in Diabetes)[8]
-
Study Design: A multicenter, open-label, randomized controlled trial.[8]
-
Patient Population: People with type 2 diabetes who were on metformin (B114582) or sulfonylurea monotherapy.[8]
-
Intervention: Patients were randomized to either add-on rosiglitazone or a combination of metformin and sulfonylurea.[8]
-
Primary Objective: To evaluate the long-term cardiovascular safety of rosiglitazone.[8]
-
Safety Assessment: The primary outcome was the first occurrence of cardiovascular mortality or hospitalization. Investigator-reported heart failure events were also a key safety endpoint.[8]
Signaling Pathways and Experimental Workflows
The therapeutic and adverse effects of thiazolidinediones are mediated through the activation of PPARγ, a nuclear receptor that regulates gene expression.
PPARγ Signaling Pathway
Thiazolidinediones enter the cell and bind to the PPARγ receptor in the cytoplasm or nucleus. This ligand-receptor complex then forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in glucose and lipid metabolism, as well as those that can lead to the observed side effects.
Caption: PPARγ signaling pathway activated by thiazolidinediones.
Clinical Trial Workflow for Side Effect Assessment
The assessment of a drug's side effect profile in a clinical trial follows a structured workflow, from patient recruitment to data analysis.
Caption: Workflow for assessing side effects in a clinical trial.
Conclusion
This compound demonstrates a side effect profile consistent with its mechanism of action as a potent PPARγ agonist, with edema, weight gain, and anemia being the most frequently observed adverse events in early-phase clinical trials in oncology. Its profile appears qualitatively similar to that of Pioglitazone and Rosiglitazone. However, the extensive clinical experience with Pioglitazone and Rosiglitazone in the treatment of type 2 diabetes has revealed additional safety concerns, including the risk of heart failure and bone fractures, and a potential association with bladder cancer for Pioglitazone. Due to the lack of direct comparative trials, a definitive quantitative comparison of the side effect profiles is not possible at this time. Further clinical investigation of this compound in larger, controlled studies will be necessary to fully characterize its safety profile relative to other thiazolidinediones and to establish its benefit-risk ratio in its intended therapeutic indications. Researchers and drug development professionals should consider the class effects of thiazolidinediones while also recognizing the potential for unique safety signals with novel agents like this compound.
References
- 1. A phase 1 study of this compound, an oral peroxisome proliferator-activated receptor gamma agonist, administered to patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Phase 1 study of this compound, a novel oral peroxisome proliferator-activated receptor gamma agonist, in combination with FOLFIRI as second-line therapy in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect and cardiovascular safety of adding rosiglitazone to insulin therapy in type 2 diabetes: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Cardiac safety profile of rosiglitazone: a comprehensive meta-analysis of randomized clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. PPARγ activator, rosiglitazone: Is it beneficial or harmful to the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical implications of fracture severity risk with pioglitazone: a systematic review and meta-analysis of clinical randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative safety of pioglitazone versus clinically meaningful treatment alternatives concerning the risk of bladder cancer in older US adults with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. endocrinologyanddiabetescenter.org [endocrinologyanddiabetescenter.org]
- 14. FDA Drug Safety Communication: Updated FDA review concludes that use of type 2 diabetes medicine pioglitazone may be linked to an increased risk of bladder cancer | FDA [fda.gov]
- 15. Thiazolidinediones: a comparative review of approved uses - PubMed [pubmed.ncbi.nlm.nih.gov]
Efatutazone Demonstrates Superior Potency Over Second-Generation PPAR-gamma Agonists
For Immediate Release
A comprehensive analysis of available preclinical data reveals that Efatutazone, a third-generation peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist, exhibits significantly greater potency compared to second-generation agonists, including Rosiglitazone and Pioglitazone. This heightened potency in activating the PPAR-γ signaling pathway and inhibiting cancer cell growth positions this compound as a promising candidate for further investigation in relevant therapeutic areas.
This compound is a highly selective agonist for the PPAR-γ nuclear receptor. Studies have shown it to be substantially more potent than its predecessors. Specifically, research indicates that this compound is at least 40 to 50 times more potent than Rosiglitazone in activating the PPAR-γ receptor and mediating a response at the peroxisome proliferator response element (PPRE)[1][2]. When compared to Troglitazone, another first-generation thiazolidinedione, this compound's potency is even more pronounced, being approximately 500 times greater[1].
Quantitative Potency Comparison
The following table summarizes the available quantitative data on the potency of this compound and the second-generation PPAR-γ agonists, Rosiglitazone and Pioglitazone. It is important to note that these values are derived from various studies and experimental conditions may differ.
| Compound | Agonist Generation | Potency Measurement | Value |
| This compound | Third-Generation | EC50 (Transcriptional Response) | 1 nM |
| IC50 (Cell Proliferation Inhibition) | 0.8 nM | ||
| Rosiglitazone | Second-Generation | EC50 (PPARγ Activation) | 60 nM[3] |
| Pioglitazone | Second-Generation | EC50 (hPPARγ1 Activation) | 0.69 µM (690 nM) |
Experimental Methodologies
The determination of the potency of PPAR-γ agonists typically involves in vitro assays that measure either the direct activation of the PPAR-γ receptor or the downstream cellular effects of its activation. The most common methods are transcriptional activation assays and cell proliferation assays.
Transcriptional Activation Assay (Luciferase Reporter Assay)
This assay quantifies the ability of a compound to activate the PPAR-γ receptor and initiate the transcription of target genes.
Principle: Cells are genetically engineered to express a luciferase reporter gene that is under the control of a PPAR-responsive promoter element (PPRE). When a PPAR-γ agonist binds to and activates the receptor, the receptor-ligand complex binds to the PPRE, driving the expression of the luciferase enzyme. The amount of light produced by the luciferase reaction is proportional to the level of PPAR-γ activation.
Generalized Protocol:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293, COS-7) is cultured under standard conditions. The cells are then transiently transfected with two plasmids: one containing the full-length PPAR-γ gene and another containing a luciferase reporter gene linked to a PPRE. A control reporter, such as Renilla luciferase, is often co-transfected to normalize for transfection efficiency[4][5].
-
Compound Treatment: Following transfection, the cells are treated with varying concentrations of the test compounds (this compound, Rosiglitazone, Pioglitazone) or a vehicle control (e.g., DMSO).
-
Luciferase Activity Measurement: After an incubation period, the cells are lysed, and the luciferase substrate is added. The luminescence is then measured using a luminometer. The firefly luciferase signal is typically normalized to the Renilla luciferase signal.
-
Data Analysis: The results are expressed as fold activation over the vehicle control. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated from the dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of PPAR-γ agonists on the viability and proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Generalized Protocol:
-
Cell Seeding: Cancer cells (e.g., bladder cancer cell lines T24 or 5637) are seeded in 96-well plates and allowed to adhere overnight[6].
-
Compound Treatment: The cells are then treated with various concentrations of the PPAR-γ agonists for a specified period (e.g., 48 hours)[6].
-
MTT Addition and Incubation: The MTT reagent is added to each well and incubated for a few hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 490 nm) using a microplate reader[6].
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
PPAR-gamma Signaling Pathway
The activation of the PPAR-γ receptor by an agonist like this compound initiates a cascade of molecular events that ultimately leads to the regulation of gene expression.
Caption: PPAR-γ signaling pathway activation by an agonist.
The binding of a ligand, such as this compound, to PPAR-γ leads to a conformational change in the receptor. This allows it to form a heterodimer with the retinoid X receptor (RXR). This activated complex then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. The binding of the PPAR-γ/RXR heterodimer to the PPRE recruits co-activator proteins, which then initiate the transcription of the target genes, leading to changes in cellular processes such as differentiation, apoptosis, and a reduction in proliferation[7][8][9].
References
- 1. A Phase 1 Study of this compound, an Oral Peroxisome Proliferator-Activated Receptor Gamma Agonist, Administered to Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PPARγ inhibition regulates the cell cycle, proliferation and motility of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 9. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
Independent Scrutiny of Efatutazone: A Comparative Guide for Researchers
An in-depth analysis of the potent PPAR-γ agonist Efatutazone reveals a landscape of promising preclinical and early-phase clinical findings. However, a comprehensive review of publicly available research indicates a notable gap in independent validation of these initial results and a scarcity of direct, head-to-head comparative studies with other thiazolidinediones like rosiglitazone (B1679542) and pioglitazone (B448).
This guide synthesizes the existing research on this compound, focusing on its mechanism of action, signaling pathways, and available experimental data. It aims to provide researchers, scientists, and drug development professionals with an objective overview to inform future research and validation efforts.
Mechanism of Action and Signaling Pathways
This compound is a third-generation thiazolidinedione (TZD) that acts as a highly potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1][2] PPAR-γ is a nuclear receptor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in various cellular processes, including cell cycle regulation, differentiation, apoptosis, and inflammation.[3]
The antitumor effects of this compound are attributed to its ability to influence multiple signaling pathways. In preclinical models, this compound has been shown to inhibit cancer cell proliferation by upregulating cell cycle inhibitors like p21 and downregulating cyclins.[2] Furthermore, it can induce apoptosis and has been observed to have anti-angiogenic and anti-inflammatory properties. The activation of PPAR-γ by this compound can also impact the PTEN/Akt signaling pathway, which is crucial in cell survival and proliferation.[4]
Figure 1: Simplified signaling pathway of this compound's anticancer effects.
Preclinical and Clinical Findings: A Call for Independent Validation
Numerous preclinical studies have demonstrated the in vitro and in vivo efficacy of this compound against various cancer cell lines and tumor xenografts.[5] These studies laid the groundwork for a series of Phase 1 and Phase 2 clinical trials.
Phase 1 trials have consistently shown that this compound is generally well-tolerated, with edema and weight gain being the most common side effects.[3][6][7] These trials have also provided preliminary evidence of disease stabilization in some patients with advanced solid tumors.[3][6]
However, a critical assessment of the published literature reveals that a majority of these studies were sponsored by the pharmaceutical industry or conducted by research groups with close ties to the drug's development. While this is a standard part of the drug development process, the spirit of scientific rigor calls for independent validation of these findings by unaffiliated researchers to confirm the robustness and generalizability of the results. To date, there is a conspicuous absence of such independent replication studies in the peer-reviewed literature.
Comparative Performance: this compound vs. Other PPAR-γ Agonists
This compound is often cited as being significantly more potent than earlier generation TZDs like rosiglitazone and pioglitazone.[1] This higher potency is a key aspect of its therapeutic potential, as it may allow for lower effective doses and potentially a better side-effect profile.
Despite these claims of superior potency, there is a notable lack of publicly available, direct head-to-head studies that compare the anticancer effects of this compound with rosiglitazone or pioglitazone under identical experimental conditions. To facilitate a preliminary comparison, the following table collates data from various preclinical studies. It is crucial to note that these data are from different studies with varying experimental setups, which can influence the results.
| Compound | Cancer Type | Assay | Reported Efficacy (IC50 or equivalent) | Reference |
| This compound | Anaplastic Thyroid Cancer | Cell Proliferation | Potent inhibition | [2] |
| Colon Cancer | Xenograft | Tumor growth inhibition | [5] | |
| Rosiglitazone | Hepatocellular Carcinoma | Cell Viability (MTT) | Sensitizes to 5-FU | [8] |
| Various Cancers | Meta-analysis | No significant modification of cancer risk | [9] | |
| Pioglitazone | Pancreatic Cancer | Cell Proliferation | Inhibition in multiple cell lines | [10] |
| Prostate Cancer | In vivo (Xenograft) | Reduced tumor growth | [11] | |
| Non-Small Cell Lung Cancer | Cell Proliferation | IC50 ranging between 5 and 10 μM | [12] |
Note: This table is for illustrative purposes and does not represent a direct comparison due to variations in experimental methodologies across studies.
Experimental Protocols
To aid researchers in designing validation and comparative studies, detailed experimental protocols from key publications are summarized below.
Cell Viability and Proliferation Assays
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability.
-
Protocol Outline:
-
Seed cancer cells in 96-well plates at a predetermined density.
-
After cell attachment, treat with varying concentrations of this compound, rosiglitazone, or pioglitazone for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[8]
-
Western Blot Analysis for Signaling Pathway Proteins
-
Method: Western blotting is used to detect and quantify specific proteins in a sample.
-
Protocol Outline:
-
Treat cancer cells with the PPAR-γ agonists as described above.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., PPAR-γ, PTEN, COX-2).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify band intensities to determine relative protein expression levels.[8]
-
In Vivo Xenograft Studies
-
Method: Animal models, typically immunodeficient mice, are used to assess the in vivo antitumor efficacy of a compound.
-
Protocol Outline:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the PPAR-γ agonist (e.g., orally or via intraperitoneal injection) at a specified dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).[11]
-
Figure 2: General experimental workflow for preclinical evaluation.
Conclusion and Future Directions
This compound stands out as a potent PPAR-γ agonist with demonstrated preclinical and early clinical activity against a range of cancers. However, for the scientific community to fully embrace its therapeutic potential, there is a pressing need for independent validation of the initial research findings. Furthermore, well-designed, head-to-head comparative studies with other PPAR-γ agonists are essential to definitively establish its relative efficacy and potential advantages. Future research should prioritize these areas to provide the robust, comparative data necessary for advancing this compound through the clinical trial pipeline and ultimately into clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. A Phase 1 Study of this compound, an Oral Peroxisome Proliferator-Activated Receptor Gamma Agonist, Administered to Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferator-Activated Receptors (PPAR)γ Agonists as Master Modulators of Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPAR-γ Partial Agonists in Disease-Fate Decision with Special Reference to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 study of this compound, a novel oral peroxisome proliferator-activated receptor gamma agonist, in combination with FOLFIRI as second-line therapy in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisome proliferator-activated receptor agonists as an adjuvant for cancer therapy: A review [accscience.com]
- 7. PPARγ and Agonists against Cancer: Rational Design of Complementation Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rosiglitazone sensitizes hepatocellular carcinoma cell lines to 5-fluorouracil antitumor activity through activation of the PPARγ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rosiglitazone and Risk of Cancer: A meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pioglitazone inhibits the proliferation and metastasis of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anti-diabetic PPARγ agonist Pioglitazone inhibits cell proliferation and induces metabolic reprogramming in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity and molecular targets of pioglitazone via blockade of proliferation, invasiveness and bioenergetics in human NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Efatutazone: A Comparative Analysis of Monotherapy versus Combination Therapy in Oncology
An objective comparison of the efficacy of the peroxisome proliferator-activated receptor-gamma (PPARγ) agonist efatutazone as a single agent and in combination with chemotherapy, supported by clinical trial data and mechanistic insights.
This compound, a potent and selective third-generation thiazolidinedione, has been investigated as a potential anti-cancer agent due to its role as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1][2] Activation of PPARγ in cancer cells can lead to the inhibition of tumor growth through various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[3][4] This guide provides a comparative overview of the efficacy of this compound when used as a monotherapy versus in combination with standard chemotherapeutic agents, based on available clinical trial data.
Mechanism of Action
This compound exerts its anti-tumor effects by binding to and activating PPARγ, a nuclear hormone receptor that regulates gene expression.[3] This activation initiates a cascade of downstream events that collectively hinder cancer progression.
dot digraph "Efatutazone_Signaling_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="this compound Signaling Pathway", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPARg [label="PPARγ Agonist", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RXR [label="RXR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPRE [label="PPRE Binding", fillcolor="#FBBC05", fontcolor="#202124"]; GeneTranscription [label="Target Gene Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest\n(p21, p27 upregulation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Caspase activation, Bcl-2 downregulation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AngiogenesisInhibition [label="Angiogenesis Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Differentiation [label="Cellular Differentiation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
This compound -> PPARg; PPARg -> PPRE [label=" heterodimerizes with "]; RXR -> PPRE; PPRE -> GeneTranscription; GeneTranscription -> CellCycleArrest; GeneTranscription -> Apoptosis; GeneTranscription -> AngiogenesisInhibition; GeneTranscription -> Differentiation; } caption: "this compound Signaling Pathway"
Clinical Efficacy: Monotherapy
Phase I clinical trials have evaluated the safety and efficacy of this compound as a single agent in patients with advanced solid malignancies.
Table 1: Efficacy of this compound Monotherapy in Advanced Solid Malignancies
| Study | Patient Population | Dose | Partial Response (PR) | Stable Disease (SD) |
| Phase I[5] | Advanced solid malignancies | 0.10-1.15 mg twice daily | 1/27 (3.7%) | 10/27 (37.0%) |
| Japanese Phase I[6] | Metastatic solid tumors | 0.25-0.75 mg twice daily | 1/13 (7.7%) | 3/13 (23.1%) |
In a Phase I study involving 31 patients with advanced solid malignancies, one patient with myxoid liposarcoma achieved a sustained partial response, and ten additional patients had stable disease for at least 60 days.[5] The recommended Phase II dose was determined to be 0.5 mg administered orally twice daily.[1][5] Another Phase I study in Japanese patients with metastatic solid tumors also showed evidence of disease control, with one patient achieving a partial response and three others having stable disease.[7]
Clinical Efficacy: Combination Therapy
The therapeutic potential of this compound has also been explored in combination with standard chemotherapy regimens. Preclinical studies suggested that this compound could synergistically enhance the anti-tumor effects of cytotoxic agents.[1][3]
Table 2: Efficacy of this compound in Combination Therapy
| Study | Patient Population | Combination Regimen | Dose of this compound | Partial Response (PR) | Stable Disease (SD) | Median Time to Progression | Median Overall Survival |
| Phase I[3][8] | Anaplastic Thyroid Cancer | This compound + Paclitaxel (B517696) | 0.15 mg twice daily | 0/7 | 4/7 | 48 days | 98 days |
| 0.3 mg twice daily | 1/6 | 3/6 | 68 days | 138 days | |||
| Phase I[6][9] | Metastatic Colorectal Cancer (second-line) | This compound + FOLFIRI | 0.25-0.50 mg twice daily | Not Reported | 8/14 | Not Reported | Not Reported |
A Phase I trial in patients with anaplastic thyroid cancer evaluated this compound in combination with paclitaxel.[3][8] In this study, one patient receiving 0.3 mg of this compound had a partial response, and seven patients in total achieved stable disease.[3][4] Notably, there was a dose-dependent trend for improved median time to progression and median overall survival with a higher dose of this compound.[3][8]
In another Phase I study, this compound was combined with FOLFIRI (5-fluorouracil, leucovorin, and irinotecan) as a second-line treatment for Japanese patients with metastatic colorectal cancer.[6][9] The combination was found to have an acceptable safety profile and demonstrated evidence of disease stabilization in 8 of the 14 evaluable patients.[9]
Experimental Protocols
The clinical trials referenced in this guide followed structured protocols to assess the safety and efficacy of this compound.
dot digraph "Clinical_Trial_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Generalized Phase I Clinical Trial Workflow for this compound", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
PatientScreening [label="Patient Screening\n(Advanced/Metastatic Solid Tumors)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enrollment [label="Enrollment\n(Informed Consent)", fillcolor="#F1F3F4", fontcolor="#202124"]; DoseEscalation [label="Dose Escalation Cohorts\n(e.g., 3+3 design)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Treatment Administration\n(this compound +/- Chemotherapy)", fillcolor="#FBBC05", fontcolor="#202124"]; SafetyMonitoring [label="Safety Monitoring\n(Adverse Events, DLTs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EfficacyAssessment [label="Efficacy Assessment\n(RECIST criteria)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PK_PD_Analysis [label="Pharmacokinetic & Pharmacodynamic Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RP2D [label="Determination of Recommended Phase II Dose (RP2D)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
PatientScreening -> Enrollment; Enrollment -> DoseEscalation; DoseEscalation -> Treatment; Treatment -> SafetyMonitoring; Treatment -> EfficacyAssessment; Treatment -> PK_PD_Analysis; SafetyMonitoring -> RP2D; EfficacyAssessment -> RP2D; PK_PD_Analysis -> RP2D; } caption: "Generalized Phase I Clinical Trial Workflow"
Monotherapy Phase I Study Protocol:
-
Patient Population: Patients with advanced solid malignancies for whom no curative therapeutic options were available.[5]
-
Study Design: A 3+3 intercohort dose-escalation trial was employed to determine the recommended phase 2 dose.[5]
-
Treatment: this compound was administered orally twice daily.[5]
-
Assessments: Safety, tolerability, pharmacokinetics, and preliminary anti-tumor effects were evaluated.[1]
Combination Therapy Phase I Study Protocol (Anaplastic Thyroid Cancer):
-
Patient Population: Patients with advanced anaplastic thyroid cancer.[3]
-
Study Design: A multicenter, open-label, non-randomized trial.[4]
-
Treatment: Patients received this compound orally twice daily in combination with paclitaxel administered every 3 weeks.[8]
-
Assessments: The primary objectives were to determine the maximum tolerated dose and the recommended phase 2 dose of the combination. Secondary objectives included evaluating the safety profile and pharmacokinetics.[3]
Conclusion
Current clinical data suggests that this compound, both as a monotherapy and in combination with chemotherapy, demonstrates modest anti-tumor activity, primarily in the form of disease stabilization, with some partial responses observed in heavily pre-treated patient populations.[3][6][7] The acceptable safety profile of this compound makes it a candidate for combination therapies.[3][6] While the results from Phase I trials are encouraging, further investigation in larger, randomized Phase II trials is necessary to definitively establish the clinical benefit of this compound in specific cancer types and to clarify its role in the therapeutic landscape.
References
- 1. A Phase 1 Study of this compound, an Oral Peroxisome Proliferator-Activated Receptor Gamma Agonist, Administered to Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PPARγ Agonist this compound Increases the Spectrum of Well-Differentiated Mammary Cancer Subtypes Initiated by Loss of Full-Length BRCA1 in Association with TP53 Haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A phase 1 study of this compound, an oral peroxisome proliferator-activated receptor gamma agonist, administered to patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 study of this compound, a novel oral peroxisome proliferator-activated receptor gamma agonist, in combination with FOLFIRI as second-line therapy in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an oral PPAR-γ agonist, in combination with paclitaxel in anaplastic thyroid cancer: results of a multicenter phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 1 study of this compound, a novel oral peroxisome proliferator-activated receptor gamma agonist, in combination wit… [ouci.dntb.gov.ua]
A Meta-Analysis of Efatutazone Clinical Trial Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efatutazone is an orally bioavailable small molecule that acts as a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2][3] PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of multiple cellular processes, including cell differentiation, proliferation, and inflammation. By activating PPAR-γ, this compound has been investigated as a potential therapeutic agent in various malignancies and metabolic disorders. This guide provides a meta-analysis of available clinical trial data on this compound, offering a comparison with alternative therapies and detailing the experimental protocols of key studies.
Mechanism of Action: The PPAR-γ Signaling Pathway
This compound exerts its effects by binding to and activating PPAR-γ. This receptor forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in critical cellular processes. In the context of cancer, activation of PPAR-γ by this compound is thought to induce cell cycle arrest, promote differentiation, and inhibit angiogenesis.[3]
This compound Clinical Trial Data
Advanced Solid Malignancies (Phase I - NCT00072129)
This dose-escalation study evaluated the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid malignancies.[2]
Efficacy and Safety Summary:
| Endpoint | Result |
| Number of Patients | 31 |
| Dose Range | 0.10 to 1.15 mg orally twice daily |
| Recommended Phase 2 Dose | 0.5 mg orally twice daily |
| Partial Response (PR) | 1 patient (myxoid liposarcoma) with a sustained response for 690 days[2] |
| Stable Disease (SD) | 10 patients for ≥60 days[2] |
| Most Common Adverse Events | Peripheral edema (53.3%), weight increase (54.8%), anemia (38.7%), fatigue (45.2%)[2] |
| Dose-Limiting Toxicities | 3 episodes related to fluid retention[2] |
Anaplastic Thyroid Cancer (Phase I - NCT00492095)
This trial assessed this compound in combination with paclitaxel (B517696) in patients with anaplastic thyroid cancer.[1]
Efficacy and Safety Summary:
| Endpoint | 0.15 mg this compound + Paclitaxel | 0.3 mg this compound + Paclitaxel |
| Number of Patients | 7 | 6 |
| Partial Response (PR) | 0 | 1[1] |
| Stable Disease (SD) | 4 | 3[1] |
| Median Time to Progression | 48 days | 68 days[1] |
| Median Overall Survival | 98 days | 138 days[1] |
| Grade ≥3 Adverse Events Related to this compound | Anemia, Edema[1] | Anemia, Edema[1] |
Metastatic Colorectal Cancer (Phase I - NCT01103253)
This study evaluated this compound in combination with FOLFIRI (5-fluorouracil, leucovorin, and irinotecan) as a second-line therapy for metastatic colorectal cancer.[3]
Efficacy and Safety Summary:
| Endpoint | 0.25 mg this compound + FOLFIRI | 0.50 mg this compound + FOLFIRI |
| Number of Patients | 3 | 12 |
| Stable Disease (SD) | Not specified | 5 of 11 evaluable patients[3] |
| Most Common Adverse Events | Weight increase (100%), edema (80.0%)[3] | Weight increase (100%), edema (80.0%)[3] |
| Grade 3/4 Toxicities | Neutropenia (93.3%), leukopenia (46.7%), anemia (33.3%) for the overall study population[3] | Neutropenia (93.3%), leukopenia (46.7%), anemia (33.3%) for the overall study population[3] |
Experimental Protocols and Workflows
Phase I Study in Advanced Solid Malignancies (NCT00072129)
Methodology: This was a multi-center, open-label, dose-escalation study using a 3+3 intercohort design. Patients with advanced solid malignancies for whom no curative therapy was available were enrolled. This compound was administered orally twice daily in 6-week cycles. The dose was escalated in cohorts of 3 to 6 patients. After a dose-limiting toxicity was observed in a patient with diabetes mellitus, the protocol was amended to exclude such patients. Treatment continued until disease progression or unacceptable toxicity. Pharmacokinetics and plasma adiponectin levels were measured.[2]
Phase I Study in Anaplastic Thyroid Cancer (NCT00492095)
Methodology: This was a multicenter, open-label, phase 1 study. Patients with advanced anaplastic thyroid cancer received this compound orally twice daily, with paclitaxel administered intravenously every 3 weeks. The study employed a dose-escalation design with cohorts receiving 0.15 mg, 0.3 mg, or 0.5 mg of this compound. Patient tolerance, outcomes, and serum this compound pharmacokinetics were assessed.[1]
Comparison with Alternative Therapies
Myxoid Liposarcoma
A Phase II study of this compound in patients with previously treated, unresectable myxoid liposarcoma (NCT02249949, Alliance A091202) was initiated.[2] However, the final results of this trial have not been publicly reported. Therefore, a direct comparison of efficacy and safety with established treatments is not possible at this time. Standard of care for advanced myxoid liposarcoma includes chemotherapy agents such as trabectedin (B1682994) and eribulin (B193375).
| Therapy | Mechanism of Action | Reported Efficacy in Myxoid Liposarcoma |
| This compound | PPAR-γ agonist | Results from the Phase II trial are not yet available. A single patient in a Phase I study had a sustained partial response.[2] |
| Trabectedin | Alkylating agent that binds to the minor groove of DNA | In a retrospective study of 51 patients, the overall response rate was 51%. |
| Eribulin | Microtubule dynamics inhibitor | In a Phase III trial, eribulin showed a significant improvement in overall survival compared to dacarbazine (B1669748) in patients with liposarcoma. |
Metastatic Colorectal Cancer
This compound was studied in combination with FOLFIRI. FOLFIRI is a standard second-line chemotherapy regimen for metastatic colorectal cancer.
| Therapy | Efficacy in Second-Line Metastatic Colorectal Cancer |
| This compound + FOLFIRI | In a Phase I study, 8 of 14 evaluable patients had stable disease.[3] |
| FOLFIRI (alone) | In a randomized clinical trial, the median progression-free survival was 3.7 months. |
Conclusion
References
- 1. This compound, an Oral PPAR-γ Agonist, in Combination With Paclitaxel in Anaplastic Thyroid Cancer: Results of a Multicenter Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alliance - [allianceforclinicaltrialsinoncology.org]
- 3. This compound, an oral PPAR-γ agonist, in combination with paclitaxel in anaplastic thyroid cancer: results of a multicenter phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Efatutazone: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Efatutazone are advised to adhere to strict disposal procedures due to its classification as a hazardous substance. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations. This compound is categorized as toxic if swallowed and may cause genetic defects, necessitating careful handling and waste management.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is imperative to be outfitted in the appropriate personal protective equipment. This includes, but is not limited to:
-
Gloves: Double chemotherapy gloves are recommended.[1] Gloves should be inspected before use and disposed of as contaminated waste after handling the compound.[2]
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect from splashes.[2]
-
Lab Coat: A disposable or dedicated lab coat should be worn.
-
Respiratory Protection: Use a respirator and its components that are tested and approved under appropriate government standards like NIOSH (US) or CEN (EU).[2]
Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2]
Step-by-Step Disposal Procedure
This compound and any materials that have come into contact with it must be treated as hazardous waste.[3] Do not dispose of this compound down the drain or in regular trash.[1]
-
Segregation: At the point of generation, all this compound waste must be segregated from other waste streams.[1] This includes:
-
Unused or expired this compound powder or solutions.
-
Contaminated labware (e.g., vials, pipette tips, culture plates).
-
Contaminated personal protective equipment (e.g., gloves, lab coats).
-
Spill cleanup materials.
-
-
Waste Containers: Use designated, clearly labeled, leak-proof, and puncture-resistant containers for this compound waste.[4] These containers are often color-coded (e.g., yellow or black) to signify cytotoxic or hazardous chemical waste.[1][3]
-
Labeling: All waste containers must be accurately labeled with the contents, including the name "this compound" and appropriate hazard symbols (e.g., "Toxic," "Hazardous").
-
Storage: Store sealed waste containers in a secure, designated hazardous waste accumulation area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3] Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste.[1]
Spill Management
In the event of a spill, immediately alert others in the area and evacuate if necessary. Only personnel trained in hazardous spill cleanup should address the spill.
-
Containment: Cordon off the spill area.
-
Cleanup: Use an appropriate spill kit to absorb the material.
-
Decontamination: Clean the spill area with a suitable decontamination solution.
-
Disposal: All cleanup materials must be disposed of as hazardous waste.
Quantitative Data Summary
At present, there is no publicly available quantitative data specifying concentration limits for the disposal of this compound. The primary guideline is to treat all concentrations of this compound as hazardous waste.
| Parameter | Value | Reference |
| GHS Hazard Class | Toxic if swallowed, May cause genetic defects | |
| Recommended Disposal Method | Approved hazardous waste disposal |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of materials potentially contaminated with this compound.
References
Essential Safety and Logistical Information for Handling Efatutazone
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, use, and disposal of Efatutazone, a potent thiazolidinedione and a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist. Adherence to these procedures is critical to ensure personnel safety and maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to its cytotoxic nature, stringent PPE protocols must be followed at all times when handling this compound in solid or solution form.
| PPE Item | Specification | Rationale |
| Gloves | Double pair of chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer pair should be changed immediately upon contamination. |
| Gown | Disposable, lint-free, solid-front gown with knit cuffs. | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosols. |
| Face Protection | Face shield in conjunction with goggles when there is a significant risk of splashing. | Provides a full barrier of protection for the face. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered form of the compound to prevent inhalation. | Minimizes the risk of inhaling aerosolized particles. |
Operational Plan: Handling and Preparation of this compound Solutions
The following workflow outlines the key steps for safely handling this compound from receipt to use in experimental protocols.
Experimental workflow for handling this compound.
Detailed Methodology for Solution Preparation:
-
Preparation of Handling Area: All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure. The work surface should be covered with absorbent, plastic-backed paper.
-
Weighing: Use an analytical balance within the containment area. Handle the compound with care to avoid generating dust.
-
Dissolution: Based on experimental requirements, dissolve the weighed this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings. Store as recommended by the supplier, typically at low temperatures and protected from light.
Disposal Plan
All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste | Yellow, puncture-resistant, labeled "Cytotoxic Waste" container. | High-temperature incineration. |
| (Gloves, gowns, plasticware) | ||
| Liquid Waste | Black, leak-proof, labeled "Cytotoxic Waste" container. | High-temperature incineration. Do not dispose of down the drain. |
| (Unused solutions, contaminated media) | ||
| Sharps | Yellow, puncture-resistant sharps container labeled "Cytotoxic Sharps". | High-temperature incineration. |
| (Needles, syringes) |
Decontamination Procedure:
-
Wipe all surfaces that may have come into contact with this compound with a detergent solution.
-
Rinse the surfaces with sterile water.
-
Wipe the surfaces with 70% isopropyl alcohol and allow to air dry.
-
All cleaning materials must be disposed of as cytotoxic waste.
Signaling Pathway of this compound
This compound is a potent agonist of the Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating gene expression. Its activation impacts cellular differentiation, apoptosis, and proliferation.
This compound's mechanism of action via the PPAR-γ pathway.
Quantitative Safety and Handling Data
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, data from clinical trials provide insight into its biological activity and potential for toxicity. The following table summarizes key quantitative data.
| Parameter | Value | Source |
| EC50 (50% effective concentration) | 1 nM | Clinical Cancer Research |
| IC50 (50% inhibitory concentration for cell proliferation) | 0.8 nM | Clinical Cancer Research |
| Recommended Phase 2 Dose (in clinical trials) | 0.5 mg, orally, twice daily | Cancer (Journal)[1] |
| Observed Dose-Limiting Toxicities (in clinical trials) | Fluid retention, edema | Cancer (Journal)[1] |
| Common Adverse Events (Grade 3/4 in combination therapy) | Neutropenia, leukopenia, anemia | Investigational New Drugs[2][3] |
Note: The provided clinical data is for informational purposes and highlights the potent biological activity of this compound. Laboratory handling procedures should always be based on a conservative risk assessment that assumes high potency and potential for toxicity.
By implementing these safety and logistical measures, research institutions can ensure the well-being of their personnel while advancing scientific discovery with this promising compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive guidance.
References
- 1. A phase 1 study of this compound, an oral peroxisome proliferator-activated receptor gamma agonist, administered to patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 study of this compound, a novel oral peroxisome proliferator-activated receptor gamma agonist, in combination with FOLFIRI as second-line therapy in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 study of this compound, a novel oral peroxisome proliferator-activated receptor gamma agonist, in combination with FOLFIRI as second-line therapy in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
